molecular formula C4H9ClN4O2 B6288543 (2S,3S)-H-Abu(3-N3)-OH hydrochloride

(2S,3S)-H-Abu(3-N3)-OH hydrochloride

Número de catálogo: B6288543
Peso molecular: 180.59 g/mol
Clave InChI: MWINUACJIVWJPZ-GVOALSEPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S,3S)-H-Abu(3-N3)-OH hydrochloride is a useful research compound. Its molecular formula is C4H9ClN4O2 and its molecular weight is 180.59 g/mol. The purity is usually 95%.
The exact mass of the compound (2S,3S) H-Abu(3-N3) HCl is 180.0414032 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2.ClH/c1-2(7-8-6)3(5)4(9)10;/h2-3H,5H2,1H3,(H,9,10);1H/t2-,3-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWINUACJIVWJPZ-GVOALSEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)N=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)N)N=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2S,3S)-H-Abu(3-N3)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-H-Abu(3-N3)-OH hydrochloride, also known by its IUPAC name (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride, is a specialized amino acid derivative that serves as a critical building block in the fields of bioconjugation, peptide synthesis, and drug discovery. Its key feature is the presence of an azide (B81097) (-N3) group, which makes it a versatile tool for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental methodologies for this compound.

Chemical Properties

While specific experimental data such as melting and boiling points for this compound are not widely published, the fundamental chemical properties have been established.

PropertyValueSource
IUPAC Name (2S,3S)-2-amino-3-azidobutanoic acid hydrochlorideN/A
CAS Number 2737202-68-3[1][2][3][4]
Molecular Formula C4H9ClN4O2[1][2][4]
Molecular Weight 180.59 g/mol [1][2][4]
Appearance White to off-white solid (presumed)General knowledge
Solubility Expected to be soluble in water and polar organic solventsGeneral knowledge
Stability Store under recommended conditions as per the Certificate of Analysis[2][4][5]

Core Applications in Research and Development

The primary utility of this compound stems from its azide functionality, which is a key component in bioorthogonal chemistry.

Click Chemistry

This compound is a reagent for two main types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne-containing molecule.[1][6] This is a highly efficient and widely used method for bioconjugation.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative to CuAAC that utilizes strained cyclooctynes (e.g., DBCO or BCN).[1][6] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

These reactions are instrumental in:

  • Bioconjugation: Attaching molecules such as fluorophores, biotin, or radiolabels to peptides and proteins for imaging and diagnostic purposes.[7]

  • Drug Development: Creating antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs) for targeted therapy.[7]

Peptide Synthesis

This compound serves as a valuable building block for the synthesis of modified peptides.[7] The introduction of this non-canonical amino acid can:

  • Introduce conformational constraints.

  • Serve as a handle for post-synthetic modifications via click chemistry.

  • Potentially enhance metabolic stability by replacing a natural amide bond with a triazole ring.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. The following are generalized procedures for the key reactions involving this compound. Researchers should optimize these protocols for their specific substrates and applications.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical solution-phase CuAAC reaction.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • A suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

  • Dissolve the alkyne-functionalized molecule and this compound in the chosen buffer.

  • Add the copper(II) sulfate solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC).

  • Upon completion, the product can be purified by chromatography.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free bioconjugation reaction.

Materials:

  • This compound

  • Strained alkyne (e.g., DBCO or BCN) functionalized molecule

  • A suitable biocompatible buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the this compound and the strained alkyne-functionalized molecule in the chosen buffer.

  • The reaction will proceed spontaneously at room temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC).

  • Upon completion, purify the product using an appropriate chromatographic method.

General Protocol for Peptide Coupling

This outlines the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected (2S,3S)-H-Abu(3-N3)-OH (This would be the starting material for SPPS)

  • Solid support resin (e.g., Rink amide resin)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA-based)

Procedure:

  • Swell the resin in a suitable solvent (e.g., DMF).

  • Remove the Fmoc protecting group from the resin-bound amino acid.

  • Activate the Fmoc-protected (2S,3S)-H-Abu(3-N3)-OH with the chosen coupling reagents and base.

  • Couple the activated amino acid to the resin.

  • Wash the resin to remove excess reagents.

  • Repeat the deprotection and coupling steps for subsequent amino acids.

  • Once the peptide is assembled, cleave it from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitate and purify the crude peptide.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental processes described above.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Alkyne Alkyne-Molecule Reaction Reaction Mixture (Buffer/Solvent) Alkyne->Reaction Azide (2S,3S)-H-Abu(3-N3)-OH HCl Azide->Reaction CuSO4 CuSO4 CuSO4->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction Monitoring Reaction Monitoring (LC-MS/HPLC) Reaction->Monitoring Purification Purification (Chromatography) Monitoring->Purification Completion Product Triazole Product Purification->Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactant Preparation Strained_Alkyne Strained Alkyne (DBCO/BCN) Reaction Reaction Mixture (Biocompatible Buffer) Strained_Alkyne->Reaction Azide (2S,3S)-H-Abu(3-N3)-OH HCl Azide->Reaction Monitoring Reaction Monitoring (LC-MS/HPLC) Reaction->Monitoring Spontaneous Purification Purification (Chromatography) Monitoring->Purification Completion Product Triazole Product Purification->Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Coupling Amino Acid Coupling (Fmoc-(2S,3S)-H-Abu(3-N3)-OH, Coupling Reagents, Base) Deprotection->Coupling Wash Wash Resin Coupling->Wash Repeat Repeat for next Amino Acid Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage No Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Azido-Peptide Purification->Final_Peptide

References

A Technical Guide to (2S,3S)-H-Abu(3-N3)-OH Hydrochloride: Applications in Bioconjugation and Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-H-Abu(3-N3)-OH hydrochloride is a synthetically modified, non-proteinogenic amino acid that serves as a critical building block in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring an azide (B81097) moiety at the β-position, enables its participation in highly efficient and specific bioorthogonal ligation reactions, primarily the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions allow for the precise introduction of functional groups, imaging agents, or therapeutic payloads onto peptides, proteins, and other biomolecules. This guide provides an in-depth overview of the applications of this compound, detailed experimental protocols for its incorporation into peptides and subsequent conjugation, and a summary of relevant quantitative data.

Introduction

The advent of click chemistry has revolutionized the way scientists approach the synthesis of complex molecular architectures.[1] At the heart of this chemical philosophy is the use of highly reliable and selective reactions that proceed in high yield with minimal byproducts. The azide-alkyne cycloaddition is a premier example of a click reaction, and the incorporation of azido-functionalized unnatural amino acids into peptides and proteins provides a powerful handle for subsequent modifications.[2]

This compound, or (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride, is a chiral building block that allows for the site-specific installation of an azide group within a peptide sequence.[3][4] The defined stereochemistry of this compound can be crucial for maintaining or influencing the secondary structure of the resulting peptide. This guide will explore the utility of this reagent in detail.

Core Applications

The primary utility of this compound lies in its application as a handle for bioorthogonal conjugation. Once incorporated into a peptide or other molecule, the azide group can be selectively reacted with an alkyne-containing molecule to form a stable triazole linkage.[3][5][6] This enables a wide range of applications:

  • Peptide-Based Drug Design: The modification of peptides with polyethylene (B3416737) glycol (PEG), cytotoxic drugs, or targeting moieties can improve their pharmacokinetic properties and therapeutic efficacy.[7]

  • Bioconjugation: The attachment of fluorescent dyes, biotin, or other reporter molecules to peptides and proteins allows for their visualization and tracking in biological systems.[8]

  • Development of Enzyme Inhibitors: The triazole ring formed during the click reaction can act as a stable isostere for an amide bond, which can be exploited in the design of enzyme inhibitors.[9]

  • Materials Science: The creation of novel biomaterials and polymers with tailored properties can be achieved by cross-linking peptide chains using click chemistry.

Experimental Protocols

Incorporation of (2S,3S)-3-azido-2-aminobutanoic acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is typically achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). The amino group of the azido-amino acid must first be protected with a fluorenylmethyloxycarbonyl (Fmoc) group to yield Fmoc-(2S,3S)-Abu(3-N3)-OH.

Materials:

  • Fmoc-(2S,3S)-Abu(3-N3)-OH

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard protected amino acids

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-(2S,3S)-Abu(3-N3)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Add the activated amino acid solution to the resin and allow it to react for 1-4 hours. The coupling of this sterically hindered amino acid may require longer reaction times or double coupling.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Deprotection: Once the peptide synthesis is complete, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat If not final AA Final_Deprotection Final Fmoc Deprotection Washing->Final_Deprotection If final AA Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified peptide with an alkyne-containing molecule.

Materials:

  • Azide-modified peptide

  • Alkyne-containing molecule (e.g., a fluorescent dye, biotin-alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Dimethyl sulfoxide (B87167) (DMSO) if needed for solubility

Protocol:

  • Prepare Stock Solutions:

    • Azide-peptide in buffer (e.g., 1 mM in PBS).

    • Alkyne-molecule in DMSO or buffer (e.g., 10 mM).

    • CuSO₄ in water (e.g., 50 mM).

    • Sodium ascorbate in water (e.g., 500 mM, prepare fresh).

    • THPTA or TBTA ligand in DMSO/water (e.g., 50 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-peptide and the alkyne-molecule (typically a 1.5 to 5-fold molar excess of the alkyne).

    • Add the copper ligand (e.g., THPTA).

    • Add CuSO₄.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Purify the resulting triazole-linked conjugate by RP-HPLC or size-exclusion chromatography.

CuAAC Signaling Pathway Diagram:

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide Peptide-N3 CuI Cu(I) Azide->CuI Alkyne Molecule-Alkyne Alkyne->CuI CuII Cu(II)SO4 CuII->CuI Ascorbate Sodium Ascorbate Ascorbate->CuII Reduction Product Peptide-Triazole-Molecule CuI->Product Catalysis Ligand Ligand (THPTA) Ligand->CuI Stabilization

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for applications in living systems where copper toxicity is a concern.

Materials:

  • Azide-modified peptide

  • Strained alkyne (e.g., dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) derivative)

  • Biocompatible buffer (e.g., PBS)

Protocol:

  • Prepare Solutions:

    • Dissolve the azide-modified peptide in the desired buffer.

    • Dissolve the strained alkyne derivative in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • Reaction: Simply mix the azide-peptide and the strained alkyne (typically a 1.5 to 10-fold molar excess of the alkyne) in the buffer.

  • Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific strained alkyne used.

  • Purification: Purify the conjugate as described for the CuAAC reaction.

SPAAC Logical Relationship Diagram:

SPAAC_Relationship Reactants Azide-Peptide Strained Alkyne (e.g., DBCO) Reaction Mixing in Buffer (Copper-Free) Reactants->Reaction Product Triazole-Linked Conjugate Reaction->Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data

Table 1: Representative Coupling Efficiencies for Sterically Hindered Amino Acids in SPPS

Amino Acid DerivativeCoupling ReagentCoupling Time (h)Single Coupling Efficiency (%)
Fmoc-Aib-OHHATU/DIPEA2>95
Fmoc-N-Me-Val-OHHCTU/DIPEA4~90
Fmoc-(2S,3S)-Abu(3-N3)-OH (Estimated) HCTU/DIPEA 2-4 >90 (with potential for double coupling)

Data is generalized from standard SPPS protocols for sterically hindered amino acids.

Table 2: Comparison of Typical Click Reaction Kinetics

Reaction TypeAlkyneSecond-Order Rate Constant (M⁻¹s⁻¹)
CuAACTerminal Alkyne10² - 10³
SPAACDBCO~1
SPAACBCN~0.1

Note: Reaction rates are highly dependent on the specific substrates, solvent, and temperature.

Conclusion

This compound is a valuable tool for the site-specific modification of peptides and other biomolecules. Its ability to participate in highly efficient click chemistry reactions provides a robust and versatile method for the synthesis of complex bioconjugates. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists in the field of drug development and chemical biology, enabling the effective utilization of this powerful chemical tool. Further research into the specific reaction kinetics and optimal coupling conditions for this particular amino acid derivative would be beneficial for its broader application.

References

An In-depth Technical Guide on the Structure and Synthesis of (2S,3S)-H-Abu(3-N3)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-H-Abu(3-N3)-OH hydrochloride, also known as (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride, is a non-proteinogenic amino acid derivative of significant interest in the fields of chemical biology and drug discovery. Its bifunctional nature, possessing both a primary amine and an azide (B81097) moiety with defined stereochemistry, makes it a valuable building block for the synthesis of modified peptides, peptidomimetics, and for the introduction of bioorthogonal handles for click chemistry applications. This technical guide provides a comprehensive overview of its chemical structure and a detailed, plausible synthetic pathway derived from available literature on analogous compounds. Experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the synthesis and application of this versatile chemical entity.

Chemical Structure and Properties

This compound is the hydrochloride salt of (2S,3S)-2-amino-3-azidobutanoic acid. The stereochemistry at the alpha-carbon (C2) is 'S', and at the beta-carbon (C3) is 'S'. The presence of the azide group at the C3 position provides a bioorthogonal handle that can be selectively functionalized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Structural Diagram

synthesis_pathway L-Threonine L-Threonine Fmoc-L-Threonine-OtBu Fmoc-L-Threonine-OtBu L-Threonine->Fmoc-L-Threonine-OtBu Protection Mesylated Intermediate Mesylated Intermediate Fmoc-L-Threonine-OtBu->Mesylated Intermediate Mesylation Azide Intermediate Azide Intermediate Mesylated Intermediate->Azide Intermediate Azide Displacement (2S,3S)-H-Abu(3-N3)-OH\nHydrochloride (2S,3S)-H-Abu(3-N3)-OH Hydrochloride Azide Intermediate->(2S,3S)-H-Abu(3-N3)-OH\nHydrochloride Deprotection workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Start L-Threonine Protection Protection (Fmoc, tBu) Start->Protection Mesylation Mesylation Protection->Mesylation Azidation Azide Displacement Mesylation->Azidation Deprotection Deprotection (HCl) Azidation->Deprotection Purification Column Chromatography Recrystallization Deprotection->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Purification->FTIR HPLC HPLC Purification->HPLC

An In-depth Technical Guide to Azide-Containing Amino Acids for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of azide-containing amino acids, their application in click chemistry, and their pivotal role in bioconjugation, protein engineering, and the development of novel therapeutics. We will delve into the synthesis of these powerful chemical tools, their site-specific incorporation into proteins, and the two primary modalities of click chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Concepts: The Power of the Azide (B81097) Handle

The azide group (–N₃) is a cornerstone of modern chemical biology due to its unique properties. It is a small, bioorthogonal functional group, meaning it is virtually absent in biological systems and does not react with native functional groups found in proteins, nucleic acids, or lipids.[1][2] This bioorthogonality allows for highly specific chemical modifications of biomolecules in complex biological environments.[1][2] The azide group's high reactivity in "click" reactions, which are characterized by high yields, stereospecificity, and mild reaction conditions, makes it an ideal chemical handle for a myriad of applications.[2][3][4]

Types of Azide-Containing Amino Acids

A variety of azide-containing amino acids have been synthesized and utilized in research and development. The choice of amino acid often depends on the desired location of the azide handle within the protein structure and the specific application.

Amino Acid NameAbbreviationStructureKey Features & Applications
p-Azido-L-phenylalanineAzF / pAzFChemical structure available in sourceAromatic amino acid analog. Widely used for site-specific incorporation via amber suppression to probe protein structure and function.[5][6]
L-AzidohomoalanineAhaChemical structure available in sourceMethionine analog that can be incorporated metabolically in methionine-depleted cell cultures, enabling labeling of newly synthesized proteins.[7][8]
Nε-Azidoacetyl-L-lysineAcK(N₃)Chemical structure available in sourceA lysine (B10760008) derivative providing an azide handle on a flexible linker, suitable for bioconjugation.
L-AzidoalanineAla(N₃)Chemical structure available in sourceA smaller azido-amino acid used in peptide synthesis and for creating peptidomimetics.[7]
Nδ-Azido-L-ornithineOrn(N₃)Chemical structure available in sourceSimilar to azidolysine but with a shorter side chain.
N6-((2-azidoethoxy)carbonyl)-L-lysineChemical structure available in sourceUsed for the generation of stable and homogeneous antibody-drug conjugates (ADCs).[9][10]

Synthesis of Azide-Containing Amino Acids

The synthesis of azide-containing amino acids typically involves the introduction of the azide moiety onto a suitable amino acid precursor. Common methods include nucleophilic substitution with an azide salt or a diazo transfer reaction. For use in solid-phase peptide synthesis (SPPS), the amino group is often protected with an Fmoc group.

Experimental Protocol: Synthesis of Fmoc-L-azidoalanine (Fmoc-Ala(N₃)-OH)

This two-step protocol, adapted from literature, describes the synthesis from readily available Fmoc-protected asparagine.[7]

Step 1: Hofmann Rearrangement of Fmoc-Asn-OH to Fmoc-Dap-OH

  • Dissolve Fmoc-Asn-OH (1 equivalent) in a 1:1 mixture of acetonitrile (B52724) and water.

  • Add pyridine (B92270) (1.1 equivalents) and (diacetoxyiodo)benzene (B116549) (PIDA) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, acidify the mixture with 1 M HCl to pH 2-3.

  • Extract the aqueous phase with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Fmoc-L-diaminopropionic acid (Fmoc-Dap-OH).

Step 2: Diazo Transfer to form Fmoc-Ala(N₃)-OH

  • Dissolve the crude Fmoc-Dap-OH (1 equivalent) in a biphasic mixture of water, methanol, and dichloromethane (B109758).[7]

  • Add a catalytic amount of CuSO₄·5H₂O.[7]

  • Add imidazole-1-sulfonyl azide hydrochloride (1.5-3 equivalents) to the mixture.[7]

  • Adjust the pH of the aqueous layer to ~9 using a saturated aqueous solution of K₂CO₃.[7]

  • Stir the reaction vigorously at room temperature for 12-18 hours.[7]

  • After the reaction, dilute with dichloromethane and separate the aqueous phase.

  • Wash the aqueous phase with diethyl ether to remove impurities.

  • Acidify the aqueous phase to pH 2 with concentrated HCl.

  • Extract the product with ethyl acetate or diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain Fmoc-Ala(N₃)-OH, which is often pure enough for SPPS without further purification.[7]

Incorporation of Azide-Containing Amino Acids into Proteins

Site-specific incorporation of non-canonical amino acids (ncAAs) like those containing azides is most commonly achieved through amber stop codon suppression .[11][12][13] This powerful technique utilizes an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[5][6] The tRNA is engineered to recognize the UAG (amber) stop codon, while the aaRS is evolved to specifically charge this tRNA with the desired azide-containing amino acid. When the gene of interest is mutated to contain a UAG codon at the desired site, the ribosome incorporates the ncAA instead of terminating translation.[13]

Metabolic labeling is an alternative approach, particularly for amino acids like azidohomoalanine (Aha), which is a surrogate for methionine.[8] When cells are grown in methionine-depleted media supplemented with Aha, the cellular machinery incorporates Aha into proteins in place of methionine.[8]

Experimental Workflow: Site-Specific Incorporation via Amber Suppression

Amber_Suppression_Workflow cluster_preparation Preparation cluster_transfection Cell Culture & Transfection cluster_expression Protein Expression & Purification Plasmid_GOI Plasmid with Gene of Interest (GOI) containing an amber (TAG) codon Transfection Co-transfection of Plasmids Plasmid_GOI->Transfection Plasmid_aaRS_tRNA Plasmid with orthogonal aaRS/tRNA pair Plasmid_aaRS_tRNA->Transfection Host_Cells Host Cells (e.g., E. coli, Mammalian) Host_Cells->Transfection Culture Cell Culture with Azide-Amino Acid Transfection->Culture Expression Protein Expression Culture->Expression Lysis Cell Lysis Expression->Lysis Purification Affinity Chromatography Lysis->Purification Azide_Protein Purified Protein with Azide Handle Purification->Azide_Protein

Click Chemistry Reactions for Bioconjugation

Once the azide-containing amino acid is incorporated into the protein of interest, the azide handle is ready for conjugation via click chemistry. The two predominant reactions are CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and popular click reaction that involves the cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[14][15][] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[17][18]

Advantages:

  • Very fast reaction kinetics.[19]

  • High yields and specificity.[3]

  • Uses simple, readily available terminal alkynes.

Disadvantages:

  • The copper catalyst can be toxic to cells, limiting its use in living systems.[15]

  • Copper ions can chelate to proteins, potentially causing denaturation or aggregation.[15]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst & Reductant Azide Protein-N₃ Product Protein-Triazole-R Azide->Product Alkyne R-C≡CH Alkyne->Product Cu_II Cu(II)SO₄ Cu_II->Product Cu(I) catalyst Ascorbate Sodium Ascorbate Ascorbate->Cu_II reduces

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity of the copper catalyst, SPAAC was developed.[1][] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN, DIBAC) which reacts spontaneously with an azide without the need for a catalyst.[][21][22] The release of ring strain is the driving force for this reaction.[]

Advantages:

  • Copper-free, making it truly bioorthogonal and suitable for live-cell and in vivo applications.[1][]

  • High specificity and biocompatibility.[]

Disadvantages:

  • Reaction kinetics are generally slower than CuAAC.[23]

  • Strained alkynes are bulkier and more complex to synthesize than terminal alkynes.

SPAAC_Mechanism cluster_reactants_spaac Reactants Azide_SPAAC Protein-N₃ Product_SPAAC Protein-Triazole-R Azide_SPAAC->Product_SPAAC Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Strained_Alkyne->Product_SPAAC No Catalyst

Quantitative Data: Reaction Kinetics

The efficiency of a click reaction is often quantified by its second-order rate constant. The following table summarizes representative kinetic data for SPAAC reactions.

Azide-Modified MoietyStrained AlkyneSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Azide-modified peptideDBCO~0.1 - 1.0[21]
Azide-modified peptideBCN~0.01 - 0.1[21]
General SPAAC ReactionsVariousUp to 3.5 M⁻¹s⁻¹ for highly optimized cyclooctynes[22]
IEDDA Reactions (for comparison)Tetrazine + TCO1 to 10⁶[19][23]

Note: CuAAC reaction rates are typically in the range of 10 to 10⁴ M⁻¹s⁻¹ but are highly dependent on the ligand and reaction conditions.[19]

Key Experimental Protocols

Protocol: CuAAC Labeling of an Azide-Modified Protein

This protocol is a general guideline for labeling a protein containing an azide-functionalized amino acid with an alkyne-modified probe (e.g., a fluorescent dye).

  • Prepare Stock Solutions:

    • Azide-Protein: Prepare a solution of your purified azide-containing protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Alkyne Probe: Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO) to make a 10 mM stock solution.

    • CuSO₄: Prepare a 20-50 mM stock solution in water.

    • Copper Ligand (e.g., THPTA): Prepare a 50-100 mM stock solution in water. The ligand helps to stabilize the Cu(I) ion and accelerate the reaction.[15][17]

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-protein solution.

    • Add the alkyne probe to the protein solution to achieve a final molar excess (typically 10-50 fold excess relative to the protein). The final concentration of DMSO should be kept below 10% (v/v).

    • Add the copper ligand to the reaction mixture. A final concentration of 5 times the copper concentration is common.

    • Add the CuSO₄ solution. A final concentration of 0.25-1 mM is typical.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.[17]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer periods if the protein is unstable.

  • Purification:

    • Remove the unreacted probe, catalyst, and other small molecules using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization:

    • Confirm successful conjugation using methods such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy or fluorescence imaging if a fluorophore was used.

Protocol: SPAAC Labeling of an Azide-Modified Protein

This protocol describes the copper-free conjugation of a strained alkyne to the azide-modified protein.

  • Prepare Stock Solutions:

    • Azide-Protein: Prepare a solution of your purified azide-containing protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Strained Alkyne Probe (e.g., DBCO-dye): Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer to make a 1-10 mM stock.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-protein solution with the strained alkyne probe. A slight molar excess (1.5-10 equivalents) of the alkyne reagent is typically used.[21]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific strained alkyne used.[21][24]

  • Purification:

    • Remove the unreacted probe by size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm successful conjugation by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy or fluorescence analysis.

Applications in Drug Development

The use of azide-containing amino acids and click chemistry has revolutionized drug development, particularly in the field of Antibody-Drug Conjugates (ADCs) .[9][25]

  • Homogeneous Products: Traditional ADCs are created by conjugating drugs to surface-exposed lysines or cysteines, resulting in a heterogeneous mixture of molecules with varying drug-to-antibody ratios (DARs). Site-specific incorporation of an azide-amino acid allows for the precise attachment of a drug molecule, leading to a homogeneous ADC population with a defined DAR.[9][10]

  • Improved Stability: The triazole linkage formed during click chemistry is highly stable, which can lead to ADCs with improved in vivo stability and better pharmacokinetic profiles compared to those made with less stable linkers.[9][10]

  • Optimized Efficacy: By controlling the exact site of drug conjugation, researchers can optimize the ADC's efficacy and therapeutic window, avoiding attachment at sites that could interfere with antigen binding.[9] A study demonstrated that an anti-Her2/neu ADC generated using this technology showed potent efficacy in a mouse tumor xenograft model.[9][10]

ADC_Development_Workflow cluster_antibody_eng Antibody Engineering cluster_conjugation Drug Conjugation cluster_testing Preclinical Testing mAb Monoclonal Antibody (mAb) Amber_Mutation Introduce Amber Codon at Specific Site mAb->Amber_Mutation Expression Express mAb with Azide-AA Amber_Mutation->Expression Azide_mAb Azide-Functionalized mAb Expression->Azide_mAb Click_Reaction Click Chemistry (CuAAC or SPAAC) Azide_mAb->Click_Reaction Drug_Alkyne Alkyne-Modified Cytotoxic Drug Drug_Alkyne->Click_Reaction ADC Homogeneous ADC Click_Reaction->ADC In_Vitro In Vitro Cytotoxicity Assays ADC->In_Vitro In_Vivo In Vivo Efficacy Studies (Xenograft Models) ADC->In_Vivo PK_Studies Pharmacokinetic Analysis ADC->PK_Studies

Conclusion

Azide-containing amino acids, in conjunction with click chemistry, represent a powerful and versatile platform for the precise chemical modification of proteins. The ability to install a bioorthogonal azide handle at virtually any position in a protein's structure has opened up new avenues for research in chemical biology, proteomics, and drug discovery. From fundamental studies of protein function to the development of next-generation antibody-drug conjugates, these tools provide an unparalleled level of control over protein engineering, enabling the creation of novel bioconjugates with enhanced properties and therapeutic potential. The continued development of new azide-containing amino acids and more efficient click chemistry reactions will undoubtedly further expand the capabilities of this remarkable technology.

References

(2S,3S)-H-Abu(3-N3)-OH Hydrochloride: A Technical Guide to its Mechanism of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-H-Abu(3-N3)-OH hydrochloride, a non-canonical amino acid containing an azide (B81097) moiety, is a valuable reagent in the field of bioconjugation. Its primary utility lies in its ability to participate in highly specific and efficient "click chemistry" reactions, enabling the precise covalent linkage of molecules in complex biological environments. This technical guide provides an in-depth exploration of the core mechanisms of action, experimental considerations, and applications of this compound in bioconjugation.

The azide group within this compound serves as a bioorthogonal handle. This means it is chemically inert to the vast majority of functional groups found in biological systems, ensuring that it will not react non-specifically with proteins, nucleic acids, or other biomolecules.[1] Instead, its reactivity is reserved for a specific reaction partner, typically an alkyne, allowing for targeted conjugation.

The two principal mechanisms through which this compound participates in bioconjugation are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Both reactions result in the formation of a stable triazole linkage, covalently connecting the molecule of interest to the biomolecule incorporating the azido-amino acid.

Core Mechanisms of Action

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[2][3] This reaction is often referred to as the "gold standard" of click chemistry due to its reliability and high yields. The reaction proceeds rapidly under mild, aqueous conditions, making it suitable for modifying biomolecules.

Mechanism:

The catalytic cycle of CuAAC involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide of this compound. This is followed by a cyclization and subsequent protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Azide (2S,3S)-H-Abu(3-N3)-OH Reaction_Complex Reaction Azide->Reaction_Complex Alkyne Terminal Alkyne Alkyne->Reaction_Complex Cu_I Cu(I) Cu_I->Reaction_Complex Triazole 1,4-disubstituted Triazole Reaction_Complex->Triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne reaction partner.[2][3] The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living cells and whole organisms.

Mechanism:

The reaction proceeds via a [3+2] dipolar cycloaddition mechanism. The high energy of the strained alkyne lowers the activation energy of the reaction, allowing it to proceed readily at physiological temperatures without a catalyst.

SPAAC_Mechanism cluster_reactants Reactants cluster_products Products Azide (2S,3S)-H-Abu(3-N3)-OH Reaction [3+2] Cycloaddition Azide->Reaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Reaction Triazole Stable Triazole Reaction->Triazole

Quantitative Data

While specific kinetic and efficiency data for this compound are not extensively available in the public domain, the following table summarizes typical reaction parameters for CuAAC and SPAAC based on studies with similar azido-containing molecules. These values should be considered as a general guide, and optimization is recommended for specific applications.

ParameterCuAACSPAAC
Reaction Rate Very Fast (seconds to minutes)Fast (minutes to hours)
Typical Reactant Concentration 10 µM - 1 mM1 µM - 100 µM
Catalyst Required Yes (Copper(I))No
Biocompatibility Lower (due to copper toxicity)High
Typical Yield > 90%> 80%

Experimental Protocols

Detailed experimental protocols for incorporating this compound into a biomolecule and subsequent conjugation are dependent on the specific biological system and the nature of the alkyne-containing molecule. However, a general workflow is provided below.

Experimental_Workflow cluster_step1 Step 1: Incorporation cluster_step2 Step 2: Purification cluster_step3 Step 3: Bioconjugation cluster_step4 Step 4: Analysis Incorp Incorporate (2S,3S)-H-Abu(3-N3)-OH into Biomolecule Purify Purify Azide-Modified Biomolecule Incorp->Purify CuAAC CuAAC Reaction Purify->CuAAC SPAAC SPAAC Reaction Purify->SPAAC Analyze Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) CuAAC->Analyze SPAAC->Analyze

General Protocol for CuAAC Labeling of an Azide-Modified Protein

This protocol outlines a general procedure for labeling a protein containing an incorporated (2S,3S)-H-Abu(3-N3)-OH with an alkyne-functionalized molecule.

Materials:

  • Purified azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized molecule (e.g., fluorescent dye, drug molecule)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution

  • Copper(I)-stabilizing ligand (e.g., THPTA, TBTA) stock solution

  • Reducing agent (e.g., sodium ascorbate) freshly prepared stock solution

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare a solution of the azide-containing protein in the reaction buffer to a final concentration of 1-10 µM.

  • Add the alkyne-functionalized molecule to the protein solution. A slight molar excess (1.5-5 equivalents) is typically used.

  • In a separate tube, pre-mix the CuSO₄ and the copper(I)-stabilizing ligand.

  • Add the copper/ligand mixture to the protein solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.

  • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purify the labeled protein to remove excess reagents using methods like size-exclusion chromatography or dialysis.

General Protocol for SPAAC Labeling of an Azide-Modified Protein

This protocol describes a general procedure for labeling a protein containing (2S,3S)-H-Abu(3-N3)-OH with a strained alkyne.

Materials:

  • Purified azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained alkyne-functionalized molecule (e.g., DBCO-dye) dissolved in a compatible solvent like DMSO.

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare a solution of the azide-containing protein in the reaction buffer to a final concentration of 1-10 µM.

  • Add the strained alkyne-functionalized molecule to the protein solution. A slight molar excess (1.1-1.5 equivalents) is often sufficient.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.

  • Monitor the reaction progress by SDS-PAGE or other appropriate analytical techniques.

  • Remove excess, unreacted alkyne reagent through dialysis, size-exclusion chromatography, or spin filtration.

Conclusion

This compound is a powerful tool for bioconjugation, enabling the precise and efficient labeling and modification of biomolecules. Its ability to participate in both CuAAC and SPAAC reactions provides researchers with flexibility in designing their conjugation strategies, with the choice of method depending on the specific requirements of the experiment, particularly the need for biocompatibility. While quantitative data for this specific compound is limited, the general principles and protocols for azide-alkyne cycloadditions provide a solid foundation for its successful application in research and drug development.

References

An In-depth Technical Guide to the Safe Handling of Azido Compounds in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for azido (B1232118) compounds, a class of chemicals widely utilized in research and drug development for their versatile reactivity.[1] However, their utility is matched by significant potential hazards, including high toxicity and explosive instability, necessitating strict adherence to safety measures.[1][2][3] This document outlines the nature of these hazards, provides quantitative data on the stability and toxicity of common azides, and details experimental protocols for their safe synthesis, purification, handling, and disposal.

Understanding the Hazards of Azido Compounds

Azido compounds are characterized by the presence of the azide (B81097) functional group (-N₃). Both inorganic and organic azides are energetically rich molecules that can decompose, sometimes explosively, with the input of external energy such as heat, light, friction, or pressure.[1][2][3]

Explosive Hazards

The primary physical hazard associated with azido compounds is their potential for rapid and violent decomposition, releasing nitrogen gas.[4][5] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon and oxygen atoms to nitrogen atoms.[2] Several factors can trigger explosive decomposition:

  • Heat: Many azides are thermally unstable and can decompose violently upon heating.[4][6] Sodium azide, for instance, decomposes violently when heated above 275°C.[4][6]

  • Shock and Friction: Heavy metal azides and small organic azides can be highly sensitive to shock and friction.[4][6] Grinding solid azides or using glassware with ground glass joints can initiate detonation.[7][8]

  • Light: Some azides are light-sensitive and should be stored in the dark to prevent decomposition.[3][9]

  • Formation of More Sensitive Compounds:

    • Hydrazoic Acid: Mixing azides with acids results in the formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[1][7][10]

    • Heavy Metal Azides: Contact between azides and heavy metals (e.g., copper, lead, silver, mercury) or their salts can form extremely shock-sensitive and explosive heavy metal azides.[4][6][10] This is a critical concern for laboratory equipment, plumbing, and waste disposal.[4][6][9]

    • Halogenated Solvent Adducts: The use of halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with sodium azide can lead to the formation of highly unstable and explosive di- and tri-azidomethane.[1][3][9][10]

Toxicity Hazards

The azide ion is highly toxic, with a mechanism of action and acute toxicity similar to that of cyanide.[3][9] It is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration.[6]

  • Routes of Exposure: Exposure can occur through inhalation of dust or vapors (especially hydrazoic acid), skin absorption, or ingestion.[1][4]

  • Symptoms of Exposure:

    • Low-level exposure: Dizziness, headache, nausea, vomiting, rapid heart rate, and skin and eye irritation.[2][7]

    • High-level exposure: Convulsions, low blood pressure, loss of consciousness, respiratory failure, and potentially death.[2]

Quantitative Data on Azide Stability and Toxicity

A quantitative understanding of the hazards associated with specific azido compounds is crucial for risk assessment. The following tables summarize available data on thermal stability, shock sensitivity, and toxicity.

Thermal Stability of Selected Azido Compounds

The thermal stability of an azido compound is a critical parameter for its safe handling. Differential Scanning Calorimetry (DSC) is a common technique used to determine the onset temperature of decomposition.

CompoundDecomposition Onset (°C)Notes
Sodium Azide (NaN₃)~275Violent decomposition.[4][6]
Trimethylsilyl (B98337) Azide (TMSN₃)Thermally quite stable; decomposes slowly at 200°C without explosion.A safer alternative to hydrazoic acid.[11]
Benzyl (B1604629) Azide-Data not readily available in a comparable format.
Phenyl Azide-Distilled at 49-50°C at 5 mm Hg; caution advised during distillation.[12]
Azidoethane225TDSC value.[1]
Methoxyazidomethane173TDSC value.[1]
Azidoacetamide157TDSC value.[1]
Azidoacetone130TDSC value.[1]

Note: Decomposition temperatures can be influenced by heating rate and sample purity.

Rules for Estimating the Stability of Organic Azides

Two empirical rules are widely used to estimate the stability and potential explosive hazard of organic azides:

GuidelineFormula / RuleStability and Handling Recommendations
Carbon/Nitrogen Ratio (Number of Carbon atoms + Number of Oxygen atoms) / (Number of Nitrogen atoms)< 1: Never isolate. May be generated in-situ as a transient intermediate and as the limiting reagent (max quantity: 1 g).[2][7] 1 to 3: Can be synthesized and isolated but should be stored in solution (< 1M) below room temperature (max quantity: 5 g).[2][7] ≥ 3: Considered the minimum ratio for isolating and storing in pure form (e.g., n-nonyl azide, C/N=3, can be stored up to 20 g).[2][7][9]
"Rule of Six" At least six carbons (or atoms of similar size) for each energetic group (e.g., azide, nitro).Renders the compound relatively safe to handle with appropriate safety procedures.[1][2][10]
Shock Sensitivity of Azido Compounds

Shock sensitivity data is less commonly reported in standard literature but is critical for assessing the risk of handling solid azides. Heavy metal azides are known to be extremely shock-sensitive. For instance, the shock and friction sensitivity of azidoazide azide is reported to be well under 0.25 J in impact and 1 N in friction sensitivity.[13]

Toxicity of Selected Azido Compounds

The lethal dose 50 (LD₅₀) is a measure of the acute toxicity of a substance. It represents the dose required to kill 50% of a tested population.

CompoundLD₅₀ (mg/kg)Species/Route
Sodium Azide (NaN₃)27Rat, oral[6][9]
Hydrazoic Acid (HN₃)-Highly toxic, similar to hydrogen cyanide.[9]

Note: Always consult the Safety Data Sheet (SDS) for the specific azido compound you are using for detailed toxicological information.

Experimental Protocols

Strict adherence to well-defined experimental protocols is paramount when working with azido compounds. The following sections provide detailed methodologies for common procedures.

Synthesis of Benzyl Azide

This protocol describes the synthesis of benzyl azide from benzyl bromide via an Sₙ2 reaction with sodium azide.

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in DMSO or DMF. Stir the mixture vigorously until the sodium azide is fully dissolved.

  • To the stirred solution, add benzyl bromide dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature. The reaction time may vary from a few hours to overnight.[11]

  • After the reaction is complete (monitor by TLC if possible), quench the reaction by slowly and carefully adding water. This step can be exothermic.[11]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (typically 3 portions).[11]

  • Combine the organic extracts and wash them sequentially with water and then with brine.[11]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[11]

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield benzyl azide as a colorless oil.[11]

Characterization Data for Benzyl Azide:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42-7.32 (m, 5H, Ph), 4.35 (s, 2H, CH₂).[4]

  • ¹³C{¹H} NMR (100 MHz, CDCl₃): δ 135.4 (Ph), 128.9 (Ph), 128.3 (Ph), 128.2 (Ph), 54.8 (CH₂).[4]

  • IR (cm⁻¹): 2090 (s, N₃ stretch).[4]

Synthesis of Trimethylsilyl Azide (TMSN₃)

Trimethylsilyl azide is a useful and relatively stable source of the azide group. This protocol is adapted from established procedures.[11][14]

Materials:

  • Sodium azide (NaN₃), freshly opened and dry

  • Chlorotrimethylsilane (B32843) (TMSCl), freshly distilled

  • Diethylene glycol dimethyl ether (diglyme), freshly distilled

  • Nitrogen gas supply

  • Three-necked round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel. Purge the entire apparatus with dry nitrogen.

  • Charge the flask with sodium azide and freshly distilled diethylene glycol dimethyl ether.[11]

  • Distill chlorotrimethylsilane directly into the addition funnel under a nitrogen atmosphere.[11]

  • With vigorous stirring, add the chlorotrimethylsilane dropwise to the sodium azide suspension.[14]

  • After the addition is complete, heat the reaction mixture with stirring. Reaction times and temperatures may vary, but a typical procedure involves heating at 50-60°C for several hours.[14]

  • Upon completion, the trimethylsilyl azide can be isolated by distillation.[11][14]

Safety Note: While trimethylsilyl azide is more thermally stable than many other azides, caution should still be exercised during its synthesis and distillation.[11]

Purification of Organic Azides

The purification of organic azides requires careful consideration of their stability.

  • Extraction and Precipitation: These are the preferred methods for purification as they avoid heating and potential friction.[3][9]

  • Column Chromatography: This method should be used with caution, as the stationary phase (e.g., silica (B1680970) gel) can potentially induce decomposition.[9] It is generally recommended only for organic azides that are considered relatively stable based on the C/N ratio and the "Rule of Six".[9][15]

  • Distillation and Sublimation: These methods should never be used for the purification of organic azides, as they involve heating and can lead to explosive decomposition.[3][9]

Quenching and Disposal of Azide Waste

Unreacted azides in reaction mixtures and azide-containing waste streams must be properly quenched before disposal to eliminate the risk of explosion and toxicity.

Protocol for Quenching Sodium Azide:

This procedure uses nitrous acid, generated in situ from sodium nitrite (B80452) and an acid, to decompose the azide ion into nitrogen gas and nitric oxide.[4][7][14][16]

Materials:

  • Aqueous solution containing no more than 5% sodium azide

  • 20% aqueous solution of sodium nitrite

  • 20% aqueous solution of sulfuric acid

  • Three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet vented to a fume hood

  • Starch-iodide paper

Procedure:

  • Place the aqueous azide solution in the three-necked flask and ensure the concentration does not exceed 5%. Dilute with water if necessary.[4][7][14]

  • With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide to be quenched (a 40% excess).[4][14]

  • Crucially, in the correct order of addition , slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the reaction mixture is acidic to pH paper and gas evolution ceases.[4][14] Adding the acid before the nitrite will generate highly toxic and explosive hydrazoic acid. [4]

  • Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, confirming that the azide decomposition is complete.[7][14]

  • Neutralize the resulting solution with a dilute base (e.g., NaOH) to a pH between 6 and 9 before disposal as aqueous waste.[4]

General Disposal Guidelines:

  • Never pour azide solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[4][6][9][17]

  • Collect all azide-containing waste in a dedicated, clearly labeled, and non-metal container.[1][2][9][10]

  • Do not mix azide waste with acidic waste to prevent the formation of hydrazoic acid.[1][10]

  • Organic azides should ideally be converted to a more stable derivative (e.g., an amine via reduction) before disposal.[1][10]

  • Follow your institution's specific hazardous waste disposal procedures.

Safe Handling and Storage Procedures

Engineering Controls
  • Fume Hood: All work with azido compounds must be conducted in a properly functioning chemical fume hood.[4][7][18]

  • Blast Shield: Use a blast shield, especially when working with new or potentially unstable azides, or when scaling up a reaction.[4][7]

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of toxic vapors, particularly hydrazoic acid.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant splash or explosion risk.[18][19]

  • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are generally suitable, but it is advisable to double-glove when handling concentrated solutions or pure compounds.[18][19]

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Proper Attire: Long pants and closed-toe shoes are required.

Safe Work Practices
  • Use Non-Metal Utensils: Never use metal spatulas or other metal equipment to handle azides. Use plastic or ceramic spatulas to prevent the formation of shock-sensitive metal azides.[7][8][9]

  • Avoid Friction: Do not use glassware with ground glass joints, as the friction can initiate an explosion.[7]

  • Small Scale: Whenever possible, work on the smallest scale feasible.[2]

  • No Unattended Reactions: Do not leave azide reactions unattended, especially if they are being heated.

  • Decontamination: After work is complete, decontaminate all surfaces and equipment. A soap and water solution with a pH > 9 can be used, followed by a rinse with 70% ethanol.[6][17]

Storage
  • Temperature: Store azido compounds at low temperatures, preferably at -18°C, and away from heat sources.[2][3][7][9]

  • Light: Protect from light by storing in amber containers.[1][9]

  • Incompatible Materials: Store azides separately from acids, heavy metals and their salts, halogenated solvents, bromine, carbon disulfide, and dimethyl sulfate.[7][8][18]

  • Labeling: All containers must be clearly labeled with the identity of the compound and appropriate hazard warnings.

Emergency Procedures

Spills
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.[18]

    • For solid spills, gently sweep the material into a non-metal container. Avoid generating dust.[17][19]

    • Decontaminate the spill area with a soap and water solution (pH > 9).[6][17]

    • Collect all contaminated materials in a labeled hazardous waste container.[17]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and prevent entry into the contaminated area.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[8][18]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][17][19]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Hold the eyelids open and away from the eyeball. Seek immediate medical attention.[4][8][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][17][19]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][17]

Visualized Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key workflows for handling azido compounds safely.

General Azide Handling Workflow

AzideHandlingWorkflow General Azide Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Gather PPE Gather PPE Assess Hazards->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Perform Reaction Perform Reaction Prepare Work Area->Perform Reaction Work-up Work-up Perform Reaction->Work-up Purification Purification Work-up->Purification Quench Waste Quench Waste Work-up->Quench Waste Purification->Quench Waste Decontaminate Decontaminate Quench Waste->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste

Caption: A logical workflow for the safe handling of azido compounds.

Azide Quenching and Disposal Pathway

AzideQuenchingDisposal Azide Quenching and Disposal Pathway Azide Waste (<5%) Azide Waste (<5%) Add NaNO2 Add NaNO2 Azide Waste (<5%)->Add NaNO2 Slowly Add H2SO4 Slowly Add H2SO4 Add NaNO2->Slowly Add H2SO4 Test for Excess Nitrite Test for Excess Nitrite Slowly Add H2SO4->Test for Excess Nitrite Generate HN3 Generate HN3 Slowly Add H2SO4->Generate HN3 Incorrect Order Neutralize (pH 6-9) Neutralize (pH 6-9) Test for Excess Nitrite->Neutralize (pH 6-9) Quench Complete Aqueous Waste Disposal Aqueous Waste Disposal Neutralize (pH 6-9)->Aqueous Waste Disposal

Caption: The critical steps for safely quenching azide waste.

Emergency Response for Azide Spills

AzideSpillResponse Emergency Response for Azide Spills Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Evacuate & Alert Evacuate & Alert Assess Spill Size->Evacuate & Alert Large Don PPE Don PPE Assess Spill Size->Don PPE Small Call EHS Call EHS Evacuate & Alert->Call EHS Contain Spill Contain Spill Don PPE->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Decontaminate Area Decontaminate Area Clean Up->Decontaminate Area Dispose Waste Dispose Waste Decontaminate Area->Dispose Waste

References

An In-depth Technical Guide to the Solubility and Stability of (2S,3S)-H-Abu(3-N3)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (2S,3S)-H-Abu(3-N3)-OH hydrochloride, a specialized amino acid analog featuring an azide (B81097) moiety. Given the novelty of this compound, this document emphasizes established methodologies for characterization, drawing upon data from structurally similar compounds to provide a predictive framework.

Introduction

This compound, or (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride, is a non-proteinogenic amino acid that serves as a valuable building block in bioconjugation and peptide chemistry.[1] Its azide functional group allows for highly specific modification through "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] The hydrochloride salt form is intended to enhance its aqueous solubility, a critical attribute for its utility in biological and pharmaceutical research.[1] Understanding the solubility and stability of this compound is paramount for its effective storage, handling, and application in drug development and molecular biology.

Physicochemical Properties

PropertyPredicted/Inferred Value/CharacteristicRationale
Molecular Formula C4H9N3O2·HClBased on chemical structure.
Molecular Weight 167.60 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for amino acid hydrochlorides.[4]
Solubility Expected to be soluble in water and polar organic solvents.The hydrochloride salt significantly increases the polarity and aqueous solubility of amino acids.[5][6]
Stability The azide group is generally stable but can be sensitive to heat, light, and certain reducing agents.Organic azides require careful handling due to their energetic nature, though small molecules with a favorable carbon-to-nitrogen ratio are generally manageable.[7][8][9]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key biological reagent is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The hydrochloride salt of an amino acid is generally more soluble in aqueous solutions than the corresponding zwitterionic form.[5]

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of an amino acid hydrochloride involves the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Solvents: Deionized water, phosphate-buffered saline (PBS), ethanol, methanol.

  • Thermostatic shaker

  • Centrifuge

  • Analytical balance

  • HPLC or other suitable quantitative analytical method

  • pH meter

Procedure:

  • Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.

  • Place the vials in a thermostatic shaker set at a specific temperature (e.g., 25°C or 37°C).

  • Agitate the samples until equilibrium is reached (typically 24-48 hours).

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC.

  • Measure the pH of the saturated solution.

The following diagram outlines the workflow for this experimental protocol.

G Workflow for Solubility Determination start Start add_excess Add excess (2S,3S)-H-Abu(3-N3)-OH hydrochloride to solvent start->add_excess equilibrate Equilibrate in thermostatic shaker (e.g., 24-48h at 25°C) add_excess->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge supernatant Collect and dilute supernatant centrifuge->supernatant quantify Quantify concentration (e.g., by HPLC) supernatant->quantify end End quantify->end

Workflow for Solubility Determination

Stability Profile

The stability of this compound is crucial for ensuring its chemical integrity and reactivity over time. Stability testing, particularly forced degradation studies, helps to identify potential degradation products and establish appropriate storage conditions.[10][11]

Potential Degradation Pathways

The molecule possesses several functional groups susceptible to degradation:

  • Azide Group: Can be reduced to an amine or undergo other reactions under harsh conditions (e.g., strong reducing agents, high heat, UV light).[7]

  • Amine and Carboxylic Acid Groups: Can participate in decarboxylation or other reactions at elevated temperatures.[12][13]

  • Chiral Centers: Racemization can occur under extreme pH or temperature conditions.

The following diagram illustrates the potential degradation pathways.

G Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (extreme pH, high temp) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photolysis Photolysis (UV/Vis light) parent->photolysis thermal Thermal Stress (high temp) parent->thermal hydrolysis_prod Hydrolytic Degradants hydrolysis->hydrolysis_prod oxidation_prod Oxidative Degradants oxidation->oxidation_prod photolysis_prod Photolytic Degradants (e.g., amine formation from azide) photolysis->photolysis_prod thermal_prod Thermal Degradants (e.g., decarboxylation) thermal->thermal_prod

Potential Degradation Pathways
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify degradation products and validate stability-indicating analytical methods.[14][15]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature for a specified time.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 70°C).

  • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Samples are collected at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

The following table summarizes the typical conditions for forced degradation studies.

Stress ConditionTypical Reagents/ConditionsPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, room temp to 60°CTo assess stability in acidic environments.[15]
Base Hydrolysis 0.1 M - 1 M NaOH, room temp to 60°CTo assess stability in alkaline environments.[15]
Oxidation 3-30% H2O2, room temperatureTo evaluate susceptibility to oxidation.[16]
Thermal Degradation Dry heat (e.g., 70°C)To determine the effect of high temperature on the solid form.[11]
Photostability UV/Vis light exposureTo assess light sensitivity.[11]

Analytical Methodologies

A validated stability-indicating analytical method is essential for both solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective technique.

Key considerations for method development:

  • Column: A C18 column is often suitable for polar analytes like amino acids.

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.[10]

Storage and Handling Recommendations

Based on the predicted stability profile, the following storage and handling procedures are recommended:

  • Storage: Store in a cool, dry, and dark place. Refrigeration (2-8°C) is advisable for long-term storage.

  • Handling: Avoid exposure to high temperatures, strong light, and incompatible materials such as strong reducing agents or heavy metals that could react with the azide group.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not yet widely published, this guide provides a robust framework for its characterization based on the known properties of similar compounds and established analytical protocols. Researchers and drug development professionals should perform the described experimental procedures to determine the precise solubility and stability profiles of this compound for their specific applications, ensuring its effective and safe use.

References

An In-depth Technical Guide to (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride (CAS Number: 2737202-68-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-2-amino-3-azidobutanoic acid hydrochloride, identified by CAS number 2737202-68-3, is a non-canonical amino acid derivative that has emerged as a valuable tool in chemical biology and drug discovery. Its key structural feature is the presence of an azide (B81097) moiety, which serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions. This allows for the precise and efficient conjugation of this building block to a wide array of molecules, including peptides, proteins, and drug delivery systems. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and its role in bioconjugation strategies.

Physicochemical Properties

A summary of the known physicochemical properties of (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride is presented in the table below. It is important to note that some data, such as melting and boiling points, are not consistently reported in publicly available sources and may require experimental determination for specific applications.

PropertyValueSource(s)
CAS Number 2737202-68-3[1][2]
Common Name (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride; (2S,3S)-H-Abu(3-N3)-OH hydrochloride[2][3]
Molecular Formula C₄H₉ClN₄O₂[2]
Molecular Weight 180.59 g/mol [2]
Appearance Solid (form may vary by supplier)General Knowledge
Solubility Data not readily available. The hydrochloride salt form suggests enhanced aqueous solubility.[4]
Spectral Data Specific NMR, IR, and Mass Spectrometry data are not widely published and should be determined experimentally upon synthesis or acquisition.[5]

Synthesis

General Synthetic Approach

A common strategy for the synthesis of azido (B1232118) amino acids from their corresponding hydroxy analogs involves a two-step process:

  • Activation of the Hydroxyl Group: The hydroxyl group of a suitably protected (2S,3S)-threonine derivative is activated to create a good leaving group. This is often achieved by mesylation or tosylation.

  • Nucleophilic Substitution: The activated hydroxyl group is then displaced by an azide nucleophile, typically sodium azide, via an S(_N)2 reaction. This reaction proceeds with an inversion of stereochemistry at the carbon bearing the leaving group.

Following the introduction of the azide, deprotection of the amino and carboxyl groups would yield the final product as the hydrochloride salt.

dot

Caption: Generalized workflow for the synthesis of (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride.

Experimental Protocols: Click Chemistry Applications

The primary utility of (2S,3S)-2-amino-3-azidobutanoic acid hydrochloride lies in its application as a building block for "click chemistry," a set of bioorthogonal reactions that are rapid, efficient, and highly specific. This compound is particularly suited for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that forms a stable 1,4-disubstituted-1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.

Experimental Workflow:

dot

Caption: Experimental workflow for a typical CuAAC reaction.

Detailed Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the azide-containing compound (e.g., a peptide incorporating (2S,3S)-H-Abu(3-N3)-OH) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a stock solution of the alkyne-modified molecule in a compatible solvent (e.g., DMSO).

    • Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄) and a reducing agent, such as sodium ascorbate (B8700270), in water.

    • If using a ligand to stabilize the Cu(I) catalyst and protect biomolecules, prepare a stock solution of the ligand (e.g., TBTA in DMSO or THPTA in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing molecule and the alkyne-modified molecule in the desired molar ratio.

    • Add the copper(II) sulfate solution.

    • If used, add the ligand solution.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations typically range from 10 µM to 1 mM for the reactants, with the copper catalyst at a slightly lower concentration.

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature with gentle agitation.

    • The reaction is typically complete within 1 to 4 hours, but can be left overnight. Reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • The resulting triazole-linked bioconjugate can be purified using standard methods appropriate for the molecules involved, such as size-exclusion chromatography, affinity chromatography, or HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide. This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.[3]

Experimental Workflow:

dot

Caption: Experimental workflow for a typical SPAAC reaction.

Detailed Protocol:

  • Preparation of Reactants:

    • Dissolve the azide-containing molecule (e.g., a peptide with incorporated (2S,3S)-H-Abu(3-N3)-OH) in a biocompatible buffer (e.g., PBS, pH 7.4).

    • Dissolve the strained cyclooctyne-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • Combine the azide and cyclooctyne solutions in the desired stoichiometric ratio. Due to the high reactivity, near-equimolar concentrations are often sufficient.

  • Reaction Conditions:

    • Incubate the reaction mixture at a physiologically relevant temperature (e.g., 37 °C).

    • The reaction kinetics are generally fast, with significant product formation often observed within minutes to a few hours.

  • Analysis and Purification:

    • The progress of the reaction and the identity of the product can be confirmed by LC-MS or other appropriate analytical techniques.

    • Purification methods are similar to those used for CuAAC products.

Applications in Drug Development and Research

The ability to incorporate (2S,3S)-2-amino-3-azidobutanoic acid into peptides and other biomolecules opens up a wide range of applications in drug development and biomedical research.

  • Peptide Modification and Stapling: This amino acid can be incorporated into peptides during solid-phase peptide synthesis. The azide side chain can then be used to attach various functionalities, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties. It can also be used to create "stapled" peptides with enhanced conformational stability and biological activity.[7]

  • Bioconjugation and Antibody-Drug Conjugates (ADCs): The azide group serves as a key handle for the site-specific conjugation of cytotoxic drugs to antibodies or other targeting moieties. This approach is central to the development of next-generation ADCs with improved therapeutic indices.[8][9]

  • Development of Novel Therapeutics: By linking different molecular entities, such as targeting ligands and therapeutic agents, this compound facilitates the creation of novel bioconjugates for targeted cancer therapy and other diseases.[8][10][11]

While this compound provides a powerful tool for bioconjugation, its direct involvement in modulating specific signaling pathways has not been extensively documented in the literature. Its role is primarily as a structural component that enables the assembly of more complex, functionally active molecules. The biological effects and pathway interactions of the final bioconjugates are determined by the properties of the molecules that are "clicked" together.

Suppliers

(2S,3S)-2-amino-3-azidobutanoic acid hydrochloride is available from several chemical suppliers specializing in reagents for peptide synthesis and chemical biology. Researchers should consult the catalogs of these vendors for availability and pricing.

  • Amsbio[3]

  • Chem-Impex[10][11]

  • GenoChem World[12]

  • MedChemExpress[2][6]

  • Sigma-Aldrich (Novabiochem)

Conclusion

(2S,3S)-2-amino-3-azidobutanoic acid hydrochloride is a valuable and versatile building block for researchers in the fields of chemistry, biology, and medicine. Its primary utility as a click chemistry reagent enables the straightforward and efficient construction of complex bioconjugates. While detailed physicochemical and spectral data may require experimental determination, the well-established protocols for CuAAC and SPAAC provide a solid foundation for its application in peptide modification, drug delivery, and the development of novel therapeutic and diagnostic agents. Future research will likely see the expanded use of this and similar azido-amino acids in the creation of sophisticated molecular tools to probe and manipulate biological systems with high precision.

References

The Azide Functional Group: A Cornerstone of Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azide (B81097) functional group (-N₃) has emerged as a powerhouse in the field of chemical biology, offering a unique combination of properties that make it an invaluable tool for studying and manipulating biological systems. Its small size, metabolic stability, and bioorthogonal reactivity have propelled its use in a wide array of applications, from the visualization of cellular processes to the development of novel therapeutics.[1][2][3][4] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of the azide functional group, tailored for researchers, scientists, and professionals in drug development.

Core Principles of Azide Chemistry in a Biological Context

The utility of the azide group in chemical biology stems from its "bioorthogonal" nature. This term, coined by Carolyn R. Bertozzi, refers to a chemical reaction that can occur within a living system without interfering with native biochemical processes.[3] Azides are exceptionally well-suited for this role due to several key characteristics:

  • Small Size: The compact nature of the azide group allows it to be incorporated into various biomolecules, such as sugars, amino acids, and nucleosides, with minimal structural perturbation. This enables the metabolic labeling of cellular components without significantly altering their natural function.[2][5]

  • Stability: Organic azides are stable in physiological conditions, including aqueous environments and a wide pH range, ensuring their integrity within complex biological milieus.[2][6]

  • Bioorthogonality: Azides are virtually absent in most biological systems.[1][3] They act as soft electrophiles, favoring reactions with soft nucleophiles like phosphines and alkynes, rather than the hard nucleophiles commonly found in biological molecules.[1][3] This selective reactivity is the foundation of their use in "click chemistry."

Key Bioorthogonal Reactions of Azides

Three primary bioorthogonal reactions have been instrumental in harnessing the power of azides in chemical biology: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][7]

Staudinger Ligation

The Staudinger ligation, developed by the Bertozzi group, was one of the first bioorthogonal reactions to be widely adopted.[1][3][] It involves the reaction of an azide with a triarylphosphine, which has been engineered to form a stable amide bond.[1][][9]

Mechanism: The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide product and a phosphine (B1218219) oxide byproduct.[10][11]

Advantages:

  • Metal-free, making it suitable for use in living systems.[5][]

  • Highly selective with no cross-reactivity with biological functional groups.[]

Limitations:

  • Relatively slow reaction kinetics compared to click chemistry.[1]

Staudinger_Ligation Azide Azide (R-N₃) AzaYlide Aza-ylide Intermediate Azide->AzaYlide + Phosphine Phosphine Engineered Phosphine Phosphine->AzaYlide Amide Amide Bond Product AzaYlide->Amide Intramolecular Rearrangement & Hydrolysis PhosphineOxide Phosphine Oxide AzaYlide->PhosphineOxide

Staudinger Ligation Reaction Pathway
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions.[6][][13] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[6]

Mechanism: The Cu(I) catalyst activates the terminal alkyne, facilitating its reaction with the azide to form a six-membered copper-containing intermediate. This intermediate then rearranges to produce the stable triazole product.[]

Advantages:

  • Extremely fast reaction kinetics and high yields.[6]

  • Highly specific and bioorthogonal.[6]

  • The triazole linkage is exceptionally stable.[6]

Limitations:

  • The cytotoxicity of the copper catalyst can be a concern for live-cell imaging, though the use of stabilizing ligands can mitigate this issue.[3][14]

CuAAC_Reaction Azide Azide (R₁-N₃) Triazole 1,4-Triazole Product Azide->Triazole Alkyne Terminal Alkyne (R₂-C≡CH) Alkyne->Triazole Copper Cu(I) Catalyst Copper->Triazole Catalyzes SPAAC_Reaction Azide Azide (R₁-N₃) Triazole Triazole Product Azide->Triazole Cyclooctyne Strained Cyclooctyne Cyclooctyne->Triazole Strain-Release Metabolic_Labeling_Workflow cluster_Cell Living Cell Metabolic_Pathway Cellular Metabolic Pathway Biomolecule Nascent Biomolecule (e.g., Glycan, Protein) Metabolic_Pathway->Biomolecule Azide_Biomolecule Azide-Labeled Biomolecule Biomolecule->Azide_Biomolecule Incorporation Detection Visualization or Isolation Azide_Biomolecule->Detection Azide_Precursor Azide-Modified Precursor (e.g., Azido Sugar) Azide_Precursor->Metabolic_Pathway Azide_Precursor->Metabolic_Pathway Probe Bioorthogonal Probe (e.g., Fluorescent Alkyne) Probe->Detection Click Chemistry

References

Methodological & Application

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (2S,3S)-H-Abu(3-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a class of reactions known for their high efficiency, reliability, and biocompatibility.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[3][4] The resulting triazole ring is a robust and versatile linker, often serving as a bioisostere for the amide bond in medicinal chemistry. The CuAAC reaction is characterized by its fast kinetics, high yields, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[5][6] The amino acid (2S,3S)-H-Abu(3-N3)-OH, containing a secondary azide, is a valuable building block for introducing a triazole moiety into peptides and small molecules, enabling the synthesis of novel therapeutics and chemical probes. These application notes provide a detailed step-by-step guide for performing the CuAAC reaction with (2S,3S)-H-Abu(3-N3)-OH in a solution-phase synthesis.

Reaction Principle

The CuAAC reaction is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition. The copper(I) catalyst dramatically accelerates the reaction rate and ensures high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[7] The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[7][8] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), is often employed to protect the Cu(I) from oxidation and disproportionation, further enhancing reaction efficiency.[9][10]

Experimental Protocols

This section provides a detailed protocol for a solution-phase CuAAC reaction between (2S,3S)-H-Abu(3-N3)-OH and a generic terminal alkyne, such as phenylacetylene.

Materials and Reagents
  • (2S,3S)-H-Abu(3-N3)-OH

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent: A mixture of tert-butanol (B103910) and water (1:1 v/v) is a common choice. Other solvents like DMF, DMSO, or THF can also be used depending on the solubility of the reactants.[6]

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Step-by-Step Procedure

1. Reagent Preparation:

  • Prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.

  • Prepare a fresh 1.0 M solution of sodium ascorbate in deionized water. This solution should be made immediately before use as it is susceptible to oxidation.

  • (Optional) Prepare a 0.1 M solution of THPTA in deionized water.

2. Reaction Setup:

  • In a round-bottom flask, dissolve (2S,3S)-H-Abu(3-N3)-OH (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water. The concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

  • Stir the solution at room temperature to ensure complete dissolution.

  • If using a ligand, add the THPTA solution (0.1-0.5 equivalents) to the reaction mixture.

  • Sequentially add the CuSO₄ solution (0.01-0.1 equivalents) and the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents) to the reaction mixture while stirring vigorously.

3. Reaction Monitoring:

  • The reaction is typically stirred at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.[4]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system should be determined based on the polarity of the starting materials and the expected product. The disappearance of the limiting starting material indicates the completion of the reaction. Reaction times can vary from a few minutes to several hours.[11]

4. Work-up and Purification:

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst.

  • Remove the organic solvent (tert-butanol) using a rotary evaporator.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure triazole-amino acid conjugate.[12]

Data Presentation

The efficiency of the CuAAC reaction can be influenced by various factors, including the choice of catalyst, ligand, and solvent. The following table summarizes representative quantitative data for CuAAC reactions involving azido-amino acids or related small molecules.

Azide ReactantAlkyne ReactantCopper Source (equiv.)Ligand (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Azido-peptideAlkyne-peptideCuSO₄ (2)NoneDMF505>95
Azido-amino acid derivativeAlkyne-derivatized amino acidCuSO₄TBTANot specifiedRT1878
Azido-peptideAlkyne-peptideCuSO₄NaAscDMF/H₂ORT1~100
Azido-small moleculePhenylacetyleneCuI (0.1)DIPEA (2.0)DMFRT2-485-95
Azido-small moleculeVarious alkynesCuSO₄ (0.1)NaAsc (0.2)tBuOH/H₂ORT1-380-98

Mandatory Visualization

Experimental Workflow for CuAAC Reaction

The following diagram illustrates the step-by-step workflow for the solution-phase CuAAC reaction of (2S,3S)-H-Abu(3-N3)-OH.

CuAAC_Workflow A Reagent Preparation - Dissolve (2S,3S)-H-Abu(3-N3)-OH & Alkyne - Prepare CuSO4, NaAsc, & Ligand solutions B Reaction Setup - Combine reactants in solvent - Add Ligand (optional) - Add CuSO4 & NaAsc A->B Proceed to reaction C Reaction - Stir at room temperature - Monitor by TLC B->C Initiate reaction D Work-up - Quench with EDTA - Remove organic solvent - Liquid-liquid extraction C->D Reaction complete E Purification - Dry organic layer - Concentrate crude product - Column chromatography D->E Isolate crude product F Product Characterization - NMR, MS, etc. E->F Obtain pure product

CuAAC Experimental Workflow
Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key components in the CuAAC reaction.

CuAAC_Components cluster_reactants Reactants cluster_catalyst Catalyst System Azide (2S,3S)-H-Abu(3-N3)-OH Product 1,4-Disubstituted Triazole Product Azide->Product Alkyne Terminal Alkyne Alkyne->Product CuII Cu(II)SO4 CuI Cu(I) (Active Catalyst) CuII->CuI Reducer Sodium Ascorbate Reducer->CuI Reduction CuI->Product Catalysis Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilization

Key Components of the CuAAC Reaction

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using (2S,3S)-H-Abu(3-N3)-OH hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of site-specific antibody-drug conjugates (ADCs) utilizing the non-canonical amino acid (2S,3S)-H-Abu(3-N3)-OH hydrochloride. This method leverages the bioorthogonal azide (B81097) moiety for precise drug conjugation via click chemistry, leading to homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules.[1][][3][4] The linker technology used to attach the drug to the antibody is critical for the stability and efficacy of the ADC.[4][5] Traditional conjugation methods targeting native lysine (B10760008) or cysteine residues often result in heterogeneous mixtures with variable drug-to-antibody ratios (DAR) and conjugation sites, which can negatively impact the ADC's pharmacokinetic properties and therapeutic window.[6][7]

Site-specific conjugation technologies have emerged to overcome these limitations, enabling the production of homogeneous ADCs.[1][8] One of the most precise methods for site-specific conjugation is the genetic incorporation of non-canonical amino acids (ncAAs) bearing bioorthogonal functional groups.[1][][9]

(2S,3S)-H-Abu(3-N3)-OH is an azido-containing amino acid that can be incorporated into the backbone of a monoclonal antibody at a specific, predetermined site during protein expression.[6][10] This is achieved by engineering a mammalian cell line (e.g., CHO) to express an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognizes a specific codon (e.g., the amber stop codon, TAG) and inserts the azido-amino acid during translation.[1] The incorporated azide group then serves as a chemical handle for subsequent conjugation to an alkyne-functionalized drug payload via click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[10] This approach yields a highly stable triazole linkage and allows for precise control over the location and stoichiometry of the conjugated drug.[6][10]

Experimental Workflow

The overall process for generating a site-specific ADC using (2S,3S)-H-Abu(3-N3)-OH involves several key stages, from cell line engineering to the final characterization of the ADC.

ADC_Workflow cluster_0 Phase 1: Antibody Engineering & Expression cluster_1 Phase 2: ADC Synthesis cluster_2 Phase 3: Purification & Characterization A Engineer Mammalian Cell Line (e.g., CHO) with orthogonal aaRS/tRNA pair B Introduce Antibody Gene with Amber Stop Codon (TAG) at desired conjugation site A->B C Culture Cells in Media supplemented with (2S,3S)-H-Abu(3-N3)-OH B->C D Express and Purify Azide-Functionalized Antibody (Azido-Ab) C->D F Click Chemistry Conjugation (SPAAC or CuAAC) D->F Azido-Ab E Prepare Alkyne-Modified Drug-Linker Payload E->F Alkyne-Payload G Purify ADC (e.g., SEC, Protein A) F->G Crude ADC H Characterize ADC (HIC, MS, CE-SDS) G->H I Functional Assays (Binding, Cytotoxicity) H->I

Caption: Overall workflow for site-specific ADC synthesis.

Data Presentation

The use of (2S,3S)-H-Abu(3-N3)-OH enables the production of ADCs with a precisely controlled drug-to-antibody ratio (DAR). The following tables present representative data for an anti-HER2 ADC generated using a similar azido-lysine incorporation and click chemistry approach.

Table 1: Conjugation Efficiency and DAR Profile

Conjugation Site (Anti-HER2 mAb)Conjugation MethodConjugation EfficiencyAverage DAR
Heavy Chain, Position 274SPAAC with DBCO-Auristatin F> 95%[6][10]> 1.9[10]
Light Chain, Position 81SPAAC with DBCO-Auristatin F> 95%[6]> 1.9[6]

Data is representative of ADCs generated using site-specific incorporation of an azido-amino acid.

Table 2: In Vitro Cytotoxicity Data

Cell LineTarget ExpressionADC (HC-274-Auristatin F) IC₅₀ (nM)Unconjugated Antibody IC₅₀ (nM)
SK-BR-3HER2-positive0.6 - 0.9[11]No significant toxicity
BT-474HER2-positive0.5 - 0.8[11]No significant toxicity
N87HER2-positive~0.6[11]No significant toxicity
MDA-MB-468HER2-negative> 1000No significant toxicity

IC₅₀ values are representative for anti-HER2 ADCs with similar payloads and are highly dependent on the specific antibody, payload, and linker used.[11]

Detailed Experimental Protocols

Protocol 1: Site-Specific Incorporation of (2S,3S)-H-Abu(3-N3)-OH into a Monoclonal Antibody

This protocol describes the expression of a monoclonal antibody with (2S,3S)-H-Abu(3-N3)-OH incorporated at a specific site. This requires a pre-existing engineered mammalian cell line (e.g., CHO) that stably expresses the required orthogonal tRNA synthetase/tRNA pair.

Materials:

  • Engineered CHO cell line

  • Expression vector containing the mAb gene with a TAG codon at the desired incorporation site

  • Cell culture medium (serum-free)

  • This compound (or a cell-permeable derivative)

  • Transfection reagent

  • Protein A affinity chromatography column and buffers

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Culture and Transfection:

    • Culture the engineered CHO cells in the appropriate serum-free medium.

    • Transfect the cells with the mAb expression vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Induction of ncAA Incorporation:

    • 24 hours post-transfection, replace the culture medium with fresh medium supplemented with (2S,3S)-H-Abu(3-N3)-OH. The optimal concentration typically ranges from 0.1 to 1 mM and should be determined empirically.

  • Antibody Expression:

    • Incubate the cells for 7-14 days to allow for antibody expression. Monitor cell viability and antibody titer.

  • Harvesting and Purification:

    • Harvest the cell culture supernatant containing the secreted azide-functionalized antibody (Azido-Ab) by centrifugation to remove cells and debris.

    • Purify the Azido-Ab using a Protein A affinity chromatography column.

    • Equilibrate the column with PBS.

    • Load the supernatant onto the column.

    • Wash the column with PBS to remove unbound proteins.

    • Elute the bound antibody using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.7) and immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.0).

    • Perform buffer exchange into PBS, pH 7.4 using a desalting column or dialysis.

  • Characterization:

    • Confirm the incorporation of the azido-amino acid and the integrity of the antibody using mass spectrometry (LC-MS).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Synthesis

This protocol describes the conjugation of an alkyne-modified drug to the Azido-Ab. SPAAC is a copper-free click chemistry reaction, which is advantageous for bioconjugations as it avoids copper-induced protein degradation.[9]

Materials:

  • Purified Azido-Ab in PBS, pH 7.4

  • DBCO (Dibenzocyclooctyne)-functionalized drug-linker (e.g., DBCO-PEG-MMAE) dissolved in DMSO

  • PBS, pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Prepare Reaction Mixture:

    • In a reaction tube, add the purified Azido-Ab to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the DBCO-drug linker in DMSO (e.g., 10 mM).

    • Add a 5- to 10-fold molar excess of the DBCO-drug linker to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody integrity.[12]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature (20-25°C) for 2-4 hours or at 4°C for 12-24 hours.[9] The reaction can be monitored by LC-MS to determine completion.

  • Purification of the ADC:

    • Remove the excess, unreacted drug-linker by purifying the reaction mixture using a size-exclusion chromatography (SEC) column equilibrated with PBS, pH 7.4.

    • Alternatively, a desalting column can be used for buffer exchange and removal of small molecules.[9][12]

  • Concentration and Storage:

    • Concentrate the purified ADC using an appropriate centrifugal filter device.

    • Sterile filter the final ADC solution and store at 2-8°C or frozen at -80°C.

Protocol 3: Characterization of the Final ADC

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules, as the payload typically increases the hydrophobicity of the antibody.

  • Method:

    • Use a HIC column (e.g., TSKgel Butyl-NPR).

    • Employ a gradient of decreasing salt concentration (e.g., from high ammonium (B1175870) sulfate (B86663) to low/no salt) to elute the ADC species.

    • Unconjugated antibody will elute first, followed by species with increasing DAR values.

    • The average DAR can be calculated from the peak areas of the different species in the chromatogram.

2. Mass Determination by Mass Spectrometry (MS):

  • Principle: LC-MS is used to determine the exact molecular weight of the intact ADC and its subunits (light and heavy chains).

  • Method:

    • For intact mass analysis, deglycosylate the ADC using an enzyme like PNGase F.

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF).

    • For subunit analysis, reduce the ADC using a reducing agent like DTT to separate the light and heavy chains before analysis.

    • The mass difference between the unconjugated and conjugated chains confirms successful conjugation and allows for DAR calculation.

3. Purity and Aggregation Analysis by SEC-HPLC:

  • Principle: Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of monomeric ADC and detect the presence of aggregates.

  • Method:

    • Inject the purified ADC onto an SEC column (e.g., TSKgel G3000SWxl).[8]

    • Use an isocratic mobile phase (e.g., PBS).

    • The main peak corresponds to the monomeric ADC. High molecular weight species eluting earlier are aggregates.

Signaling Pathway and Mechanism of Action

This diagram illustrates the mechanism of action for a site-specific anti-HER2 ADC, a common target for ADC development. The payload is a microtubule inhibitor like Auristatin F, which is consistent with the example data.

ADC_MoA ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 1. Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization 2. Internalization CellSurface Cancer Cell Surface Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadRelease Linker Cleavage & Payload Release Lysosome->PayloadRelease 4. Degradation Payload Cytotoxic Payload (e.g., Auristatin) PayloadRelease->Payload Microtubules Microtubule Dynamics Payload->Microtubules 5. Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis 6. Induction

Caption: Mechanism of action for an anti-HER2 ADC.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Unnatural Azide-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics, molecular probes, and biomaterials. Azide-containing amino acids are particularly valuable building blocks due to the bioorthogonal reactivity of the azide (B81097) group. This functional group allows for selective chemical modifications, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and the Staudinger ligation, enabling the attachment of various functionalities like fluorescent dyes, PEG chains, and other biomolecules to the peptide.[1] This document provides detailed protocols and data for the successful solid-phase peptide synthesis (SPPS) of peptides containing these versatile unnatural amino acids.

The azide moiety is generally stable under the standard conditions of Fmoc-based SPPS, including the basic conditions for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions for cleavage from the resin (e.g., trifluoroacetic acid).[2] However, careful consideration of reagents, particularly scavengers used during cleavage, is crucial to prevent the unwanted reduction of the azide group.[2][3][4]

Data Presentation

Table 1: Synthesis Yields of Fmoc-Protected Azido Amino Acids
Fmoc-Azido Amino AcidStarting MaterialKey ReagentsYield (%)Reference
Fmoc-L-azidoalanine (Fmoc-Ala(N3)-OH)Fmoc-Asn-OH[Bis(trifluoroacetoxy)iodo]benzene, Imidazole-1-sulfonyl azide hydrochloride62-75[5]
Fmoc-L-azidohomoalanine (Fmoc-Aha-OH)Fmoc-Gln-OH[Bis(trifluoroacetoxy)iodo]benzene, Imidazole-1-sulfonyl azide hydrochloride65-74[5]
Table 2: Coupling Efficiency and Purity of Peptides Containing a Novel Hydrophilic Azido Amino Acid
Coupling ConditionPeptide Purity (%)Reference
HATU/DIPEA91[6]
DIC/HOAt81[6]
PyBOP/DIPEA87[6]
Microwave-assisted Oxyma/DIC82[6]

The data represents the purity of a tetrapeptide containing a novel positively charged azidoamino acid, demonstrating compatibility with various standard coupling methods.[6]

Table 3: Effect of Thiol Scavengers on Azide Reduction During TFA Cleavage
Thiol ScavengerAzide Reduction (%)RecommendationReference
1,2-ethanedithiol (B43112) (EDT)High (up to 50%)Avoid[2][3]
Dithiothreitol (B142953) (DTT)LowPreferred thiol scavenger[2][3]
ThioanisoleLowSafer option[2]
Triisopropylsilane (TIS)NoneRecommended non-thiol scavenger[2]

Experimental Protocols

Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis Cycle

This protocol outlines the standard steps for elongating a peptide chain on a solid support using Fmoc-protected amino acids, including an unnatural azide-containing amino acid.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.[7][8]

2. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% (v/v) piperidine in DMF.[7]

  • Agitate the mixture for 5-20 minutes.[9]

  • Wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove the piperidine and the dibenzofulvene-piperidine adduct.[9]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (natural or azide-containing) (4 equivalents), a coupling reagent such as HATU (3.95 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[6]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 45 minutes to 2 hours. The completion of the coupling reaction can be monitored using a colorimetric test (e.g., Kaiser test).[9]

  • After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

4. Repetition:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Diazotransfer Reaction

This protocol describes the conversion of a side-chain primary amine (e.g., from lysine (B10760008) or ornithine) to an azide group directly on the solid support.[2][9]

1. Resin Preparation:

  • The peptide containing the amino acid with a free side-chain amine (e.g., Lys(Alloc) after deprotection) is assembled on the resin using standard Fmoc-SPPS.

  • Swell the peptide-resin in DMF.

2. Diazotransfer Reaction:

  • To the resin, add a solution of imidazole-1-sulfonyl azide hydrochloride (ISA•HCl) (5 equivalents), copper(II) sulfate (B86663) (CuSO₄) (0.1 equivalents), and K₂CO₃ (3.8 equivalents) in a mixture of H₂O, MeOH, and CH₂Cl₂.[5]

  • Gently agitate the reaction mixture for 3 hours under a nitrogen atmosphere.[9]

  • Filter the reaction mixture and wash the resin sequentially with CH₂Cl₂, MeOH, and Et₂O.[9]

Protocol 3: Cleavage of Azide-Containing Peptides from the Resin

This protocol details the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups, while preserving the azide functionality.

1. Resin Preparation:

  • After the final Fmoc deprotection and any on-resin modifications, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a fresh cleavage cocktail. A recommended cocktail for azide-containing peptides is 95% Trifluoroacetic Acid (TFA), 2.5% deionized water, and 2.5% Triisopropylsilane (TIS).[2]

  • Crucially, avoid using 1,2-ethanedithiol (EDT) as a scavenger, as it can reduce the azide group. [2][3] If a thiol scavenger is necessary, dithiothreitol (DTT) is a safer alternative.[2][3]

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin.

  • Stir the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and soluble byproducts.

  • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry.

Protocol 4: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between a resin-bound azide-containing peptide and an alkyne-functionalized molecule.

1. Resin Preparation:

  • The azide-containing peptide is synthesized on the resin as described in Protocol 1.

  • Swell the resin in a suitable solvent such as DMF.

2. CuAAC Reaction:

  • To the swelled resin, add the alkyne-containing molecule (5-10 equivalents).

  • Add a copper(I) source, such as copper(I) iodide (CuI) or copper(II) sulfate with a reducing agent like sodium ascorbate.[10]

  • Add a ligand to stabilize the Cu(I) and accelerate the reaction, for example, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

  • Add a base, such as DIPEA.

  • Agitate the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.

3. Washing:

  • After the reaction is complete, wash the resin thoroughly with DMF, DCM, and any other appropriate solvents to remove excess reagents.

Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start with Fmoc-AA-Resin Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Remove Fmoc Coupling Amino Acid Coupling (Fmoc-AA(N3)-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Form Peptide Bond Washing2->Fmoc_Deprotection Repeat for next AA Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Washing2->Cleavage Final AA coupled Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with Azide-Containing Amino Acids.

On_Resin_Modification cluster_synthesis Peptide Synthesis cluster_diazotransfer On-Resin Diazotransfer cluster_click_reaction On-Resin Click Chemistry (CuAAC) Peptide_Resin_Amine Resin-Bound Peptide with Side-Chain Amine (e.g., from Lysine) Diazotransfer Diazotransfer Reaction (ISA•HCl, CuSO4, K2CO3) Peptide_Resin_Amine->Diazotransfer Peptide_Resin_Azide Resin-Bound Peptide with Side-Chain Azide Diazotransfer->Peptide_Resin_Azide Click_Reaction CuAAC Reaction (Alkyne, Cu(I), Ligand, Base) Peptide_Resin_Azide->Click_Reaction React with Alkyne Modified_Peptide Resin-Bound Modified Peptide Click_Reaction->Modified_Peptide

Caption: On-Resin Modification of Peptides with Azides and Subsequent Click Chemistry.

References

Application Notes and Protocols for Fluorescent Labeling of Peptides using (2S,3S)-H-Abu(3-N3)-OH and an Alkyne Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are powerful tools in biomedical research and drug development, enabling the visualization and quantification of biological processes with high sensitivity and specificity. Applications are wide-ranging, from in vitro assays to in vivo imaging. This document provides detailed protocols for the site-specific fluorescent labeling of peptides using the unnatural amino acid (2S,3S)-H-Abu(3-N3)-OH, which introduces an azide (B81097) moiety, followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction, to conjugate an alkyne-functionalized fluorescent dye.

The CuAAC reaction is renowned for its high yield, selectivity, and compatibility with a wide range of functional groups and aqueous environments, making it an ideal method for labeling sensitive biomolecules. The resulting triazole linkage is stable and serves as a reliable connection between the peptide and the fluorescent probe. These protocols are designed to guide researchers through the synthesis of an azide-containing peptide via solid-phase peptide synthesis (SPPS), its subsequent labeling with an alkyne-dye, and its application in cellular imaging, with a focus on G protein-coupled receptor (GPCR) studies.

Data Presentation

Table 1: Quantitative Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Peptides
ParameterCondition 1Condition 2Condition 3Condition 4
Copper Source CuSO₄/Sodium Ascorbate (B8700270)Copper(0) powderCopper wireCuSO₄/TBTA
Ligand NoneNoneNoneTris(benzyltriazolylmethyl)amine (TBTA)
Solvent DMFtert-butanol/H₂O (2:1)DMFDMSO/H₂O
Temperature Room TemperatureRoom Temperature50°CRoom Temperature
Reaction Time 1-4 hours~8 hours5 hours4 hours
Reported Yield/Conversion >95%43-68%[1]100% conversion[1]69-72%[1]
Table 2: Representative Characterization Data for a Fluorescently Labeled Peptide
ParameterUnlabeled Azido-PeptideAlkyne-Dye (e.g., Alkyne-TAMRA)Fluorescently Labeled PeptideMethod of Analysis
Molecular Weight (Da) e.g., ~1500e.g., ~500e.g., ~2000Mass Spectrometry (ESI-MS)[2]
HPLC Retention Time (min) e.g., 15.2e.g., 18.5e.g., 20.1RP-HPLC[2]
Max Excitation (nm) N/A~555~557Fluorescence Spectroscopy[2]
Max Emission (nm) N/A~580~583Fluorescence Spectroscopy[2]
Purity (%) >95%>98%>98%RP-HPLC at 214 nm and dye λmax[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azide-Containing Peptide

This protocol details the incorporation of (2S,3S)-Fmoc-Abu(3-N3)-OH into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • (2S,3S)-Fmoc-Abu(3-N3)-OH

  • Coupling reagents: HBTU, HATU, or HCTU

  • Base: N,N'-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard):

    • Pre-activate the standard Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test to confirm the absence of free primary amines.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of (2S,3S)-Fmoc-Abu(3-N3)-OH: Couple (2S,3S)-Fmoc-Abu(3-N3)-OH using the same procedure as for other amino acids.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the azide-peptide by RP-HPLC.

  • Characterization: Confirm the mass of the purified peptide by ESI-MS.

Protocol 2: Fluorescent Labeling of the Azide-Peptide via CuAAC

This protocol describes the labeling of the purified azide-peptide with an alkyne-functionalized fluorescent dye in solution.

Materials:

  • Purified azide-peptide

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-Cy5)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Copper ligand (e.g., THPTA, TBTA) - optional but recommended

  • Degassed solvent (e.g., a mixture of water and t-butanol, or DMF)

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and the copper ligand (e.g., 100 mM in DMSO/water).

  • Reaction Setup:

    • Dissolve the purified azide-peptide (1 equivalent) in the chosen degassed solvent.

    • Add the alkyne-functionalized dye (1.2-1.5 equivalents).

    • If using a ligand, add it to a final concentration of ~1 mM.

    • Add CuSO₄ to a final concentration of ~0.2 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of ~2 mM.

  • Reaction: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light.

  • Monitoring: Monitor the reaction progress by RP-HPLC by observing the consumption of the starting materials and the formation of the product.

  • Purification: Purify the fluorescently labeled peptide by RP-HPLC to remove unreacted dye, catalyst, and other reagents. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

  • Characterization: Confirm the mass of the final labeled peptide by ESI-MS and characterize its spectroscopic properties (excitation and emission maxima).

Application Example: Imaging of G Protein-Coupled Receptors (GPCRs)

Fluorescently labeled peptide ligands are invaluable tools for studying the localization, trafficking, and dynamics of GPCRs in living cells.[4][5][6] Single-molecule imaging, in particular, can provide detailed insights into receptor behavior.[7][8][9][10]

Experimental Workflow for Single-Molecule Imaging of GPCRs

GPCR_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HEK293 cells expressing the target GPCR) peptide_labeling 2. Peptide Labeling (Synthesize fluorescent peptide ligand as per Protocols 1 & 2) cell_seeding 3. Cell Seeding (Seed cells on glass-bottom dishes) peptide_labeling->cell_seeding labeling 4. Labeling of GPCRs (Incubate cells with the fluorescently labeled peptide ligand) cell_seeding->labeling imaging 5. Single-Molecule Imaging (e.g., using Total Internal Reflection Fluorescence Microscopy - TIRFM) labeling->imaging localization 6. Particle Localization (Identify and localize individual fluorescent spots) imaging->localization tracking 7. Particle Tracking (Track the movement of individual receptors over time) localization->tracking analysis 8. Quantitative Analysis (e.g., diffusion coefficients, receptor clustering) tracking->analysis

Workflow for single-molecule imaging of GPCRs.
Protocol 3: GPCR Labeling and Imaging

Materials:

  • HEK293 cells (or other suitable cell line) expressing the target GPCR

  • Cell culture medium and supplements

  • Glass-bottom imaging dishes

  • Fluorescently labeled peptide ligand

  • Imaging buffer (e.g., phenol (B47542) red-free DMEM)

  • Total Internal Reflection Fluorescence Microscope (TIRFM) or other suitable single-molecule imaging setup

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293 cells expressing the target GPCR under standard conditions.

    • Seed the cells onto glass-bottom imaging dishes and allow them to adhere overnight.

  • GPCR Labeling:

    • Wash the cells with pre-warmed imaging buffer.

    • Incubate the cells with a low nanomolar concentration of the fluorescently labeled peptide ligand in imaging buffer for a specified time (e.g., 15-30 minutes) at 37°C. The optimal concentration and incubation time should be determined empirically to achieve sparse labeling suitable for single-molecule imaging.

  • Imaging:

    • Gently wash the cells with imaging buffer to remove unbound ligand.

    • Mount the dish on the TIRFM stage.

    • Acquire image sequences (movies) of the fluorescently labeled GPCRs on the cell surface.

  • Data Analysis:

    • Use appropriate software to localize and track the movement of individual fluorescent spots (representing individual GPCRs) in the acquired movies.

    • Analyze the tracking data to determine parameters such as diffusion coefficients, confinement, and receptor clustering. This can provide insights into the receptor's signaling state and its interactions with other cellular components.

By following these detailed protocols, researchers can effectively synthesize fluorescently labeled peptides and utilize them to investigate complex biological systems, such as the dynamic behavior of GPCRs, contributing to a deeper understanding of cellular signaling and advancing drug discovery efforts.

References

Application Notes and Protocols for Bioconjugation of (2S,3S)-H-Abu(3-N3)-OH to Biomolecules in Living Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-H-Abu(3-N3)-OH, also known as (2S,3S)-2-amino-3-azidobutanoic acid, is a non-canonical amino acid that serves as a powerful tool for chemical biology and drug development. Its compact structure, combined with the bioorthogonal reactivity of the azide (B81097) group, enables the site-specific labeling and modification of proteins and other biomolecules within the complexity of living cells. This is achieved through metabolic incorporation, where the cell's own translational machinery is leveraged to integrate this unnatural amino acid into newly synthesized proteins.

Once incorporated, the azide moiety acts as a chemical handle for subsequent bioconjugation reactions, most notably the Nobel prize-winning "click chemistry." This allows for the attachment of a wide array of probes, tags, or therapeutic agents with high specificity and efficiency under biocompatible conditions. The two primary click chemistry reactions utilized are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While CuAAC is known for its rapid reaction kinetics, SPAAC offers the advantage of being copper-free, which is particularly beneficial for applications in living systems where copper toxicity is a concern.[1][2]

These application notes provide a comprehensive guide to the metabolic labeling of biomolecules in living cells with (2S,3S)-H-Abu(3-N3)-OH and subsequent bioconjugation via click chemistry.

Core Applications

  • Proteome-wide Labeling and Analysis: Global incorporation of (2S,3S)-H-Abu(3-N3)-OH allows for the labeling and subsequent enrichment of newly synthesized proteins, enabling proteomic studies of cellular processes.

  • Live-Cell Imaging: Conjugation of fluorescent dyes to azide-modified biomolecules facilitates the visualization of their localization, trafficking, and dynamics in real-time.[3]

  • Target Identification and Validation: Attachment of affinity tags or photo-crosslinkers can aid in the identification of binding partners and the validation of drug targets.

  • Drug Delivery and Development: The specific targeting and delivery of therapeutic payloads to azide-labeled cells or biomolecules can be achieved.

Data Presentation

Table 1: Comparative Overview of Click Chemistry Reactions for Bioconjugation
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Alkyne Type Terminal AlkynesCyclooctynes (e.g., DBCO, BCN)
Reaction Rate Very FastModerate to Fast (depends on strain)
Biocompatibility Potential cytotoxicity from copper catalystExcellent, metal-free
Key Advantage High reaction speed and efficiencyIdeal for live-cell and in vivo applications
Key Disadvantage Copper toxicity can be a concern in living systemsRequires synthesis of more complex strained alkynes
Table 2: Representative Reagent Concentrations for Live-Cell Labeling
ReagentCuAAC ProtocolSPAAC Protocol
(2S,3S)-H-Abu(3-N3)-OH 50 - 200 µM50 - 200 µM
Alkyne-Probe 10 - 50 µM1 - 10 µM (DBCO-Probe)
CuSO₄ 50 - 100 µMN/A
Copper Ligand (e.g., THPTA) 250 - 500 µMN/A
Reducing Agent (e.g., Sodium Ascorbate) 1 - 2.5 mMN/A

Note: These are starting concentrations and may require optimization depending on the cell type, probe, and experimental goals.

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins in Live Cells with (2S,3S)-H-Abu(3-N3)-OH

This protocol describes the incorporation of (2S,3S)-H-Abu(3-N3)-OH into the proteome of cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • (2S,3S)-H-Abu(3-N3)-OH hydrochloride

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Culture: Culture cells to a confluency of 70-80% in complete medium.

  • Methionine Depletion (Optional but Recommended): To enhance incorporation, aspirate the complete medium, wash the cells once with pre-warmed PBS, and replace it with methionine-free medium. Incubate for 30-60 minutes.

  • Metabolic Labeling: Prepare a stock solution of (2S,3S)-H-Abu(3-N3)-OH in sterile water or PBS. Add the stock solution to the methionine-free medium to a final concentration of 50-200 µM.

  • Incubation: Incubate the cells for 4-24 hours to allow for the incorporation of the azido-amino acid into newly synthesized proteins. The optimal incubation time should be determined empirically.

  • Cell Harvesting:

    • For adherent cells, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate by adding ice-cold lysis buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Storage: The azide-labeled proteome is now ready for downstream bioconjugation. Store the lysate at -80°C if not used immediately.

Protocol 2: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells for Fluorescence Imaging

This protocol details the labeling of azide-modified proteins in living cells with a strained alkyne-fluorophore conjugate (e.g., DBCO-Fluorophore) for visualization by fluorescence microscopy.

Materials:

  • Cells metabolically labeled with (2S,3S)-H-Abu(3-N3)-OH (from Protocol 1)

  • DBCO-conjugated fluorescent dye (e.g., DBCO-488, DBCO-546)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • PBS

Procedure:

  • Cell Preparation: After metabolic labeling with (2S,3S)-H-Abu(3-N3)-OH, gently wash the cells twice with pre-warmed PBS.

  • SPAAC Reaction:

    • Prepare a working solution of the DBCO-fluorophore in live-cell imaging medium at a final concentration of 1-10 µM.

    • Add the DBCO-fluorophore solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a cell culture incubator.

  • Washing: Aspirate the labeling solution and wash the cells three times with pre-warmed PBS to remove unbound fluorophore.

  • Nuclear Counterstaining: Incubate the cells with Hoechst 33342 or DAPI in PBS for 10-15 minutes at room temperature.

  • Imaging: Wash the cells once more with PBS and replace with fresh live-cell imaging medium. Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 3: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells or Cell Lysates

This protocol describes the conjugation of an alkyne-probe to azide-labeled biomolecules in fixed cells or in cell lysates.

Materials:

  • Azide-labeled cells or cell lysate (from Protocol 1)

  • Alkyne-conjugated probe (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium ascorbate (B8700270) (freshly prepared)

  • PBS

  • For fixed cells: 4% paraformaldehyde (PFA) in PBS, 0.1% Triton X-100 in PBS

Procedure for Fixed Cells:

  • Fixation: After metabolic labeling, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • CuAAC Reaction Cocktail: Prepare the click chemistry reaction cocktail immediately before use. For a 100 µL final volume, add the reagents in the following order:

    • PBS (to final volume)

    • Alkyne-probe (to final concentration of 10-50 µM)

    • THPTA (to final concentration of 250-500 µM)

    • CuSO₄ (to final concentration of 50-100 µM)

    • Sodium ascorbate (to final concentration of 1-2.5 mM)

  • Labeling: Add the CuAAC reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Downstream Analysis: Proceed with subsequent steps such as counterstaining and imaging.

Procedure for Cell Lysates:

  • Reaction Setup: In a microcentrifuge tube, dilute the azide-labeled cell lysate to a desired concentration (e.g., 1 mg/mL) in PBS.

  • CuAAC Reaction Cocktail: Prepare the click chemistry reaction cocktail as described above and add it to the cell lysate.

  • Incubation: Incubate the reaction for 1 hour at room temperature on a rotator.

  • Downstream Analysis: The labeled lysate can be analyzed by SDS-PAGE and in-gel fluorescence scanning (if a fluorescent alkyne was used) or by Western blot and streptavidin blotting (if an alkyne-biotin was used for subsequent enrichment).

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_conjugation Bioconjugation (Click Chemistry) cluster_analysis Downstream Analysis cell_culture 1. Cell Culture met_depletion 2. Methionine Depletion (Optional) cell_culture->met_depletion abu_addition 3. Add (2S,3S)-H-Abu(3-N3)-OH met_depletion->abu_addition incubation 4. Incubate (4-24h) abu_addition->incubation harvesting 5. Cell Harvesting & Lysis incubation->harvesting spaac SPAAC (Live Cells) + DBCO-Probe harvesting->spaac Live Cells cuaac CuAAC (Fixed Cells/Lysate) + Alkyne-Probe harvesting->cuaac Fixed Cells or Lysate imaging Fluorescence Imaging spaac->imaging cuaac->imaging proteomics Proteomics/Enrichment cuaac->proteomics

Caption: Experimental workflow for bioconjugation.

click_chemistry_pathways cluster_reactants Reactants cluster_products Products cluster_spaac SPAAC Pathway cluster_cuaac CuAAC Pathway azide Azide-Modified Biomolecule ((2S,3S)-H-Abu(3-N3)-OH incorporated) spaac_reaction Strain-Promoted Cycloaddition (Copper-Free) azide->spaac_reaction cuaac_reaction Copper(I)-Catalyzed Cycloaddition azide->cuaac_reaction triazole_probe Biomolecule-Triazole-Probe dbco Strained Alkyne (DBCO) dbco->spaac_reaction spaac_reaction->triazole_probe alkyne Terminal Alkyne alkyne->cuaac_reaction cuaac_reaction->triazole_probe

Caption: Click chemistry bioconjugation pathways.

References

Application Note: LC-MS Analysis of Peptides Modified with (2S,3S)-H-Abu(3-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy in drug discovery and chemical biology, enabling the development of novel therapeutics, probes, and diagnostics. (2S,3S)-H-Abu(3-N3)-OH, an azido-functionalized amino acid, provides a chemical handle for bioorthogonal "click" chemistry reactions.[1][2][3][4] This allows for the selective labeling of peptides with reporter tags, such as fluorophores or biotin, for visualization and enrichment.[5][6] Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the characterization of these modified peptides, providing information on their identity, purity, and structure.[7][8]

This application note provides a detailed protocol for the analysis of peptides modified with (2S,3S)-H-Abu(3-N3)-OH using LC-MS. It covers sample preparation, LC-MS methodology, and data analysis strategies, including predicted fragmentation patterns. The protocols and data presented are intended to serve as a comprehensive guide for researchers working with similarly modified peptides.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful LC-MS analysis of modified peptides, aiming to minimize sample complexity and remove interfering substances.[9][10][11][12]

Materials:

  • Peptide sample containing (2S,3S)-H-Abu(3-N3)-OH

  • Solvent A: 0.1% Formic acid in water (LC-MS grade)[13][14]

  • Solvent B: 0.1% Formic acid in acetonitrile (B52724) (LC-MS grade)[13][14]

  • Solid-phase extraction (SPE) C18 cartridges

  • Microcentrifuge tubes

Protocol:

  • Solubilization: Dissolve the peptide sample in Solvent A to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

  • Desalting (if necessary): If the sample contains high concentrations of salts or other non-volatile buffers, desalting is required.

    • Activate a C18 SPE cartridge by washing with 1 mL of Solvent B, followed by 1 mL of Solvent A.

    • Load the peptide sample onto the cartridge.

    • Wash the cartridge with 1 mL of Solvent A to remove salts.

    • Elute the peptide with 0.5 mL of 70% Solvent B in Solvent A.

    • Dry the eluted sample in a vacuum centrifuge and reconstitute in Solvent A for LC-MS analysis.

  • Dilution: Dilute the sample to a final concentration of 10-100 fmol/µL in Solvent A for injection into the LC-MS system.

LC-MS Analysis

The following parameters provide a starting point for method development and may require optimization based on the specific peptide and instrument.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Orbitrap or Q-TOF).

Liquid Chromatography Parameters:

ParameterValue
Column C18 reversed-phase, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5-40% B over 30 min, 40-95% B over 5 min, hold at 95% B for 5 min

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen, 800 L/hr at 350 °C
Scan Mode Full MS (m/z 200-2000) followed by data-dependent MS/MS
MS/MS Fragmentation Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)
Collision Energy Normalized collision energy of 25-35 (arbitrary units)

Data Presentation: Hypothetical Analysis of a Modified Peptide

To illustrate the expected results, we present hypothetical data for the analysis of a model peptide, "Ac-Tyr-(H-Abu(3-N3))-Gly-Phe-Met-NH2".

Table 1: Expected Mass and Retention Time

Peptide SequenceModificationMolecular Weight (Da)[M+H]+ (m/z)Expected Retention Time (min)
Ac-Tyr-X -Gly-Phe-Met-NH2X = (2S,3S)-H-Abu(3-N3)-OH743.34744.35~15

Table 2: Predicted MS/MS Fragmentation Pattern

The fragmentation of peptides in the mass spectrometer primarily occurs at the peptide bonds, generating b- and y-ions.[15] The presence of the (2S,3S)-H-Abu(3-N3)-OH modification is expected to produce a characteristic mass shift in the fragment ions containing this residue. A neutral loss of N2 (28 Da) from the azido (B1232118) group is also a potential characteristic fragmentation pathway under CID or HCD conditions.

Fragment IonSequenceCalculated m/z
b2Ac-Tyr-X 322.14
b3Ac-Tyr-X -Gly379.16
b4Ac-Tyr-X -Gly-Phe526.23
y1Met-NH2132.06
y2Phe-Met-NH2279.13
y3Gly-Phe-Met-NH2336.15
y4X -Gly-Phe-Met-NH2465.21
b4 - N2Ac-Tyr-X -Gly-Phe (-N2)498.23
y4 - N2X -Gly-Phe-Met-NH2 (-N2)437.21

Visualizations

Experimental Workflow

The overall workflow for the LC-MS analysis of peptides modified with (2S,3S)-H-Abu(3-N3)-OH is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis solubilization Peptide Solubilization desalting Desalting (SPE) solubilization->desalting dilution Dilution desalting->dilution lc_separation LC Separation (C18 Column) dilution->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms_detection Full MS Scan esi_ionization->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation peak_detection Peak Detection & Integration msms_fragmentation->peak_detection database_search Database Search / Sequence Confirmation peak_detection->database_search fragment_analysis Fragmentation Analysis database_search->fragment_analysis

Caption: Overall experimental workflow for LC-MS analysis.

Bioorthogonal Labeling Strategy

The azido group on the modified peptide allows for subsequent chemical modification via click chemistry.

click_chemistry_workflow peptide Peptide-N3 (H-Abu(3-N3)-OH) click_reaction CuAAC or SPAAC 'Click' Reaction peptide->click_reaction alkyne_probe Alkyne-Probe (e.g., Fluorophore, Biotin) alkyne_probe->click_reaction labeled_peptide Labeled Peptide click_reaction->labeled_peptide

References

Application Notes and Protocols for the Purification of Peptides Containing (2S,3S)-H-Abu(3-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as (2S,3S)-3-azido-2-hydroxybutanoic acid ((2S,3S)-H-Abu(3-N3)-OH), into peptides is a key strategy in modern drug discovery to enhance biological activity, stability, and to introduce functionalities for bioconjugation. The azido (B1232118) group, in particular, serves as a versatile chemical handle for "click chemistry" reactions. However, the unique physicochemical properties of such modified peptides necessitate robust and optimized purification strategies to ensure the high purity required for downstream applications.

This document provides detailed application notes and protocols for the purification of synthetic peptides containing (2S,3S)-H-Abu(3-N3)-OH. The primary focus is on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most powerful and widely used technique for peptide purification.[1][2]

Principle of Purification: Reversed-Phase HPLC

RP-HPLC separates peptides based on their hydrophobicity.[1] The crude peptide mixture, obtained after solid-phase peptide synthesis (SPPS) and cleavage from the resin, is loaded onto a non-polar stationary phase (typically C18-modified silica). A polar mobile phase is then used to elute the components. By gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase, the peptides desorb from the stationary phase and elute in order of increasing hydrophobicity. More hydrophobic peptides have a longer retention time.[1][3]

The presence of the (2S,3S)-H-Abu(3-N3)-OH residue, with its polar hydroxyl and azido groups, will influence the overall hydrophobicity of the peptide. The retention time of a peptide is influenced by its amino acid composition, sequence, and any modifications.[4][5] The specific impact of H-Abu(3-N3)-OH on retention time will depend on the overall sequence of the peptide.

Experimental Protocols

Crude Peptide Preparation

Following solid-phase peptide synthesis, the peptide is cleaved from the resin support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive amino acid side chains.

Protocol:

  • After synthesis, wash the resin-bound peptide thoroughly with dichloromethane (B109758) (DCM) and then methanol, and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water) for purification.

Analytical RP-HPLC for Method Development

Before performing a preparative scale purification, it is crucial to develop an optimized separation method using analytical RP-HPLC. This allows for the determination of the retention time of the target peptide and the resolution from major impurities.

Table 1: Analytical RP-HPLC Parameters

ParameterRecommended Conditions
Column C18, 3-5 µm particle size, 100-300 Å pore size (e.g., 4.6 x 150 mm)
Mobile Phase A 0.1% TFA in HPLC-grade water
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm
Column Temperature 25-40 °C
Injection Volume 10-20 µL (of a ~1 mg/mL solution)
Gradient Linear gradient of 5% to 65% B over 30 minutes

Procedure:

  • Equilibrate the analytical column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Inject the dissolved crude peptide.

  • Run the gradient and monitor the elution profile.

  • Identify the peak corresponding to the target peptide (this may require initial characterization by mass spectrometry).

  • Optimize the gradient to achieve the best separation between the target peptide and its closest eluting impurities. A shallower gradient can improve resolution.[6]

Preparative RP-HPLC for Peptide Purification

Once an optimized method is established, the purification can be scaled up to a preparative RP-HPLC system.

Table 2: Preparative RP-HPLC Parameters

ParameterRecommended Conditions
Column C18, 5-10 µm particle size, 100-300 Å pore size (e.g., 21.2 x 250 mm)
Mobile Phase A 0.1% TFA in HPLC-grade water
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrile
Flow Rate 10-20 mL/min
Detection UV at 210-220 nm
Column Temperature 25-40 °C
Loading Dependent on column size and peptide solubility (typically 10-100 mg)
Gradient Scaled up from the optimized analytical gradient

Procedure:

  • Dissolve the crude peptide in the minimum volume of mobile phase A or a compatible solvent.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Equilibrate the preparative column with the initial mobile phase conditions.

  • Inject the peptide solution onto the column.

  • Run the optimized gradient.

  • Collect fractions corresponding to the peak of the target peptide.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Data Presentation

Quantitative data from the purification process should be systematically recorded to assess the efficiency and reproducibility of the method.

Table 3: Purification Summary

ParameterValue
Crude Peptide Mass e.g., 100 mg
Crude Peptide Purity (Analytical HPLC) e.g., 65%
Purified Peptide Mass (after lyophilization) e.g., 45 mg
Purified Peptide Purity (Analytical HPLC) e.g., 98.5%
Overall Yield e.g., 45%
Retention Time (Analytical) e.g., 15.2 min

Characterization of the Purified Peptide

After purification, it is essential to confirm the identity and purity of the peptide containing (2S,3S)-H-Abu(3-N3)-OH.

  • Analytical RP-HPLC: To confirm the final purity of the peptide. The analysis should show a single major peak.

  • Mass Spectrometry (MS): To verify the molecular weight of the peptide. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.[7]

  • Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence of the peptide and the incorporation of the (2S,3S)-H-Abu(3-N3)-OH residue at the correct position.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the purification and characterization process.

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_characterization Characterization SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Analytical_HPLC Analytical RP-HPLC (Method Development) Crude_Peptide->Analytical_HPLC Preparative_HPLC Preparative RP-HPLC Analytical_HPLC->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide Final_Purity Final Purity Check (Analytical RP-HPLC) Purified_Peptide->Final_Purity MS Mass Spectrometry (MS) Purified_Peptide->MS MSMS Tandem MS (MS/MS) Purified_Peptide->MSMS Final_Product Final Characterized Product Final_Purity->Final_Product MS->Final_Product MSMS->Final_Product hplc_workflow Start Crude Peptide Solution Inject Inject onto Preparative RP-HPLC Column Start->Inject Gradient Apply Optimized Gradient (Increasing Acetonitrile) Inject->Gradient Detect UV Detection (210-220 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fraction Purity (Analytical RP-HPLC) Collect->Analyze Pool Pool Fractions >95% Purity Analyze->Pool Lyophilize Lyophilize Pooled Fractions Pool->Lyophilize Pure Discard Discard Impure Fractions Pool->Discard Impure End Purified Peptide Powder Lyophilize->End

References

Application Notes and Protocols for Developing Site-Specific ADCs with (2S,3S)-H-Abu(3-N3)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of site-specific antibody-drug conjugates (ADCs) utilizing the novel unnatural amino acid, (2S,3S)-H-Abu(3-N3)-OH hydrochloride. This azido-functionalized amino acid enables precise, covalent attachment of payloads to a monoclonal antibody (mAb) through bioorthogonal click chemistry, leading to homogeneous ADCs with a defined drug-to-antibody ratio (DAR). Such homogeneity is crucial for optimizing therapeutic efficacy and safety profiles.

While specific quantitative data for ADCs developed directly with this compound is not yet extensively available in public literature, the protocols and principles outlined herein are based on established methodologies for incorporating similar azido-containing unnatural amino acids into antibodies and their subsequent conjugation.

Introduction to Site-Specific ADC Development

Traditional methods of conjugating drugs to antibodies often target native lysine (B10760008) or cysteine residues, resulting in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[1] This heterogeneity can lead to inconsistent pharmacological properties and a narrowed therapeutic window. Site-specific conjugation, particularly through the incorporation of unnatural amino acids, overcomes these limitations by enabling precise control over the location and stoichiometry of drug attachment.[1]

This compound serves as a chemical handle for bioorthogonal conjugation. Its azide (B81097) group allows for highly selective reaction with an alkyne-functionalized payload via either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This "click chemistry" approach is highly efficient and occurs under mild, biocompatible conditions.

Experimental Protocols

Site-Specific Incorporation of this compound into a Monoclonal Antibody

The site-specific incorporation of unnatural amino acids like (2S,3S)-H-Abu(3-N3)-OH into a target antibody is typically achieved using the amber stop codon suppression methodology in a mammalian cell expression system.[1] This requires an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that is orthogonal to the host cell's translational machinery.

Materials:

  • Expression vector encoding the heavy and light chains of the desired monoclonal antibody, with an amber stop codon (TAG) engineered at the desired conjugation site.

  • Expression vector encoding the engineered aminoacyl-tRNA synthetase (aaRS) specific for (2S,3S)-H-Abu(3-N3)-OH.

  • Expression vector encoding the corresponding suppressor tRNA (e.g., a mutant of Methanosarcina mazei pyrrolysyl-tRNA).

  • Mammalian expression host cells (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • This compound.

  • Transfection reagent.

  • Standard antibody purification reagents (e.g., Protein A affinity chromatography).

Protocol:

  • Cell Culture and Transfection:

    • Culture the mammalian host cells to the desired density for transfection.

    • Co-transfect the cells with the three expression vectors (antibody, aaRS, and tRNA) using a suitable transfection reagent.

    • Supplement the cell culture medium with this compound at an empirically determined optimal concentration.

  • Antibody Expression and Purification:

    • Incubate the transfected cells for the desired expression period (typically 3-7 days).

    • Harvest the cell culture supernatant containing the secreted antibody.

    • Purify the antibody using Protein A affinity chromatography.

    • Characterize the purified antibody to confirm the incorporation of the unnatural amino acid using mass spectrometry.

Conjugation of an Alkyne-Functionalized Payload using Copper-Free Click Chemistry (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it a preferred method for ADC synthesis. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), for reaction with the azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody (mAb-N₃) containing (2S,3S)-H-Abu(3-N3)-OH.

  • Alkyne-functionalized payload with a DBCO group (Payload-DBCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Size-exclusion chromatography (SEC) column for purification.

Protocol:

  • Reaction Setup:

    • Dissolve the Payload-DBCO in DMSO to prepare a stock solution.

    • In a reaction tube, combine the mAb-N₃ (in PBS) with the Payload-DBCO solution. A typical molar ratio of payload to antibody is between 5:1 and 10:1 to ensure complete conjugation. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody integrity.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration if the payload or antibody is sensitive to room temperature.

  • Purification:

    • Purify the resulting ADC from unreacted payload and other reagents using size-exclusion chromatography (SEC).

    • Concentrate the purified ADC and formulate it in a suitable buffer for storage.

Characterization of the Site-Specific ADC

2.3.1. Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. For site-specifically conjugated ADCs, the DAR is expected to be highly uniform.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs based on their hydrophobicity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (LC-MS), can be used to determine the DAR of both the intact and reduced (separated heavy and light chains) ADC.

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload, the average DAR can be calculated using the Beer-Lambert law.

2.3.2. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Protocol:

  • Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.

  • Incubate the cells for 72-96 hours.

  • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

2.3.3. Antigen Binding Assay

This assay confirms that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Protocol:

  • Coat a 96-well plate with the target antigen.

  • Add serial dilutions of the ADC and the unconjugated antibody to the plate.

  • Incubate to allow binding.

  • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a substrate and measure the resulting signal to determine the binding affinity (EC50).

Data Presentation

Quantitative data from the characterization and in vitro assays should be summarized in tables for clear comparison.

Table 1: Characterization of the Site-Specific ADC

ParameterMethodResult
Average DARHIC / LC-MSe.g., 1.95
Monomer PuritySECe.g., >98%
AggregationSECe.g., <2%

Table 2: In Vitro Potency and Binding Affinity

CompoundTarget Cell Line (Antigen+) IC50 (nM)Non-Target Cell Line (Antigen-) IC50 (nM)Antigen Binding EC50 (nM)
Site-Specific ADCe.g., 0.5e.g., >1000e.g., 0.1
Unconjugated mAb>1000>1000e.g., 0.1
Free Payloade.g., 0.01e.g., 0.01N/A

Visualizations

Experimental Workflow for Site-Specific ADC Synthesis

ADC_Synthesis_Workflow cluster_incorporation Unnatural Amino Acid Incorporation cluster_conjugation Click Chemistry Conjugation (SPAAC) cluster_characterization ADC Characterization Transfection Co-transfection of Plasmids (mAb-TAG, aaRS, tRNA) Expression Antibody Expression in Mammalian Cells with (2S,3S)-H-Abu(3-N3)-OH Transfection->Expression Purification Protein A Purification Expression->Purification Reaction Incubation of mAb-N3 with Payload-DBCO Purification->Reaction Azide-modified mAb Purification2 Size-Exclusion Chromatography Reaction->Purification2 DAR_Analysis DAR Analysis (HIC, LC-MS) Purification2->DAR_Analysis Purified ADC InVitro_Assays In Vitro Assays (Cytotoxicity, Binding) Purification2->InVitro_Assays

Caption: Workflow for the synthesis and characterization of a site-specific ADC.

Mechanism of Action of a Site-Specific ADC

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC Site-Specific ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity Microtubule_Inhibition_Pathway Payload Released Payload (e.g., Auristatin) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubules Microtubules Payload->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CuAAC Reactions with (2S,3S)-H-Abu(3-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields or other issues in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving the sterically hindered amino acid (2S,3S)-H-Abu(3-N3)-OH.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My CuAAC reaction with (2S,3S)-H-Abu(3-N3)-OH has a very low yield. What are the most common causes?

Low yields in CuAAC reactions, especially with sterically hindered substrates like (2S,3S)-H-Abu(3-N3)-OH, can stem from several factors. The most critical aspects to investigate are the integrity of your reagents, the activity of the copper catalyst, and the overall reaction conditions.[1]

Here are the primary suspects for low product yield:

  • Inactive Copper(I) Catalyst: The active catalytic species, Cu(I), is prone to oxidation to the inactive Cu(II) state, which is a frequent reason for failed or slow reactions.[2][3]

  • Sub-optimal Reagent Concentrations: The concentrations of the copper source, ligand, and reducing agent are crucial for efficient catalysis.

  • Reagent Purity and Stability: Impurities in the azido-amino acid or alkyne, or degradation of the sodium ascorbate (B8700270) solution, can inhibit the reaction.

  • Steric Hindrance: The secondary azide (B81097) in (2S,3S)-H-Abu(3-N3)-OH is more sterically hindered than a primary azide, which can slow down the reaction rate.[4]

  • Side Reactions: Several side reactions can consume starting materials or the product, including oxidation of sensitive amino acid residues and azide reduction.[3][5]

  • Poor Solubility: The solubility of reactants, particularly in aqueous systems, can impact reaction efficiency.

Q2: How can I ensure my copper catalyst is active?

Maintaining a sufficient concentration of the active Cu(I) species is paramount for a successful CuAAC reaction.

  • Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is widely used, but it's crucial to use a freshly prepared solution as it degrades in the presence of oxygen.[6]

  • Degas Your Solvents: To minimize the oxidation of Cu(I) by dissolved oxygen, it is highly recommended to degas all solvents and solutions used in the reaction by bubbling with an inert gas like argon or nitrogen.[3]

  • Utilize a Stabilizing Ligand: Ligands such as TBTA (for organic solvents) or THPTA and BTTAA (for aqueous solutions) stabilize the Cu(I) oxidation state, prevent its disproportionation, and can accelerate the reaction.[5][7] An excess of the ligand relative to copper (e.g., 5:1 ratio) is often beneficial.[8]

  • Consider a Cu(I) Source Directly: Alternatively, a Cu(I) salt like CuI or CuBr can be used directly, though these are less stable and require careful handling under an inert atmosphere.

Q3: What are the optimal reaction conditions for a sterically hindered substrate like (2S,3S)-H-Abu(3-N3)-OH?

For sterically hindered substrates, optimizing the reaction conditions is key to achieving a good yield.

  • Increase Reaction Time and/or Temperature: Steric hindrance can significantly slow down the reaction rate.[1] Increasing the reaction time (e.g., to 24 hours or longer) or gently heating the reaction (e.g., to 37-50 °C) can help overcome this kinetic barrier.[2][9]

  • Adjust Reagent Concentrations: A systematic optimization of the concentrations of the copper catalyst, ligand, and reactants is advisable. Start with recommended concentration ranges and perform small-scale trial reactions to find the optimal conditions for your specific system.

  • Solvent Choice: The choice of solvent can influence both the reaction rate and the solubility of your substrates. For solution-phase reactions, solvents like DMSO or DMF, or mixtures with water, are commonly used.[9][10] The addition of DMSO to aqueous buffers can also help solubilize hydrophobic reactants.[2]

  • pH Considerations: The CuAAC reaction is generally tolerant of a wide pH range (typically 4-12).[11] For reactions involving biomolecules, a pH between 6.5 and 8.0 is often optimal. Avoid Tris buffer as it can chelate copper; phosphate (B84403), HEPES, or carbonate buffers are generally compatible.

Q4: I suspect side reactions are occurring. What are the most common ones and how can I mitigate them?

  • Oxidative Damage: The combination of a copper catalyst and sodium ascorbate can generate reactive oxygen species (ROS), which may oxidize sensitive amino acid residues like methionine, cysteine, tryptophan, and histidine.[5][6]

    • Mitigation: Using a stabilizing ligand like THPTA can protect biomolecules from oxidative damage.[12] Additionally, ensuring the reaction is properly degassed can minimize ROS formation.

  • Azide Reduction: The azide group can be reduced to a primary amine, particularly during peptide cleavage from a solid support if certain scavengers are used in the TFA cleavage cocktail.[3]

    • Mitigation: Carefully select scavengers during solid-phase peptide synthesis cleavage. This is less of a concern for solution-phase CuAAC.

  • Aza-ylide Hydrolysis (in Staudinger Ligation): While not a CuAAC side reaction, if you are considering alternative ligation methods, be aware that the Staudinger ligation can suffer from hydrolysis of the aza-ylide intermediate, leading to a primary amine byproduct.[3]

    • Mitigation: Ensure anhydrous conditions to minimize hydrolysis.

Quantitative Data Summary

The following tables provide recommended starting concentrations for key reagents in a typical CuAAC reaction. These should be systematically optimized for your specific substrates and reaction setup.

Table 1: Recommended Reagent Concentrations for CuAAC

ReagentStock Solution ConcentrationFinal ConcentrationReference
Copper(II) Sulfate (CuSO₄)20 mM in H₂O50 µM - 500 µM[8]
Sodium Ascorbate1 M in H₂O (prepare fresh)1 mM - 10 mM[3]
THPTA (aqueous)50 mM in H₂O250 µM - 2.5 mM[8]
TBTA (organic)10-50 mM in DMSO/tBuOH5x [Cu][9]
Alkyne10-100 mM in DMSO or DMF1.1 - 5 equivalents[3]
Azide10-100 mM in reaction solvent1 equivalent

Table 2: Ligand to Copper Ratio

Ligand:Copper RatioObservationReference
1:1 to 5:1Generally effective. Higher ratios can protect against oxidative damage.[8]
>5:1Can sometimes lead to a modest decrease in reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase CuAAC with (2S,3S)-H-Abu(3-N3)-OH

This protocol provides a starting point for the CuAAC reaction in solution. Optimization of reactant concentrations, temperature, and reaction time is recommended.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne partner, (2S,3S)-H-Abu(3-N3)-OH, CuSO₄, a water-soluble ligand (e.g., THPTA), and sodium ascorbate at the concentrations indicated in Table 1. The sodium ascorbate solution must be prepared fresh.

  • Reaction Setup (in a microcentrifuge tube):

    • In the following order, add:

      • A solution of (2S,3S)-H-Abu(3-N3)-OH in the chosen reaction buffer (e.g., phosphate buffer, pH 7.4).

      • A solution of the alkyne partner. An excess of the less precious reactant is often used.

      • The ligand solution (e.g., THPTA).

      • The CuSO₄ solution.

    • Vortex the mixture gently.

  • Degassing:

    • Degas the reaction mixture by bubbling with argon or nitrogen for 5-10 minutes.

  • Initiation:

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction.

    • Briefly vortex the mixture.

  • Incubation:

    • Incubate the reaction at room temperature or a slightly elevated temperature (e.g., 37 °C) with gentle shaking.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.

    • Purify the product using an appropriate chromatographic technique (e.g., HPLC or column chromatography).

Visualizations

experimental_workflow prep Reagent Preparation (Fresh Ascorbate!) mix Mix Azide, Alkyne, Ligand, and CuSO4 prep->mix degas Degas Mixture (Ar or N2) mix->degas initiate Initiate with Sodium Ascorbate degas->initiate incubate Incubate (RT or elevated temp) initiate->incubate monitor Monitor Progress (LC-MS, TLC) incubate->monitor monitor->incubate Incomplete quench Quench Reaction (EDTA) monitor->quench Reaction Complete purify Purify Product quench->purify

Caption: General experimental workflow for a solution-phase CuAAC reaction.

troubleshooting_low_yield decision decision action action problem problem start Low Yield Observed check_catalyst Is the Catalyst Active? start->check_catalyst action_catalyst Degas Solvents Use Fresh Ascorbate Use Ligand (e.g., THPTA) check_catalyst->action_catalyst No check_conditions Are Conditions Optimal? check_catalyst->check_conditions Yes action_catalyst->check_conditions action_conditions Increase Time/Temp Optimize Concentrations Check Solvent/pH check_conditions->action_conditions No check_reagents Are Reagents Pure? check_conditions->check_reagents Yes action_conditions->check_reagents action_reagents Verify Purity of Azide and Alkyne check_reagents->action_reagents No check_side_reactions Side Reactions? check_reagents->check_side_reactions Yes action_reagents->check_side_reactions action_side_reactions Add Ligand to Prevent Oxidative Damage check_side_reactions->action_side_reactions Possible success Improved Yield check_side_reactions->success Unlikely action_side_reactions->success

Caption: Troubleshooting decision tree for low yield in CuAAC reactions.

References

optimizing copper catalyst concentration for CuAAC with sensitive proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sensitive Proteins.

This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioconjugation of sensitive proteins using CuAAC, or "Click Chemistry."

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.

Problem: Low or No Product Yield
Potential CauseRecommended Solution(s)
Inactive Copper Catalyst The active catalyst for CuAAC is Cu(I). Oxidation to Cu(II) by dissolved oxygen will halt the reaction. Ensure you are using a sufficient excess of a freshly prepared reducing agent like sodium ascorbate (B8700270).[1][2] Degassing buffers and working under an inert atmosphere can also be beneficial.[1]
Inaccessible Azide (B81097) or Alkyne Groups The reactive moiety on the protein may be sterically hindered or buried within the protein's 3D structure.[1] Consider introducing a longer, flexible linker. In some cases, partial, reversible denaturation may be necessary, but this should be approached with caution.[1]
Catalyst Sequestration Components in your reaction mixture, such as thiols (from cysteine residues or buffers like DTT), histidines (including His-tags), or Tris buffer, can chelate the copper catalyst and render it inactive.[3][4] Increase the copper and ligand concentration or switch to a non-interfering buffer like HEPES, phosphate, or carbonate (pH 6.5-8.0).[4][5] The addition of a sacrificial metal like Zn(II) can sometimes occupy these interfering sites.[3][6]
Reagent Degradation Ensure the purity and integrity of your azide and alkyne reagents. Sodium ascorbate solutions are particularly prone to oxidation and should always be prepared fresh before use.[2]
Problem: Protein Degradation, Aggregation, or Precipitation
Potential CauseRecommended Solution(s)
Copper-Mediated ROS Production The combination of copper and sodium ascorbate can generate reactive oxygen species (ROS) that damage sensitive amino acid residues (e.g., Cys, Met, His, Trp), leading to aggregation or fragmentation.[1][7] The use of a copper-chelating ligand is critical. Ligands like THPTA and BTTAA stabilize the Cu(I) state and can act as sacrificial reductants.[1][7] A starting ligand-to-copper ratio of 5:1 is recommended.[3][5] Reducing the overall copper concentration to the 50-100 µM range is also a key strategy.[4][5] For highly sensitive systems, concentrations as low as 10-40 µM with specialized copper-chelating azides can be effective.[8][9]
Side Reactions with Ascorbate Byproducts The oxidation of ascorbate can produce reactive carbonyl compounds (e.g., dehydroascorbate) that can covalently modify protein residues like lysine (B10760008) and arginine, leading to crosslinking and aggregation.[1][5] Add a scavenger molecule like aminoguanidine (B1677879) to the reaction mixture to intercept these reactive species.[5][10][11]
High Local Reagent Concentrations Adding concentrated stock solutions directly to the protein can cause localized precipitation or damage. Add reagents dropwise while gently mixing. It is also recommended to pre-mix the copper sulfate (B86663) and ligand before adding them to the protein solution.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper concentration for conjugating a sensitive protein?

A1: There is no single optimal concentration, as it depends on the protein's sensitivity. However, a general recommendation is to start between 50 and 100 µM of copper.[4][5] For particularly delicate proteins, concentrations may need to be lowered to 10-40 µM, which can be effective when using accelerating ligands or copper-chelating azides that enhance reaction kinetics.[8][9] It is highly recommended to perform a titration experiment to determine the lowest effective copper concentration for your specific system.

Q2: Why is a copper-chelating ligand necessary and which one should I choose?

A2: Ligands are crucial for several reasons in bioconjugation. They stabilize the catalytically active Cu(I) oxidation state, accelerate the reaction rate, and, most importantly, protect sensitive biomolecules from damage by chelating the copper ion and reducing the generation of reactive oxygen species (ROS).[1][6][12] For aqueous reactions with proteins, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended due to their effectiveness in protecting proteins.[6][8]

Q3: What is the recommended ligand-to-copper ratio?

A3: A ligand-to-copper ratio of at least 5:1 is a widely recommended starting point for bioconjugation reactions.[3][5] This excess of ligand helps to ensure that the copper remains chelated, which stabilizes the Cu(I) state and protects the protein from oxidative damage.[5]

Q4: My buffer contains Tris. Is this a problem?

A4: Yes, Tris (tris(hydroxymethyl)aminomethane) buffer should be avoided as it is a competitive and inhibitory ligand for copper, which can sequester the catalyst and reduce reaction efficiency.[4][5] Compatible buffers include phosphate, HEPES, or carbonate, typically in the pH range of 6.5 to 8.0.[4][5]

Q5: How can I prevent side reactions caused by the reducing agent?

A5: The most common reducing agent, sodium ascorbate, can lead to the formation of reactive carbonyl byproducts upon oxidation, which can damage proteins.[5] To mitigate this, you can add a scavenger molecule, such as aminoguanidine, to your reaction mixture.[7][10][11] Aminoguanidine intercepts these reactive species without significantly inhibiting the CuAAC reaction.[5]

Experimental Protocols & Data

General Protocol for Optimizing CuAAC on a Sensitive Protein

This protocol provides a starting point for conjugating a small molecule to a protein. Optimization will be required for each specific system.

Materials:

  • Alkyne- or Azide-modified Protein in a compatible buffer (e.g., PBS, HEPES)

  • Azide- or Alkyne-containing cargo molecule (prepare a 10 mM stock in DMSO or water)

  • Copper(II) Sulfate (CuSO₄) (prepare a 10 mM stock in deionized water)

  • Ligand (e.g., THPTA) (prepare a 50 mM stock in deionized water)

  • Aminoguanidine Hydrochloride (prepare a 100 mM stock in deionized water)

  • Sodium Ascorbate (NaAsc) (prepare a fresh 100 mM stock in deionized water immediately before use)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the protein solution to its final desired concentration (e.g., 25 µM).

  • Add Cargo: Add the azide or alkyne cargo molecule to the desired excess (e.g., 2-10 fold molar excess over the protein).

  • Add Scavenger: Add the aminoguanidine stock solution to a final concentration of ~5 mM.[1]

  • Prepare Catalyst Premix: In a separate tube, combine the CuSO₄ and ligand stock solutions. For a final reaction with 100 µM Cu, you would use a 5-fold excess of ligand (500 µM). Let this mixture stand for 1-2 minutes.[6]

  • Add Catalyst: Add the copper-ligand premix to the protein-cargo mixture and mix gently.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to start the reaction.[4]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The optimal time may require optimization.

  • Purification: Once the reaction is complete, purify the conjugated protein using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove excess reagents and the copper catalyst.[1]

Summary of Recommended Reaction Component Concentrations
ComponentRecommended Starting ConcentrationKey Considerations
Copper (CuSO₄) 50 - 100 µMTitrate down to find the lowest effective concentration. Can go as low as 10 µM with chelating azides.[5][8]
Ligand (e.g., THPTA) 5x molar excess over CopperCrucial for protecting sensitive proteins from ROS damage.[3][5]
Reducing Agent (Sodium Ascorbate) 1 - 5 mMAlways prepare a fresh solution immediately before use.[4]
Scavenger (Aminoguanidine) ~5 mMPrevents protein modification by ascorbate oxidation byproducts.[1]
Protein Application-dependent (e.g., 25 µM)Final concentration depends on the specific protein and experimental goals.[3]
Azide/Alkyne Cargo 2 - 10x molar excess over ProteinExcess ensures the reaction goes to completion.[1]

Visualized Workflows and Logic

CuAAC_Troubleshooting_Flowchart cluster_start Problem Identification cluster_yield Low Yield Path cluster_degradation Degradation Path cluster_solutions Solutions Start Low Yield or Protein Degradation? Check_Catalyst Is Catalyst Active? (Fresh Ascorbate, Degassed Buffer) Start->Check_Catalyst Low Yield Check_ROS ROS Damage? (High [Cu]) Start->Check_ROS Degradation Check_Sequestration Buffer/Protein Sequestering Cu? (e.g., Tris, His-tag) Check_Catalyst->Check_Sequestration Yes Sol_Catalyst Use Fresh Reagents Increase Ligand:Cu Ratio (5:1) Check_Catalyst->Sol_Catalyst No Check_Accessibility Are Azide/Alkyne Groups Accessible? Check_Sequestration->Check_Accessibility No Sol_Sequestration Switch to HEPES/PBS Increase [Cu] & [Ligand] Check_Sequestration->Sol_Sequestration Yes Sol_Accessibility Introduce Linker (Use Caution: Denature) Check_Accessibility->Sol_Accessibility Yes Check_Byproducts Ascorbate Byproduct Damage? Check_ROS->Check_Byproducts No Sol_ROS Decrease [Cu] (e.g., 50µM) Increase Ligand:Cu Ratio Check_ROS->Sol_ROS Yes Sol_Byproducts Add Aminoguanidine (~5 mM) Check_Byproducts->Sol_Byproducts Yes

Caption: Troubleshooting flowchart for common CuAAC issues.

CuAAC_Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_analysis Incubation & Analysis Prep_Protein 1. Prepare Protein & Cargo Solution Add_Scavenger 4. Add Aminoguanidine to Protein Mix Prep_Protein->Add_Scavenger Prep_Stocks 2. Prepare Fresh Ascorbate & Other Stocks Initiate 6. Initiate with Sodium Ascorbate Prep_Stocks->Initiate Prep_Catalyst 3. Pre-mix CuSO4 & Ligand (1:5) Add_Catalyst 5. Add Catalyst Premix Prep_Catalyst->Add_Catalyst Add_Scavenger->Add_Catalyst Add_Catalyst->Initiate Incubate 7. Incubate (RT, 1-4h) Initiate->Incubate Purify 8. Purify Conjugate (e.g., SEC) Incubate->Purify

Caption: General experimental workflow for CuAAC bioconjugation.

References

preventing side reactions in SPAAC with strained alkynes and azido amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions involving strained alkynes and azido (B1232118) amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in SPAAC when working with proteins?

A1: The most prevalent side reaction is the azide-independent reaction between the strained alkyne and nucleophilic residues on the protein, most notably the thiol group of cysteine residues.[1][2] This is often referred to as a thiol-yne reaction. Other nucleophilic amino acid side chains can also react, but cysteine is the most significant contributor to non-specific labeling.

Q2: How can I prevent the thiol-yne side reaction with cysteine residues?

A2: The most effective method to prevent the thiol-yne side reaction is to block the free cysteine residues before performing the SPAAC reaction.[1][2] This is typically achieved by alkylating the thiol groups with iodoacetamide (B48618) (IAM). IAM is compatible with SPAAC and selectively reacts with cysteines, preventing them from reacting with the strained alkyne.[3]

Q3: Can the choice of strained alkyne influence the extent of side reactions?

A3: Yes, the structure of the cyclooctyne (B158145) can influence its reactivity and propensity for side reactions. While highly reactive alkynes like dibenzocyclooctyne (DBCO) can lead to faster SPAAC ligation, they may also exhibit higher background labeling.[4] Bicyclononyne (BCN) has been reported to be more stable than DBCO in the presence of thiols and reducing agents.[5][6] The choice of alkyne should be a balance between reaction kinetics and the desired specificity.[5]

Q4: Can reaction conditions be optimized to minimize side reactions?

A4: Yes, optimizing reaction conditions is crucial. Key parameters include:

  • pH: SPAAC reactions are generally robust across a range of pH values (typically 7-9).[2][7] For protein labeling, a pH of 7.4 is a good starting point.[2] Extreme pH values should be avoided as they can affect protein stability and potentially promote side reactions.

  • Temperature: Reactions are typically performed at room temperature (25°C) or 37°C.[2] Higher temperatures can increase the rate of both the desired SPAAC reaction and potential side reactions. If non-specific labeling is an issue, consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration.[8]

  • Buffer: The choice of buffer can influence reaction rates. HEPES buffer has been shown to result in higher reaction rates compared to PBS in some cases.[9][10] It is advisable to use buffers that do not contain primary amines (like Tris) if there is any concern about reactivity with your strained alkyne.

Q5: Is the azide (B81097) group on my azido amino acid stable during the reaction?

A5: The azide group is generally very stable under typical SPAAC conditions.[][12] However, it can be sensitive to reduction by certain reagents, such as phosphines, which are sometimes used in other bioconjugation techniques like the Staudinger ligation.[13][14] It is crucial to ensure that no reducing agents that can affect the azide are present in the reaction mixture.

Troubleshooting Guides

Issue 1: High Background/Non-Specific Labeling
Potential Cause Troubleshooting Step Rationale
Thiol-yne side reaction with cysteines. Pre-treat your protein with iodoacetamide (IAM) before adding the strained alkyne.IAM will alkylate free cysteine residues, preventing them from reacting with the alkyne.[1][2][3]
Reaction with other nucleophilic residues. Optimize reaction conditions: lower the pH (towards 7.0), decrease the reaction temperature, and shorten the reaction time.Milder conditions can help to disfavor less specific reactions.[2]
Excess strained alkyne. Reduce the molar excess of the strained alkyne. A 1.1 to 2-fold excess is often sufficient.[15]A high concentration of the alkyne can drive non-specific reactions.
Impure reagents. Ensure the purity of your strained alkyne and azido amino acid-containing protein.Impurities could be reactive and lead to unexpected products.
Issue 2: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Slow reaction kinetics. Increase the concentration of reactants. Switch to a more reactive strained alkyne (e.g., DBCO). Increase the reaction temperature (e.g., to 37°C).These changes will increase the reaction rate.[2]
Degraded reagents. Use fresh or properly stored strained alkyne. Cyclooctynes can be sensitive to oxidation.Degraded reagents will not react efficiently.
Steric hindrance. If the azide or alkyne is in a sterically hindered environment, consider introducing a PEG spacer to the alkyne reagent.A spacer can reduce steric hindrance and improve accessibility of the reactive groups.[10]
Incompatible buffer. Switch to a different buffer system (e.g., from PBS to HEPES).[9][10]The buffer composition can significantly impact reaction kinetics.

Quantitative Data Summary

The following tables summarize key quantitative data for reaction kinetics and stability of commonly used strained alkynes.

Table 1: Second-Order Rate Constants (k₂) for SPAAC Reactions

Strained AlkyneReaction Partnerk₂ (M⁻¹s⁻¹)Reference(s)
DBCOBenzyl Azide~0.1 - 1.0[5]
BCNPhenyl Azide~0.07 - 0.28[6]
DIBOAzide~0.3 - 0.7[6]
DIFOAzide~0.076[5]
Azido-L-alanineSulfo-DBCO-amine0.55 - 1.22 (in HEPES, pH 7)[9]
1-azido-1-deoxy-β-D-glucopyranosideSulfo-DBCO-amine0.32 - 0.85 (in PBS, pH 7)[9]
Peptide with azido amino acidDBCO-PEG0.34[16]
Peptide with azido amino acidBCN-PEG0.28[16]

Note: Reaction rates are highly dependent on the specific reactants and reaction conditions.

Table 2: Stability of Strained Alkynes

Strained AlkyneStability NotesReference(s)
DBCO Generally stable in aqueous buffers. Can be less stable than BCN in the presence of reducing agents like TCEP and thiols such as glutathione. Unstable in strong acids and bases.[5][8]
BCN More stable than DBCO in the presence of the reducing agent TCEP.[5]

Experimental Protocols

Protocol 1: General SPAAC Labeling of a Protein Containing an Azido Amino Acid
  • Protein Preparation:

    • Prepare a solution of your azide-modified protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4) at a concentration of 1-10 µM.[17]

  • Strained Alkyne Preparation:

    • Prepare a stock solution of the strained alkyne (e.g., DBCO-fluorophore) in an organic solvent like DMSO.

  • SPAAC Reaction:

    • Add the strained alkyne stock solution to the protein solution. A slight molar excess (typically 1.1-1.5 equivalents) of the alkyne is recommended to start, but this should be optimized.[17]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<5%) to avoid protein denaturation.[17]

    • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction time will depend on the reactants and their concentrations.[17]

  • Monitoring and Purification:

    • Monitor the reaction progress using SDS-PAGE (looking for a mobility shift) or mass spectrometry.

    • Once the reaction is complete, remove the excess unreacted alkyne using a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.[17]

Protocol 2: Preventing Thiol-Yne Side Reactions with Iodoacetamide (IAM) Pre-treatment
  • Protein Reduction (Optional, if disulfides are present and need to be reduced):

    • Dissolve the protein in a denaturing buffer (e.g., 8 M urea, 100 mM Tris pH 8.5).

    • Add a reducing agent such as TCEP to a final concentration of 5 mM and incubate at room temperature for 20 minutes.[18]

  • Iodoacetamide Alkylation:

    • Prepare a fresh solution of iodoacetamide (e.g., 500 mM in water).

    • Add iodoacetamide to the protein solution to a final concentration of 10 mM.[18]

    • Incubate at room temperature for 15-30 minutes in the dark.[18]

  • Removal of Excess IAM:

    • Remove excess iodoacetamide by dialysis, buffer exchange, or size-exclusion chromatography into the desired SPAAC reaction buffer (e.g., PBS, pH 7.4).

  • SPAAC Reaction:

    • Proceed with the general SPAAC labeling protocol (Protocol 1) using the now cysteine-blocked protein.

Visualizations

SPAAC_Workflow cluster_pre Pre-Reaction Steps cluster_reaction SPAAC Reaction cluster_post Post-Reaction Azide_Protein Protein with Azido Amino Acid Reaction_Mix Mix Reactants (pH 7.4, RT) Azide_Protein->Reaction_Mix Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Reaction_Mix Purification Purification Reaction_Mix->Purification Incubate 1-24h Analysis Analysis (SDS-PAGE, MS) Purification->Analysis

Caption: A general experimental workflow for SPAAC labeling.

Thiol_Yne_Prevention Start Protein with Cysteine and Azido Amino Acid IAM_Step Add Iodoacetamide (IAM) Start->IAM_Step Side_Reaction Thiol-Yne Side Reaction Start->Side_Reaction Without IAM Cysteine_Blocked Cysteine-Alkylated Protein IAM_Step->Cysteine_Blocked Blocks Thiol Group SPAAC_Step Perform SPAAC with Strained Alkyne Cysteine_Blocked->SPAAC_Step Final_Product Specifically Labeled Protein SPAAC_Step->Final_Product

Caption: Logical diagram for preventing thiol-yne side reactions.

References

Technical Support Center: Enhancing Peptide-Alkyne Conjugate Solubility for Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with peptide-alkyne conjugates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." Poor solubility is a frequent obstacle that can lead to low reaction yields, peptide aggregation, and inaccurate experimental results.[1][2][3] This guide offers systematic strategies and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of my peptide-alkyne conjugate?

A1: Several inherent molecular characteristics determine peptide solubility:

  • Amino Acid Composition: Peptides with a high proportion of hydrophobic (non-polar) amino acids like Leucine, Valine, and Phenylalanine tend to have poor solubility in aqueous solutions.[1][4] Conversely, a higher content of charged (hydrophilic) amino acids such as Lysine, Arginine, and Glutamic Acid enhances solubility.[5]

  • Peptide Length: Longer peptides are generally less soluble than shorter ones due to an increase in hydrophobic interactions that can promote aggregation.[1][5]

  • Net Charge and pH: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has a net neutral charge.[1] Adjusting the pH of the solution away from the pI can significantly improve solubility by increasing the net charge.[1]

  • Secondary Structure: The formation of secondary structures like beta-sheets can lead to intermolecular hydrogen bonding and aggregation, reducing solubility.[1]

Q2: How can I predict the solubility of my peptide before starting my experiment?

A2: A preliminary assessment can be made by analyzing the peptide's amino acid sequence:

  • Calculate the Net Charge at pH 7: Assign a value of +1 to each basic residue (Lysine, Arginine, and the N-terminal amine) and a value of -1 to each acidic residue (Aspartic Acid, Glutamic Acid, and the C-terminal carboxyl).[4] Histidine is typically counted as +1 at pH <6 and zero at pH >6.[4]

  • Interpret the Result:

    • Net Charge > 0 (Basic): The peptide will likely be soluble in acidic solutions.[4][5]

    • Net Charge < 0 (Acidic): The peptide will likely be soluble in basic solutions.[4][5]

    • Net Charge = 0 (Neutral/Hydrophobic): If the peptide contains over 50% hydrophobic residues, it will likely require an organic co-solvent for dissolution.[4]

Q3: What is the best initial approach for dissolving a new lyophilized peptide-alkyne conjugate?

A3: Always start with a small test amount of your peptide to determine the optimal solubilization conditions without risking the entire batch.[4][5]

  • Allow the vial to warm to room temperature before opening.[4][6]

  • Attempt to dissolve the peptide in sterile, oxygen-free water or your reaction buffer (e.g., Tris or phosphate (B84403) buffer at pH 7).[4]

  • If solubility is poor, proceed to the troubleshooting steps outlined below, which include pH adjustment and the use of organic co-solvents.[5]

  • Brief sonication can help break up aggregates and aid dissolution.[4][5]

Q4: Which organic co-solvents are compatible with CuAAC reactions?

A4: Several polar aprotic solvents are commonly used to solubilize reactants for CuAAC. The choice depends on the specific properties of your peptide and other reaction components. Common choices include mixtures of water with Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), tert-Butanol (t-BuOH), or Acetonitrile (B52724).[7][8]

Q5: Can I modify the peptide itself to permanently improve its solubility?

A5: Yes, several molecular engineering strategies can enhance a peptide's intrinsic solubility:

  • PEGylation: Attaching hydrophilic polyethylene (B3416737) glycol (PEG) chains creates a "hydrophilic shield" that significantly increases water solubility.[1]

  • Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic or charged ones can improve solubility.[1]

  • Incorporation of D-amino acids: This can disrupt the formation of secondary structures that lead to aggregation.[1][9]

  • Solubilizing Tags: Temporarily or permanently attaching highly soluble tags (e.g., poly-Arg or poly-Lys sequences) can aid in synthesis and purification.[10][11]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiment.

Problem 1: My peptide-alkyne conjugate will not dissolve in the aqueous click reaction buffer.

  • Cause: The peptide is hydrophobic or the buffer pH is close to the peptide's isoelectric point (pI).

  • Solution Workflow:

    • Analyze Peptide Charge: First, determine if your peptide is acidic, basic, or neutral using the method described in FAQ #2.

    • Adjust pH (for charged peptides):

      • For basic peptides (net positive charge), add a small amount of 10% acetic acid or 0.1% TFA to your buffer to lower the pH.[4][5]

      • For acidic peptides (net negative charge), add a small amount of 10% ammonium (B1175870) bicarbonate or aqueous ammonia (B1221849) to raise the pH.[4][5]

    • Use an Organic Co-solvent (for neutral/hydrophobic peptides):

      • Dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF to create a concentrated stock solution.[5][6] Caution: Avoid DMSO for peptides containing Cysteine (Cys) or Methionine (Met) as it can cause oxidation; use DMF instead.[4][5][6]

      • Slowly add this stock solution dropwise into your stirred aqueous reaction buffer.[6] This gradual addition helps prevent precipitation.[6]

    • Apply Sonication: Use a sonication bath to aid dissolution. Brief, repeated bursts (e.g., 3 cycles of 10 seconds) with cooling on ice in between can be effective.[4]

Problem 2: The peptide precipitates out of solution when I add the organic stock to my aqueous buffer.

  • Cause: The peptide's solubility limit in the final aqueous/organic mixture has been exceeded.[6]

  • Solutions:

    • Reduce Final Concentration: Lower the target concentration of the peptide in the final reaction volume.[6]

    • Increase Co-solvent Percentage: Adjust the ratio of your solvent system to include a higher percentage of the organic co-solvent. See the data table below for typical ranges.

    • Optimize the Addition Process: Add the peptide stock solution very slowly while vigorously vortexing or stirring the aqueous buffer.[6] Chilling the aqueous buffer on ice during this step can sometimes help.

    • Try a Different Co-solvent: Some peptides may be more soluble in DMF or acetonitrile than in DMSO. Perform small-scale solubility tests to find the optimal solvent.[5]

Problem 3: The click reaction yield is very low, and I suspect insolubility or aggregation is the cause.

  • Cause: Even if the peptide appears dissolved, it may form soluble aggregates that make the alkyne or azide (B81097) functionalities inaccessible for the click reaction.[3][8]

  • Solutions:

    • Use Chaotropic Agents: Adding agents like guanidinium (B1211019) chloride or urea (B33335) can disrupt secondary structures and prevent aggregation. However, their compatibility with the copper catalyst must be verified.

    • Elevated Temperature: Performing the reaction at a higher temperature (e.g., 37-50°C) can help disrupt aggregates, provided the peptide is stable at that temperature.[9][12]

    • Microwave-Assisted CuAAC: Using a microwave reactor can significantly enhance reaction rates and overcome aggregation issues by providing rapid, uniform heating.[12]

    • On-Resin Reaction: If the peptide was synthesized via SPPS, performing the click reaction while it is still attached to the resin can prevent aggregation and simplify purification. Unreacted reagents are simply washed away before cleaving the final product.[8]

Data Presentation: Co-solvents for CuAAC Reactions

The following table summarizes common co-solvents used to improve the solubility of reactants in aqueous click chemistry reactions.

Co-SolventProperties & ConsiderationsTypical Final Concentration (v/v)
DMSO Powerful solvent for many hydrophobic peptides. Can oxidize Cys and Met residues.[5][6]10% - 50%
DMF Good alternative to DMSO, especially for oxidation-sensitive peptides.[5][6]10% - 50%
t-Butanol Often used in a 1:1 to 3:1 ratio with water. Good for solubilizing both polar and non-polar reactants.[8]25% - 50%
Acetonitrile Effective for many peptides, but may be less potent than DMSO or DMF for highly insoluble sequences.[4][5]10% - 40%

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide-Alkyne Conjugate

  • Preparation: Allow the lyophilized peptide to warm to room temperature.

  • Initial Dissolution: Add a minimal volume of pure DMF (or DMSO if the peptide lacks Cys/Met) to the vial to achieve a high concentration (e.g., 10-20 mg/mL).

  • Aid Dissolution: Gently vortex or sonicate the vial for 1-2 minutes until the peptide is fully dissolved, resulting in a clear solution.[6]

  • Buffer Preparation: Prepare your aqueous reaction buffer in a separate tube. If possible, degas the buffer to remove oxygen, which can interfere with the Cu(I) catalyst.

  • Dilution: While gently stirring or vortexing the aqueous buffer, add the concentrated peptide stock solution dropwise.

  • Final Check: Inspect the final solution. If it remains clear, proceed with the click reaction. If it is cloudy or contains precipitate, centrifuge the tube to pellet any undissolved material before using the supernatant.[5]

Protocol 2: General Procedure for On-Resin CuAAC

This protocol is adapted for peptides that exhibit poor solubility after cleavage from the solid support.

  • Resin Swelling: Swell the azide- or alkyne-functionalized peptide-resin in DMF (approx. 10 mL/g of resin) for 30 minutes in a reaction vessel.[8]

  • Reagent Preparation:

    • Prepare a fresh stock solution of Sodium Ascorbate in water (e.g., 1 M).[8]

    • Prepare stock solutions of CuSO₄ in water (e.g., 100 mM) and a copper ligand like THPTA in water or DMSO.[8]

  • Reaction Setup:

    • Drain the DMF from the swollen resin.

    • Dissolve the alkyne or azide partner molecule (5-10 equivalents relative to resin loading) in a DMF/water mixture (e.g., 4:1 v/v) and add it to the resin.[8]

    • Add the Sodium Ascorbate solution (5-10 equivalents).

    • Add the ligand solution (e.g., 1.1 equivalents relative to copper).

    • Add the CuSO₄ solution (0.1-0.5 equivalents).

  • Reaction: Gently agitate the resin mixture at room temperature for 4-12 hours. The vessel should be sealed and can be purged with nitrogen or argon.

  • Monitoring: To check for completion, take a small sample of beads, wash them thoroughly, cleave the peptide, and analyze by LC-MS.

  • Washing: Once the reaction is complete, drain the reaction mixture and thoroughly wash the resin sequentially with DMF, water, isopropanol, and DCM to remove all unreacted reagents and copper.[13]

  • Cleavage: Dry the resin under vacuum and proceed with standard cleavage and deprotection protocols to release the final, cyclized, or conjugated peptide.[8]

Visualizations

G start Peptide-Alkyne Conjugate is Insoluble analyze Analyze Sequence: - Hydrophobicity - Net Charge (pI) start->analyze is_charged Is peptide charged (acidic or basic)? analyze->is_charged adjust_ph Adjust pH of Buffer: - Acidic buffer for basic peptide - Basic buffer for acidic peptide is_charged->adjust_ph Yes is_neutral Is peptide neutral or highly hydrophobic? is_charged->is_neutral No low_yield Is click reaction yield low due to suspected aggregation? adjust_ph->low_yield use_cosolvent Use Minimal Organic Co-solvent (DMSO, DMF) to create stock, then add dropwise to buffer. is_neutral->use_cosolvent Yes precipitates Does it precipitate upon dilution? use_cosolvent->precipitates troubleshoot_precip Troubleshoot Precipitation: - Lower final concentration - Increase % co-solvent - Add slower to cooled buffer precipitates->troubleshoot_precip Yes precipitates->low_yield No troubleshoot_precip->low_yield advanced_methods Advanced Methods: - Use chaotropic agents - Increase reaction temperature - Microwave-assisted reaction - On-resin click reaction low_yield->advanced_methods Yes success Soluble: Proceed with Click Reaction low_yield->success No advanced_methods->success

Caption: Troubleshooting workflow for peptide-alkyne solubility issues.

G start Start: Lyophilized Peptide-Alkyne solubilize 1. Solubilize Peptide (e.g., in minimal DMF/DMSO) start->solubilize add_dropwise 3. Add Peptide Stock Dropwise to Stirred Buffer solubilize->add_dropwise prepare_buffer 2. Prepare Aqueous Reaction Buffer (Degas if possible) prepare_buffer->add_dropwise prepare_reagents 4. Prepare Fresh Reagent Stocks: - Azide Partner - CuSO4 - Sodium Ascorbate add_dropwise->prepare_reagents setup_reaction 5. Assemble Click Reaction: Add reagents to peptide solution (Order: Partner, Ascorbate, CuSO4) prepare_reagents->setup_reaction run_reaction 6. Incubate Reaction (Room temp, 4-12h) setup_reaction->run_reaction monitor 7. Monitor Progress (LC-MS) run_reaction->monitor end End: Purify Conjugate monitor->end

Caption: Experimental workflow for solubilization and click reaction.

References

Technical Support Center: Minimizing Copper Toxicity in Live-Cell Labeling with CuAAC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in live-cell applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing experimental conditions to minimize copper-induced toxicity while achieving efficient labeling.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cytotoxicity in live-cell CuAAC labeling?

A1: The primary cause of cytotoxicity in live-cell CuAAC is not the copper ion itself, but the generation of reactive oxygen species (ROS).[1][2][3] This occurs when the Cu(I) catalyst, maintained by a reducing agent like sodium ascorbate (B8700270), reacts with molecular oxygen present in the aqueous buffer.[1][2] These ROS can cause significant damage to cellular components, leading to decreased viability.

Q2: How can I reduce copper-induced cytotoxicity without compromising my labeling efficiency?

A2: The most effective strategy is to use a copper-chelating ligand.[4] Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) significantly reduce cytotoxicity.[3][4] These ligands not only protect cells by sequestering the copper ion but also accelerate the click reaction, allowing you to use lower, less toxic concentrations of copper while maintaining high labeling efficiency.[3][5][6] A ligand-to-copper ratio of 5:1 is often recommended to ensure cell viability.[2][4]

Q3: What is the recommended concentration range for copper in live-cell CuAAC?

A3: For live-cell labeling, a copper concentration in the range of 10-50 µM is a good starting point.[4][5] It has been demonstrated that CuSO₄ concentrations of 50 µM, in the presence of an excess of a copper chelator like THPTA, can be successfully used for live-cell labeling with minimal impact on cell viability.[5]

Q4: Are there alternatives to copper-catalyzed click chemistry for live-cell labeling?

A4: Yes, the primary alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8][9] SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) that readily reacts with an azide (B81097), eliminating the need for a cytotoxic copper catalyst.[7][9] The choice between CuAAC and SPAAC depends on the specific experimental needs, trading off the faster kinetics of CuAAC against the superior biocompatibility of SPAAC.[7][10]

Q5: Can the choice of azide or alkyne affect the reaction's biocompatibility?

A5: Yes. Using azides with a built-in copper-chelating group, such as picolyl azides, can dramatically enhance reaction rates at lower overall copper concentrations.[3][5] This "chelation-assisted" CuAAC improves biocompatibility by allowing for a reduction in the required copper concentration without sacrificing signal intensity.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Cell Death or Low Viability Copper Toxicity: The concentration of copper is too high, or the ligand is absent or at an insufficient concentration.Reduce the final copper (CuSO₄) concentration to the 10-50 µM range.[4][5] Ensure a copper-chelating ligand (e.g., THPTA, BTTAA) is used at a 5:1 molar ratio to copper.[2][4] Consider using a copper-chelating azide to further reduce the required copper concentration.[3] Shorten the incubation time of the click reaction to 5-30 minutes.[4]
Oxidative Stress: Generation of reactive oxygen species (ROS) by the Cu(I)/ascorbate system.Use a water-soluble, accelerating ligand like THPTA, which also acts as a sacrificial reductant for ROS.[1][2] Add aminoguanidine (B1677879) to the reaction mixture to intercept electrophilic byproducts of dehydroascorbate.[1]
Reagent Toxicity: The metabolic label (e.g., Ac₄ManNAz) itself might be toxic at high concentrations.Determine the optimal, non-toxic concentration of your metabolic label through a dose-response experiment before proceeding with the CuAAC reaction.[1][2]
Low or No Labeling Signal Inactive Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state.Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[11][12] Ensure the ligand is present to stabilize the Cu(I) oxidation state.[5]
Suboptimal Reagent Concentrations: Concentrations of the azide, alkyne, or catalyst are too low.While reducing copper is key for viability, ensure it's not so low that the reaction is inefficient. 50 µM is often effective.[1][2] Titrate the alkyne-fluorophore to the lowest concentration that provides a sufficient signal, typically in the 1-25 µM range.[1][4]
Incompatible Buffer: Buffer components are interfering with the reaction.Avoid Tris buffers, which can bind to copper. Phosphate buffers can also cause precipitation if the copper is not pre-mixed with the ligand. HEPES and PBS are generally safe choices.[13]
Presence of Thiols: Free thiols in cell lysate or certain media components can bind to and sequester the copper catalyst.[13]For intracellular labeling, consider treating cells with a thiol-reactive compound like N-ethylmaleimide (NEM) prior to the CuAAC reaction to reduce deactivation of the catalyst.[14][15][16]
High Background Signal Non-specific Binding: The fluorescent probe (alkyne-fluorophore) is non-specifically binding to cells.Reduce the concentration of the alkyne-fluorophore.[17] Ensure thorough washing steps after the click reaction to remove unbound probe.[4]
Membrane Permeabilization: High copper concentrations can damage cell membranes, leading to increased intracellular signal in what should be a surface-labeling experiment.Lower the copper concentration and ensure the presence of a protective ligand. Assess membrane integrity with a viability dye like propidium (B1200493) iodide.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for minimizing copper toxicity and optimizing CuAAC reactions in live cells.

Table 1: Recommended Reagent Concentrations for Live-Cell CuAAC

Reagent Recommended Concentration Range Key Considerations References
Copper(II) Sulfate (CuSO₄)10 - 100 µMHigher concentrations increase toxicity. 50 µM is a common starting point with a protective ligand.[1][2][4][5]
Copper-Chelating Ligand (e.g., THPTA, BTTAA)50 - 500 µMMaintain a 5:1 ligand-to-copper molar ratio to protect cells and stabilize Cu(I).[2][4]
Sodium Ascorbate2.5 - 5 mMMust be prepared fresh before each experiment to ensure reducing activity.[1][2][11]
Alkyne-Fluorophore1 - 25 µMTitrate to the lowest concentration that provides a sufficient signal to minimize background.[1][4]
Aminoguanidine (Optional)1 mMCan be added to scavenge toxic byproducts.[1]

Table 2: Effect of THPTA Ligand on Cell Viability

Cell Line CuSO₄ Concentration (µM) THPTA:Cu Ratio Result on Cell Viability Reference
HeLa, CHO, Jurkat25, 50, 100, 2500:1Dose-dependent decrease in viability.[1][2]
HeLa, CHO, Jurkat25, 50, 100, 2505:1Preserved viability at all tested copper concentrations.[1][2]

Experimental Protocols

Protocol 1: General Live-Cell Surface Labeling using CuAAC

This protocol is a starting point for labeling azide-modified cell surface glycans with an alkyne-fluorophore.

  • Cell Seeding and Metabolic Labeling:

    • Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere and grow for 24 hours.

    • Incubate cells with an azide-modified metabolic precursor (e.g., 25-50 µM Ac₄ManNAz) in culture medium for 48 hours to allow for incorporation into cell-surface glycans.

  • Cell Preparation:

    • Gently wash the cells twice with pre-warmed, serum-free media or DPBS to remove unincorporated azide precursor.

    • To minimize internalization during labeling, cool the cells to 4°C.

  • Preparation of Click Reaction Cocktail (Example for 1 mL final volume):

    • Important: Prepare the sodium ascorbate solution fresh. The catalyst premix should be made immediately before adding to the cells.

    • In a microcentrifuge tube, prepare a Catalyst Premix :

      • Add 5 µL of 20 mM CuSO₄ stock solution (Final concentration: 100 µM).

      • Add 25 µL of 20 mM THPTA stock solution (Final concentration: 500 µM, maintains 5:1 ratio).

      • Mix gently.

    • In a separate tube, prepare the Reaction Mix :

      • Start with ~940 µL of cold labeling buffer (e.g., DPBS).

      • Add the alkyne-fluorophore to the desired final concentration (e.g., 5 µL of a 5 mM stock for a 25 µM final concentration).

      • Add 25 µL of 100 mM freshly prepared sodium ascorbate (Final concentration: 2.5 mM).

      • Add the Catalyst Premix to this tube and mix gently.

  • Labeling Reaction:

    • Aspirate the wash buffer from the cells and add the complete click reaction cocktail.

    • Incubate at 4°C for 5-15 minutes, protected from light.

  • Final Washing and Imaging:

    • Aspirate the reaction cocktail and wash the cells three times with cold DPBS to remove excess reagents.

    • Add fresh culture medium or imaging buffer to the cells.

    • Proceed with live-cell imaging using fluorescence microscopy.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol can be used to quantify the cytotoxicity of different CuAAC reaction conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. Allow cells to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of your CuAAC components (e.g., CuSO₄ with and without ligand) in cell culture medium. Include a vehicle-only control.

  • Exposure: Remove the old medium from the cells and add the treatment solutions. Incubate for the intended duration of your labeling experiment (e.g., 30 minutes).

  • Recovery: Remove the treatment solutions, wash gently with DPBS, and add fresh, complete culture medium. Incubate for 24 hours to allow for cellular recovery and proliferation.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a commercial solubilizer) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

CuAAC_Toxicity_Pathway cluster_toxicity Toxicity Pathway cluster_mitigation Mitigation & Labeling Pathway CuSO4 Cu(II)SO₄ Cu_I Cu(I) Catalyst Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction ROS Reactive Oxygen Species (ROS) Cu_I->ROS + Complex [Cu(I)-THPTA] Complex Cu_I->Complex Oxygen O₂ Oxygen->ROS CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage Apoptosis Apoptosis/ Necrosis CellDamage->Apoptosis THPTA THPTA Ligand THPTA->ROS Inhibits THPTA->Complex Chelation Triazole Labeled Biomolecule (Triazole) Complex->Triazole Catalysis Alkyne Alkyne Alkyne->Triazole Azide Azide Azide->Triazole

Caption: Mechanism of Cu(I)-mediated cytotoxicity and its mitigation by a chelating ligand.

Troubleshooting_Workflow Start Start: High Cell Death or Low Labeling Signal CheckCu Is [Cu] ≤ 50 µM? Start->CheckCu CheckLigand Is Ligand:Cu ratio 5:1? CheckCu->CheckLigand Yes Action_ReduceCu Action: Reduce [Cu] to 10-50 µM CheckCu->Action_ReduceCu No CheckAscorbate Is Ascorbate Solution Fresh? CheckLigand->CheckAscorbate Yes Action_AdjustLigand Action: Adjust Ligand:Cu to 5:1 CheckLigand->Action_AdjustLigand No CheckBuffer Is Buffer Compatible? CheckAscorbate->CheckBuffer Yes Action_FreshAscorbate Action: Prepare Fresh Ascorbate CheckAscorbate->Action_FreshAscorbate No CheckProbe Is Probe [ ] Optimized? CheckBuffer->CheckProbe Yes Action_ChangeBuffer Action: Use PBS or HEPES CheckBuffer->Action_ChangeBuffer No Action_TitrateProbe Action: Titrate Probe Conc. CheckProbe->Action_TitrateProbe No Success Problem Resolved CheckProbe->Success Yes Action_ReduceCu->CheckLigand Action_AdjustLigand->CheckAscorbate Action_FreshAscorbate->CheckBuffer Action_ChangeBuffer->CheckProbe Action_TitrateProbe->Success

Caption: Troubleshooting workflow for common CuAAC issues in live-cell labeling.

References

Technical Support Center: Purification of Triazole-Linked Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of triazole-linked bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these complex molecules.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of triazole-linked bioconjugates, created via methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Problem 1: Presence of Unreacted Starting Materials in the Final Product

Question: After purification, analysis (e.g., by SEC-HPLC or MS) shows significant amounts of unconjugated biomolecule (e.g., antibody) or small molecule (e.g., drug-linker). How can I improve their removal?

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Purification Method The chosen purification technique may not have sufficient resolution to separate the conjugate from the starting materials. Consider optimizing the current method or switching to an alternative. For example, if using Size-Exclusion Chromatography (SEC), a longer column or a resin with a more appropriate fractionation range could improve separation. Affinity chromatography, targeting a tag on the biomolecule or the small molecule, can be highly specific.[]
Suboptimal Chromatography Parameters The gradient, flow rate, or buffer composition in methods like Ion-Exchange (IEX) or Hydrophobic Interaction Chromatography (HIC) may not be optimal. Experiment with different gradient slopes and salt concentrations to enhance the separation between the product and impurities.[2]
Aggregation Aggregation of the bioconjugate can lead to co-elution with other species. Analyze the sample for aggregates using SEC. If present, consider modifying buffer conditions (e.g., adjusting pH, ionic strength, or adding excipients) to minimize aggregation.
Insufficient Diafiltration/Dialysis For removal of small molecules, the number of diavolumes or the duration of dialysis may be insufficient. Increase the number of buffer exchanges in Tangential Flow Filtration (TFF) or extend the dialysis time with multiple buffer changes.[]
Problem 2: Residual Copper Catalyst Contamination

Question: My bioconjugate, synthesized via CuAAC, shows residual copper contamination, which is toxic to cells. How can I effectively remove the copper catalyst?

Possible Causes & Solutions:

Possible CauseRecommended Solution
Strong Coordination of Copper to the Product The triazole ring itself can chelate copper, making its removal challenging.[4]
Ineffective Removal Method Simple dialysis or SEC may not be sufficient to remove all traces of copper.
Solutions:
Chelating Agents Add a chelating agent like EDTA to the reaction mixture before purification. The EDTA will form a stable complex with the copper, which can then be more easily removed by dialysis or SEC.[5][6][7] A common approach is to perform dialysis against a buffer containing EDTA, followed by dialysis against a clean buffer to remove the EDTA-copper complex.[6][8]
Solid-Phase Scavengers Use a chelating resin, such as those with iminodiacetic acid functionality (e.g., Chelex®) or other copper-binding properties (e.g., Cuprisorb™).[5][9] The reaction mixture is passed through a column packed with the resin, or the resin is added to the mixture and then filtered off.
Precipitation/Washing In some cases, the product can be precipitated, and the copper salts washed away with a suitable solvent.[9] This is more common for smaller bioconjugates or small molecule triazole compounds.
Problem 3: Product Aggregation or Precipitation During Purification

Question: My bioconjugate is aggregating or precipitating during the purification process. What can I do to prevent this?

Possible Causes & Solutions:

Possible CauseRecommended Solution
Increased Hydrophobicity The conjugation of a hydrophobic small molecule can increase the overall hydrophobicity of the bioconjugate, leading to aggregation, especially at high concentrations.
Inappropriate Buffer Conditions The pH, ionic strength, or composition of the purification buffers may be promoting aggregation.
Solutions:
Optimize Buffer Composition Screen different buffer conditions. This could involve adjusting the pH to be further from the isoelectric point (pI) of the protein, increasing the ionic strength (e.g., adding up to 500 mM NaCl), or including additives like arginine, polysorbates (e.g., Tween 20), or glycerol (B35011) to increase solubility and stability.[10]
Reduce Product Concentration If aggregation occurs during concentration steps, try to work with more dilute solutions or perform the purification at a lower concentration.
Change Purification Method Hydrophobic Interaction Chromatography (HIC) can sometimes induce aggregation due to the high salt concentrations used. If this is an issue, consider alternative methods like IEX or SEC.
Problem 4: Heterogeneous Drug-to-Antibody Ratio (DAR)

Question: The final product is a heterogeneous mixture of species with different drug-to-antibody ratios (DARs). How can I purify the desired DAR species?

Possible Causes & Solutions:

Possible CauseRecommended Solution
Stochastic Conjugation Chemistry Traditional conjugation methods often result in a distribution of DAR species.
Insufficient Resolution of Purification Method The purification method used is unable to separate species with different DARs.
Solutions:
Hydrophobic Interaction Chromatography (HIC) HIC is a powerful technique for separating ADC species based on their DAR, as each conjugated drug molecule increases the overall hydrophobicity. By optimizing the salt gradient, it is often possible to resolve species with different DARs.[2][11]
Ion-Exchange Chromatography (IEX) If the conjugated molecule carries a charge, IEX can be used to separate species based on differences in their overall charge, which will vary with the DAR.[]
Membrane Chromatography Membrane chromatography can be an efficient alternative to traditional resin-based chromatography for DAR refinement, offering higher flow rates and reduced processing times.[2][]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for triazole-linked bioconjugates?

A1: The most common techniques fall into two categories: chromatography and filtration.[]

  • Chromatography: Includes Size-Exclusion Chromatography (SEC) for separating based on size (e.g., removing unconjugated small molecules), Ion-Exchange Chromatography (IEX) for separating based on charge, Hydrophobic Interaction Chromatography (HIC) for separating based on hydrophobicity (especially useful for different DAR species), and Affinity Chromatography for highly specific purification.[][12]

  • Filtration: Tangential Flow Filtration (TFF), also known as ultrafiltration/diafiltration (UF/DF), is widely used for buffer exchange and removal of small molecule impurities.[][13] Dialysis is another common method for buffer exchange and removing small contaminants.[9]

Q2: How can I monitor the purity and composition of my bioconjugate during purification?

A2: A multi-faceted analytical approach is essential.[14] Key techniques include:

  • Size-Exclusion Chromatography (SEC-HPLC): To assess the level of aggregation and fragmentation.[11]

  • Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the drug-to-antibody ratio (DAR) and the distribution of different DAR species.[11]

  • Reversed-Phase HPLC (RP-HPLC): Often used after degrading the bioconjugate to quantify the amount of conjugated payload.[11]

  • Mass Spectrometry (MS): To confirm the identity of the conjugate and determine the precise mass, which can verify the DAR.

  • UV-Vis Spectroscopy: To estimate the protein concentration and, in some cases, the DAR if the small molecule has a distinct chromophore.

Q3: My triazole-containing product has very low solubility. How can I purify it?

A3: Low solubility is a known challenge for some triazole derivatives.[15]

  • Solvent Screening: First, perform small-scale solubility tests in a wide range of solvents to find a suitable system for purification.

  • Hot Filtration/Wash: If the impurities are soluble in a solvent in which your product is not, you can wash the solid product with the hot solvent to remove the impurities.[15]

  • Modified Chromatography: Consider using solvents with additives or organic modifiers in your mobile phase for techniques like RP-HPLC if compatible with your bioconjugate.

  • Consider Copper-Free Click Chemistry: If insolubility is a persistent problem and you are using CuAAC, redesigning the synthesis to use a copper-free method like SPAAC might be a solution, as it can sometimes alter the properties of the final product and avoids copper removal issues.[9]

Q4: What is the difference in purification strategies for bioconjugates made with CuAAC versus SPAAC?

A4: The primary difference lies in the need to remove the copper catalyst for CuAAC reactions.

  • CuAAC: Purification workflows must include a specific step to remove copper, such as chelation with EDTA, solid-phase scavengers, or extensive washing.[5][7][9] This is a critical step due to the cellular toxicity of copper.

  • SPAAC: Since SPAAC is catalyst-free, there is no need to remove a metal catalyst.[] The purification can focus directly on removing unreacted starting materials and separating product isoforms. However, the cyclooctyne (B158145) reagents used in SPAAC can be hydrophobic, potentially requiring different chromatographic conditions to achieve purity.[17]

Experimental Workflows & Diagrams

Below are diagrams illustrating common workflows in the purification of triazole-linked bioconjugates.

Purification_Workflow cluster_reaction Bioconjugation Reaction cluster_purification Purification Steps cluster_analysis Analysis Reaction Crude Reaction Mixture (Bioconjugate, Excess Reagents, Catalyst, Solvents) Catalyst_Removal Catalyst/Chelator Removal (e.g., TFF, Dialysis, Resin) Reaction->Catalyst_Removal If CuAAC Primary_Purification Primary Purification (e.g., Affinity, IEX, HIC) Reaction->Primary_Purification If SPAAC Catalyst_Removal->Primary_Purification Polishing Polishing Step (e.g., SEC) Primary_Purification->Polishing Remove Aggregates & Refine Purity Formulation Buffer Exchange & Concentration (TFF) Polishing->Formulation Final_Product Purified Bioconjugate Formulation->Final_Product Troubleshooting_Logic Start Impure Product Check_Contaminant Identify Contaminant Type Start->Check_Contaminant Unreacted Unreacted Starting Material Check_Contaminant->Unreacted  Small Molecule  or Biomolecule Catalyst Residual Catalyst (Cu) Check_Contaminant->Catalyst  Metal Ions Aggregates Aggregates Check_Contaminant->Aggregates  High MW Species Sol_Unreacted Optimize Chromatography (HIC, IEX) or use TFF/Dialysis Unreacted->Sol_Unreacted Sol_Catalyst Use Chelating Agents (EDTA) or Scavenging Resins Catalyst->Sol_Catalyst Sol_Aggregates Optimize Buffer (pH, Salt) or use SEC Polishing Step Aggregates->Sol_Aggregates

References

how to confirm successful incorporation of (2S,3S)-H-Abu(3-N3)-OH into a peptide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to confidently confirm the successful incorporation of the unnatural amino acid (2S,3S)-3-azido-2-aminobutanoic acid, herein referred to as Abu(3-N3), into a peptide sequence.

Frequently Asked Questions (FAQs)

Q1: What is the most direct method to confirm the incorporation of Abu(3-N3)?

The most direct and widely used method is Mass Spectrometry (MS). It allows for the precise measurement of the peptide's molecular weight, which will differ from the theoretical mass of the peptide without the unnatural amino acid (UAA). High-resolution mass spectrometry (HRMS) is particularly effective for this purpose.[1][2]

Q2: How can I verify that Abu(3-N3) is at the correct position in the peptide sequence?

Tandem Mass Spectrometry (MS/MS) is the preferred method for confirming the position of the UAA.[1][2] This technique fragments the peptide and analyzes the resulting ions, allowing for the determination of the amino acid sequence and pinpointing the location of the modified residue. Alternatively, Edman degradation can be used to sequentially remove amino acids from the N-terminus, allowing for the identification of each residue in order.[3][4]

Q3: Can NMR spectroscopy be used for confirmation?

Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation.[5][6][7] The incorporation of Abu(3-N3) will introduce unique signals in the 1H and 13C NMR spectra corresponding to the protons and carbons of the UAA. Two-dimensional NMR techniques can further help in assigning these signals to the specific residue within the peptide sequence.[5][8]

Q4: Is the azido (B1232118) group on Abu(3-N3) stable during standard solid-phase peptide synthesis (SPPS)?

The side-chain azido group is generally stable to the reagents commonly used in Fmoc-based SPPS, including piperidine (B6355638) for Fmoc deprotection and Trifluoroacetic acid (TFA) for cleavage from the resin. However, care should be taken with certain cleavage cocktails or prolonged exposure to reducing agents that are not intended for the azide (B81097).

Q5: What are common pitfalls when analyzing peptides containing Abu(3-N3)?

A common issue is the formation of a byproduct with a mass difference of -12 Da during TFA-mediated cleavage.[9] This can occur with azido-containing peptides and should be monitored. Other potential issues include incomplete coupling during synthesis, leading to deletion sequences, or side reactions if inappropriate scavengers are used.[10]

Troubleshooting Guide 1: Mass Spectrometry Analysis

Mass spectrometry is the primary tool for confirming incorporation. The first step is to compare the observed molecular weight with the calculated theoretical mass.

Workflow for MS-Based Confirmation

Caption: Workflow for peptide synthesis, purification, and MS analysis.

Quantitative Data for MS Analysis

Successful incorporation of an Abu(3-N3) residue will increase the peptide's monoisotopic mass by a specific amount.

CompoundMolecular FormulaMonoisotopic Mass (Da)
(2S,3S)-H-Abu(3-N3)-OH Residue C₄H₆N₄O126.0542
(2S,3S)-Fmoc-Abu(3-N3)-OH (for synthesis) C₁₉H₁₈N₄O₄366.1328

Note: The residue mass is calculated as the molecular weight of the amino acid minus the molecular weight of water (H₂O).

Troubleshooting Common MS Results
Observed Mass AnomalyPotential CauseRecommended Action
Matches theoretical mass of peptide without Abu(3-N3) Complete failure of Abu(3-N3) coupling.Review coupling protocol for the UAA. Consider double coupling, using a different coupling reagent (e.g., HATU), or increasing reaction time.[10]
-18 Da from expected mass Dehydration of a Ser, Thr, or Asp residue.Optimize cleavage conditions and minimize delay before analysis.
-12 Da from expected mass Potential formation of a methylamine (B109427) byproduct from the azide during TFA cleavage.[9]Analyze crude product carefully. If byproduct is significant, investigate alternative cleavage cocktails with different scavengers.
- (Mass of one or more amino acids) Deletion sequence due to incomplete coupling at a step prior to or after Abu(3-N3) incorporation.[2]Optimize the coupling efficiency for all amino acids in the sequence. Analyze intermediates if possible. Use MS/MS to identify the specific deletion site.
Multiple peaks with various mass additions Presence of salt adducts (e.g., +22 Da for Na⁺, +38 Da for K⁺) or other modifications like oxidation (+16 Da).Ensure proper sample desalting before MS analysis. Use fresh solvents and consider adding antioxidants if methionine or tryptophan are present.[2]
Detailed Experimental Protocol: LC-MS and MS/MS Analysis
  • Sample Preparation:

    • Dissolve the lyophilized, purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile 95:5 v/v) to a concentration of approximately 1 mg/mL.

    • Centrifuge the sample to pellet any insoluble material.

  • Liquid Chromatography (LC):

    • Column: Use a C18 reverse-phase column suitable for peptide analysis (e.g., Agilent AdvanceBio Peptide Mapping).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 30 minutes, but this should be optimized for the specific peptide's hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Intact Mass Analysis: Perform a full scan (e.g., m/z 300-2000) to detect the various charge states of the peptide. Deconvolute the resulting spectrum to determine the zero-charge molecular weight.

    • Tandem MS (MS/MS): Use a data-dependent acquisition mode. The mass spectrometer will automatically select the most intense precursor ions from the full scan for fragmentation (e.g., using Collision-Induced Dissociation - CID).

    • Data Analysis: Use software (e.g., MassHunter BioConfirm) to compare the experimental intact mass with the theoretical mass.[2] Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence, paying close attention to the mass difference between b- and y-ions around the expected Abu(3-N3) position.

Troubleshooting Guide 2: NMR Spectroscopy

NMR provides detailed structural information, confirming not only the presence of the UAA but also its stereochemistry and the overall peptide structure.[5][11]

Logical Flow for NMR Confirmation

NMR_Logic Start Acquire 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC) NMR Spectra Check_Unique Identify Unique Signals for Abu(3-N3) Residue Start->Check_Unique Assign_Spins Assign Spin Systems for all Amino Acids Check_Unique->Assign_Spins Signals Present Fail Incorporation Not Confirmed or Structure is Incorrect Check_Unique->Fail No Unique Signals Sequence Use NOESY/ROESY to Establish Sequential Connectivity Assign_Spins->Sequence Confirm Confirm Position and Stereochemistry of Abu(3-N3) Sequence->Confirm

Caption: Decision-making flow for NMR-based confirmation of UAA incorporation.

Detailed Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 2-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O or H₂O/D₂O 90:10 with a water suppression pulse sequence).

    • Adjust the pH to a value where the peptide is stable and gives sharp signals (typically pH 4-6).

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • NMR Data Acquisition:

    • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for resolving peptide signals.[6]

    • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to get an overview of the sample's purity and complexity.

    • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons belonging to a single amino acid's spin system.

    • 2D COSY (Correlation Spectroscopy): This identifies protons that are coupled to each other (typically 2-3 bonds apart).

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton with its directly attached carbon, which is very useful for resolving signal overlap.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This identifies protons that are close in space (<5 Å), which is crucial for determining the amino acid sequence and 3D structure.

  • Data Analysis:

    • Identify the unique spin system of the Abu(3-N3) residue. The proton at the Cα position will couple to the proton at the Cβ position, which carries the azide group. These protons will have characteristic chemical shifts.

    • Use the TOCSY and COSY spectra to trace the complete spin system for each amino acid residue.

    • Use the NOESY spectrum to find cross-peaks between the amide proton (NH) of one residue and the Cα proton(s) (Hα) of the preceding residue (the dαN(i, i+1) connectivity) to walk through the peptide backbone and confirm the sequence.

Troubleshooting Guide 3: Edman Degradation

Edman degradation is a chemical method for sequencing peptides from the N-terminus.[3][12] It can be used as an orthogonal technique to MS/MS to confirm the UAA's position.

Limitations and Considerations
  • Blocked N-terminus: The method will fail if the N-terminal amino group is chemically modified (e.g., acetylated).[3][4]

  • Non-α-amino Acids: Sequencing will stop if a non-α-amino acid is encountered.[4] Abu(3-N3) is an α-amino acid, so it should be compatible.

  • Peptide Length: The technique is most reliable for peptides up to 30-50 residues.[3]

  • Detection: The PTH-derivative of Abu(3-N3) will have a unique retention time on HPLC compared to the standard 20 amino acids, requiring proper calibration.

Detailed Experimental Protocol: Edman Degradation
  • Sample Preparation:

    • Ensure the peptide sample is highly pure and free of salts and primary amine contaminants.

    • Typically, 10-100 picomoles of peptide are required.[3]

  • Automated Sequencing:

    • The peptide is immobilized on a solid support.

    • Step 1 (Coupling): The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a PTC-peptide.[4]

    • Step 2 (Cleavage): The derivatized N-terminal residue is cleaved from the peptide under acidic conditions (TFA), forming a thiazolinone derivative.[3]

    • Step 3 (Conversion & Identification): The thiazolinone derivative is converted to the more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by reverse-phase HPLC.

    • The cycle is repeated for the next amino acid in the sequence.

  • Data Analysis:

    • Monitor the HPLC chromatogram at each cycle.

    • The appearance of a novel, non-standard peak at the cycle corresponding to the expected position of Abu(3-N3) confirms its location. This peak can be collected and further analyzed by MS to confirm its identity as PTH-Abu(3-N3).

References

Technical Support Center: Optimizing SPAAC Reactions with (2S,3S)-H-Abu(3-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2S,3S)-H-Abu(3-N3)-OH in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. The information is designed to help you optimize reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is (2S,3S)-H-Abu(3-N3)-OH and how is it used in SPAAC reactions?

(2S,3S)-H-Abu(3-N3)-OH is an azido-functionalized amino acid. It serves as a click chemistry reagent where the azide (B81097) group can react with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This allows for the precise covalent labeling and conjugation of peptides, proteins, and other biomolecules.

Q2: What are the key factors influencing the rate of SPAAC reactions?

Several factors can significantly impact the kinetics of a SPAAC reaction:

  • Choice of Cyclooctyne (B158145): The structure of the strained alkyne is a primary determinant of the reaction rate.[2][3] More strained cyclooctynes, often featuring electron-withdrawing groups, will react faster.[2][4]

  • pH and Buffer: The reaction rate can be influenced by the pH and the type of buffer used.[5][6] For instance, higher pH values generally lead to increased reaction rates, although some exceptions exist depending on the buffer system.[5][6] HEPES buffer at pH 7 has been shown to yield higher rate constants compared to PBS at the same pH.[5][6]

  • Temperature: While SPAAC reactions can proceed efficiently at room temperature, increasing the temperature (e.g., to 37°C) can enhance the reaction rate.[5][6][7]

  • Solvent: The choice of solvent is crucial, especially concerning the solubility of reactants.[8] Common solvents include DMSO, DMF, acetonitrile, and aqueous buffers.[8] The polarity of the solvent can also play a role in reaction kinetics.

  • Reactant Concentration: Higher concentrations of the azide and alkyne will lead to a faster reaction rate.[7]

Q3: What are typical reaction times for SPAAC reactions?

Reaction times can vary widely, from a few minutes to several hours.[9][10] The duration depends on the specific reactants, their concentrations, and the reaction conditions (temperature, pH, etc.). It is highly recommended to monitor the reaction progress using techniques like TLC, LC-MS, or NMR to determine the optimal reaction time.[9]

Q4: Should I be concerned about the stability of the azide or the cyclooctyne?

While azides are generally stable under common SPAAC conditions, some cyclooctynes, like DBCO, can be sensitive to strong acids and bases.[11] It is important to be mindful of the pH of your reaction mixture. The azide group can be reduced to a primary amine under strong reducing conditions, so a large excess of reducing agents should be avoided if not part of a specific protocol.[11]

Troubleshooting Guide

This guide addresses common issues encountered during SPAAC reactions with (2S,3S)-H-Abu(3-N3)-OH.

TroubleshootingFlowchart Start Low or No Product Formation CheckPurity Verify Purity and Integrity of Reactants Start->CheckPurity CheckSolubility Are Reactants Fully Solubilized? CheckPurity->CheckSolubility Reactants OK Success Problem Resolved CheckPurity->Success Impure/Degraded Reactants Found & Replaced CheckStoichiometry Review Stoichiometry (Excess of one reagent?) CheckSolubility->CheckStoichiometry Yes CheckConditions Optimize Reaction Conditions (pH, Temp, Buffer) CheckSolubility->CheckConditions No CheckStoichiometry->CheckConditions Stoichiometry Correct CheckStoichiometry->Success Incorrect Stoichiometry Corrected MonitorReaction Monitor Reaction Over Time (TLC, LC-MS) CheckConditions->MonitorReaction Conditions Optimized CheckAlkyne Consider a More Reactive Cyclooctyne CheckAlkyne->Success Faster Alkyne Improves Yield MonitorReaction->CheckAlkyne Reaction Still Slow/ Incomplete PurificationIssue Investigate Purification Step (Product loss?) MonitorReaction->PurificationIssue Reaction Complete but Low Isolated Yield PurificationIssue->Success Purification Protocol Optimized

Caption: Troubleshooting flowchart for low or no product yield in SPAAC reactions.

Problem Possible Cause Suggested Solution
Low or No Product Yield Reactant Degradation: The azide or, more likely, the strained alkyne may have degraded.Verify the purity of your (2S,3S)-H-Abu(3-N3)-OH and strained alkyne using an appropriate analytical method (e.g., NMR, MS). Use fresh reagents if degradation is suspected.
Poor Solubility: One or both reactants are not fully dissolved in the reaction solvent.[8]Use a different solvent or a co-solvent system (e.g., DMSO/water, ACN/water) to ensure complete solubility.[8] Gentle heating or sonication may also help.
Suboptimal Reaction Conditions: The pH, buffer, or temperature may not be ideal for the specific reaction.[5][6]Screen different buffer systems (e.g., HEPES, Borate) and pH values (typically between 7 and 9).[5][6][8] Consider increasing the temperature to 37°C.[5][6]
Slow Reaction Kinetics: The chosen cyclooctyne may not be reactive enough.[2]Switch to a more reactive strained alkyne, such as a dibromocyclooctyne (DIBO) derivative or a cyclooctyne with electron-withdrawing groups.[2][4]
Slow Reaction Rate Low Reactant Concentration: Dilute reaction conditions will slow down the rate.[7]If possible, increase the concentration of the reactants.
Inhibitory Components in Mixture: If working with complex biological samples, other molecules may interfere with the reaction.Purify the azide- or alkyne-labeled biomolecule before performing the SPAAC reaction.
Multiple Products or Side Reactions Instability of Reactants/Products: The starting materials or the final conjugate may be unstable under the reaction conditions.Ensure the pH is not too high or too low, as some cyclooctynes can be unstable.[11] If working with proteins, ensure the conditions do not lead to denaturation.
Side Reactions of the Cyclooctyne: Some strained alkynes can undergo side reactions, especially in the presence of thiols.If your sample contains free thiols (e.g., from cysteine residues), consider using a thiol-blocking agent prior to the SPAAC reaction.
Difficulty in Product Purification Similar Properties of Reactants and Products: The product may have similar solubility and chromatographic behavior to the starting materials.Use a slight excess of the reactant that is easiest to remove during purification.[9] Consider incorporating a purification tag (e.g., biotin, His-tag) into one of the reactants. HPLC is often an effective purification method.[9]
Product Insolubility: The final conjugate may be insoluble in the reaction solvent.[9]Perform a solvent screen to find a suitable system for purification. The formation of the triazole ring can alter the polarity of the molecule.[9]

Data Presentation

Table 1: Second-Order Rate Constants for SPAAC Reactions with Various Azides and Cyclooctynes

This table summarizes kinetic data from the literature for SPAAC reactions involving azido (B1232118) compounds structurally related to (2S,3S)-H-Abu(3-N3)-OH. This data can serve as a reference for expected reaction rates.

AzideCyclooctyneRate Constant (M⁻¹s⁻¹)Temperature (°C)ConditionsReference
3-azido-L-alaninesulfo DBCO-amine0.32 - 1.2225 & 37Various buffers (PBS, HEPES), pH 5-10[5][6]
Peptide with azido-amino acid 1 DBCO0.3425HBS buffer, pH 7.4[12]
Peptide with azido-amino acid 1 BCN0.2825HBS buffer, pH 7.4[12]
Benzyl azidem[9+1]CPP9.6 x 10⁻³25Deuterated DMSO[13]
Benzyl azide[11+1]CPP2.2 x 10⁻³25Deuterated DMSO[13]

Note: The reactivity of (2S,3S)-H-Abu(3-N3)-OH is expected to be in a similar range, but empirical optimization is crucial.

Experimental Protocols

General Protocol for SPAAC with (2S,3S)-H-Abu(3-N3)-OH

This protocol provides a general starting point. Optimization of concentrations, stoichiometry, and reaction time will be necessary for specific applications.

1. Preparation of Reactants:

  • Dissolve (2S,3S)-H-Abu(3-N3)-OH (1 equivalent) in a suitable reaction buffer (e.g., HEPES at pH 7.5).

  • Dissolve the strained cyclooctyne (e.g., DBCO-PEG4, 1.1 - 1.5 equivalents) in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.[14] A slight molar excess of the cyclooctyne is typically used to drive the reaction to completion.[14]

2. Reaction Setup:

  • Combine the solutions of the azide and the strained alkyne in a reaction vessel.

  • Ensure the final concentration of the organic co-solvent (if used) is compatible with the stability and solubility of your biomolecule of interest.

3. Reaction Conditions:

  • Allow the reaction to proceed at room temperature (20-25°C) or at 37°C for potentially faster kinetics.[9]

  • Stir or gently agitate the reaction mixture.

  • Reaction times can range from 1 to 24 hours, depending on the reactants' concentrations and the specific strained alkyne used.[10]

4. Monitoring the Reaction:

  • Monitor the progress of the reaction periodically using an appropriate analytical technique such as LC-MS (to observe the formation of the product mass) or RP-HPLC (to observe the appearance of a new product peak and disappearance of starting materials).

5. Work-up and Purification:

  • Once the reaction is complete, the product can be purified.

  • For small molecules, purification can be achieved by concentrating the reaction mixture and using silica (B1680970) gel chromatography or preparative HPLC.[9]

  • For labeled biomolecules, purification methods such as size-exclusion chromatography, dialysis, or affinity chromatography (if a tag was used) may be appropriate.

ExperimentalWorkflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification PrepAzide Dissolve (2S,3S)-H-Abu(3-N3)-OH in Buffer Combine Combine Reactant Solutions PrepAzide->Combine PrepAlkyne Dissolve Strained Alkyne in DMSO/Buffer PrepAlkyne->Combine Incubate Incubate at RT or 37°C (1-24h) Combine->Incubate Monitor Monitor Progress (LC-MS / HPLC) Incubate->Monitor Monitor->Incubate Incomplete Purify Purify Product (e.g., HPLC) Monitor->Purify Reaction Complete FinalProduct Isolated Product Purify->FinalProduct

Caption: A generalized experimental workflow for SPAAC reactions.

References

Validation & Comparative

A Head-to-Head Comparison of CuAAC and SPAAC for Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide labeling, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that impacts experimental outcomes. Both bioorthogonal ligation techniques offer the ability to form a stable triazole linkage between a peptide and a molecule of interest, yet they differ significantly in their mechanism, kinetics, and biocompatibility. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate the selection of the most appropriate method for your research needs.

At the heart of both CuAAC and SPAAC is the formation of a triazole ring from an azide (B81097) and an alkyne.[1] However, the key distinction lies in the activation of the alkyne. CuAAC, a cornerstone of "click chemistry," employs a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[2] In contrast, SPAAC is a catalyst-free method that utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[2] This fundamental difference has profound implications for their application in biological systems.

Performance Comparison: A Quantitative Look

The decision between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to provide a direct comparison of the two methods.

Table 1: Reaction Kinetics

ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAAC Terminal Alkyne + Azide10² - 10³Rate is dependent on the copper-chelating ligand used.[3]
SPAAC BCN + Benzyl Azide~0.15 - 0.21Bicyclo[6.1.0]nonyne (BCN) is a commonly used cyclooctyne.[4]
DBCO + Benzyl Azide~0.3 - 0.9Dibenzocyclooctyne (DBCO) derivatives are known for their high reactivity.
DIFO + Phenyl Azide~0.4Difluorinated cyclooctyne (DIFO) exhibits fast kinetics.
[9+1]CPP + Benzyl Azide2.2 x 10⁻³Cycloparaphenylene-based strained alkyne.[5]
[11+1]CPP + Benzyl Azide4.5 x 10⁻⁴Larger cycloparaphenylene with lower strain and reactivity.[5]

Table 2: Biocompatibility and Reaction Conditions

FeatureCuAACSPAAC
Catalyst Copper(I)None
Cytotoxicity Potential cytotoxicity from copper catalyst.[2]Generally considered highly biocompatible.[2]
Mitigation Strategies Use of chelating ligands (e.g., THPTA, BTTAA) to minimize copper toxicity.[3]Optimization of cyclooctyne structure to reduce off-target reactivity.[3]
Reaction Conditions Aqueous buffers, wide pH range (4-11).[2]Physiological conditions (aqueous buffers, neutral pH).[6]
Side Reactions Potential for reactive oxygen species (ROS) generation.Some strained alkynes can react with thiols, such as those in cysteine residues.[7]

Reaction Mechanisms and Experimental Workflows

The distinct mechanisms of CuAAC and SPAAC dictate their experimental setups.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Peptide-Alkyne Peptide-Alkyne Intermediate Copper-Acetylide Intermediate Peptide-Alkyne->Intermediate Azide-Label Azide-Label Azide-Label->Intermediate Cu(I) Cu(I) Catalyst Cu(I)->Intermediate Ligand Ligand (e.g., TBTA) Ligand->Cu(I) Labeled_Peptide Labeled Peptide (1,4-disubstituted triazole) Intermediate->Labeled_Peptide Cycloaddition

Figure 1. CuAAC Reaction Mechanism.

SPAAC_Mechanism cluster_reactants Reactants Peptide-Azide Peptide-Azide Transition_State [3+2] Cycloaddition Transition State Peptide-Azide->Transition_State Cyclooctyne-Label Cyclooctyne-Label (e.g., DBCO) Cyclooctyne-Label->Transition_State Labeled_Peptide Labeled Peptide (Mixture of regioisomers) Transition_State->Labeled_Peptide Ring Strain Release

Figure 2. SPAAC Reaction Mechanism.

The following diagram illustrates a generalized experimental workflow for peptide labeling.

Peptide_Labeling_Workflow cluster_workflow General Peptide Labeling Workflow cluster_CuAAC CuAAC cluster_SPAAC SPAAC Start Start: Functionalized Peptide (with alkyne or azide) Prepare_Reagents Prepare Labeling Reagents Start->Prepare_Reagents Reaction_Setup Set up Reaction Mixture Prepare_Reagents->Reaction_Setup CuAAC_Reagents Label (azide or alkyne) CuSO₄ Reducing Agent (e.g., Sodium Ascorbate) Ligand (e.g., TBTA) Prepare_Reagents->CuAAC_Reagents SPAAC_Reagents Label (cyclooctyne or azide) Prepare_Reagents->SPAAC_Reagents Incubation Incubate Reaction_Setup->Incubation Purification Purify Labeled Peptide Incubation->Purification Analysis Analyze Labeled Peptide (e.g., MS, HPLC) Purification->Analysis

Figure 3. Generalized Peptide Labeling Workflow.

Experimental Protocols

Below are detailed, generalized protocols for labeling peptides using CuAAC and SPAAC.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Labeling

This protocol describes a general procedure for labeling an alkyne-modified peptide with an azide-containing fluorescent dye using a TBTA ligand.

Materials:

  • Alkyne-modified peptide

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification column (e.g., size-exclusion or reversed-phase chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified peptide in PBS to a final concentration of 1-5 mg/mL.

    • Dissolve the azide-functionalized dye in DMSO to create a 10 mM stock solution.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 10 mM stock solution of TBTA in DMSO.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified peptide solution with the azide-functionalized dye. A 1.5 to 10-fold molar excess of the dye is typically used.

    • Add the TBTA stock solution to the mixture. The final concentration of TBTA should be 1-2 mM.

    • Add the CuSO₄ stock solution. The final concentration should be equimolar to the TBTA.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.

    • Gently vortex the tube to ensure thorough mixing.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction time may need optimization depending on the specific reactants. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove the unreacted dye and catalyst components by purifying the labeled peptide using an appropriate chromatography method, such as size-exclusion chromatography or reversed-phase HPLC.

  • Analysis:

    • Confirm the successful labeling and purity of the peptide conjugate by mass spectrometry and/or HPLC analysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Peptide Labeling

This protocol outlines a general procedure for labeling an azide-modified peptide with a DBCO-functionalized molecule.

Materials:

  • Azide-modified peptide

  • DBCO-functionalized label (e.g., DBCO-PEG4-Biotin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) (if needed to dissolve the DBCO reagent)

  • Purification column (e.g., size-exclusion or reversed-phase chromatography)

Procedure:

  • Prepare Solutions:

    • Dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mg/mL.

    • Dissolve the DBCO-functionalized label in PBS or a minimal amount of DMSO and then dilute with PBS to the desired stock concentration (e.g., 10 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified peptide solution with the DBCO-functionalized label. A 1.1 to 1.5-fold molar excess of the DBCO reagent is typically sufficient.[8][9]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1 to 24 hours.[9] Reaction progress can be monitored by HPLC or mass spectrometry. For some applications, incubation at 37°C can accelerate the reaction.[8]

  • Purification:

    • Purify the labeled peptide from unreacted DBCO-label using a suitable chromatography method.

  • Analysis:

    • Characterize the purified, labeled peptide using mass spectrometry and HPLC to confirm successful conjugation and purity.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for peptide labeling is highly dependent on the specific experimental context.

CuAAC is often the preferred method when:

  • High reaction speed is critical.

  • The experiment is conducted in vitro with purified components where the cytotoxicity of copper can be managed and the catalyst easily removed.

  • The introduction of bulky cyclooctynes is undesirable.

SPAAC is the superior choice for:

  • Labeling in living systems , including live cells and whole organisms, due to its high biocompatibility and the absence of a toxic catalyst.[2]

  • Applications where the presence of a copper catalyst could interfere with the biological system or the function of the labeled peptide.

  • Experiments requiring very mild reaction conditions.

For researchers in drug development and chemical biology, the ability to specifically and efficiently label peptides is paramount. By carefully considering the trade-offs between the speed and efficiency of CuAAC and the biocompatibility of SPAAC, scientists can select the optimal tool to advance their research.

References

A Comparative Guide to Alternative Azide-Containing Amino Acids for Bioconjugation and Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) bearing bioorthogonal functionalities has revolutionized protein engineering, drug development, and biological studies. Among these, azide-containing amino acids are particularly valuable due to their ability to participate in highly selective and efficient "click chemistry" reactions. While (2S,3S)-H-Abu(3-N3)-OH serves as a useful building block, a diverse array of alternative azide-containing amino acids offers a range of structural and functional properties. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to aid researchers in selecting the optimal tool for their specific application.

Overview of Alternative Azide-Containing Amino Acids

Several alternatives to (2S,3S)-H-Abu(3-N3)-OH have been synthesized and successfully incorporated into proteins. These alternatives vary in their side-chain length, structure (aliphatic vs. aromatic), and the position of the azide (B81097) group. These differences can influence their incorporation efficiency into proteins, the kinetics of subsequent bioorthogonal reactions, and the overall properties of the modified protein, such as solubility and stability.

Key alternatives include:

  • L-Azidohomoalanine (Aha): A widely used methionine analogue that can be incorporated into proteins using methionine-auxotrophic expression systems.[1][2]

  • p-Azido-L-phenylalanine (AzF or pAzF): An aromatic amino acid that can be genetically encoded using an evolved aminoacyl-tRNA synthetase/tRNA pair.[3]

  • Nε-azidoacetyl-lysine (AzK): A lysine (B10760008) derivative where the azide is introduced on the side-chain amine, offering a longer linker arm.

  • Azidoalanine, Azidonorvaline, and Azidonorleucine: Homologous series of aliphatic azide-containing amino acids with varying side-chain lengths.[4]

  • Picolyl Azide-Lysine (PazK): A lysine derivative containing a picolyl azide moiety that can enhance the rate of copper-catalyzed azide-alkyne cycloaddition (CuAAC).[5]

  • N3-Gly-Aeg(Fmoc)-OH: A unique building block with the azide functionality on the peptide backbone rather than the side chain.[5]

  • Hydrophilic Azide-Containing Amino Acid: A recently developed amino acid designed to improve the solubility of peptides for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[6][7]

Performance Comparison

The selection of an appropriate azide-containing amino acid depends on the specific experimental context, including the desired bioorthogonal reaction, the expression system, and the properties of the target protein. The following tables summarize key performance metrics for several common alternatives.

Table 1: Comparison of Bioorthogonal Reaction Kinetics
FeatureStaudinger LigationCu-Catalyzed Click Chemistry (CuAAC)Strain-Promoted Click Chemistry (SPAAC)
Reaction Type Azide + PhosphineAzide + Terminal AlkyneAzide + Strained Alkyne
Catalyst NoneCopper(I)None
Reaction Kinetics (k) Slow (≈ 0.001 M⁻¹s⁻¹)[8]Very Fast (≈ 1-100 M⁻¹s⁻¹)[8]Moderate to Fast (≈ 0.1-1 M⁻¹s⁻¹)[8]
Biocompatibility High; suitable for live cells[8]Low for live cells due to copper toxicity[8]High; ideal for live cells and in vivo applications[8]
Linkage Formed Amide bond (traceless) or Amide + Phosphine Oxide1,4-disubstituted 1,2,3-triazole1,2,3-triazole
Key Advantage Forms a native-like amide bond (traceless version)[8]Extremely high reaction rate and efficiency[8]Excellent biocompatibility with fast kinetics[8]
Key Disadvantage Slow kinetics; phosphines prone to oxidation[8]Copper catalyst toxicity[8]Bulky cyclooctyne (B158145) may cause steric hindrance[8]
Table 2: Incorporation Efficiency and Reaction Performance of Selected Azide-Containing Amino Acids
Amino AcidIncorporation MethodRelative Incorporation EfficiencyNotes
L-Azidohomoalanine (Aha) Methionine surrogate in auxotrophic strainsHighCan replace methionine residues globally or be incorporated at specific sites with modified synthetases.[2][9]
p-Azido-L-phenylalanine (AzF) Evolved orthogonal synthetase/tRNA pairHighGenerally shows high incorporation fidelity and yield.[3][5]
Nε-azidoacetyl-lysine (AzK) Evolved orthogonal synthetase/tRNA pairModerate to HighThe longer side chain may influence incorporation.
Picolyl Azide-Lysine (PazK) Evolved orthogonal synthetase/tRNA pairModerateOffers enhanced CuAAC reaction kinetics at lower copper concentrations.[5]
Hydrophilic Azide Amino Acid Solid-Phase Peptide SynthesisN/A (for synthesis)Designed to increase peptide solubility for efficient SPAAC reactions.[6][7]

Experimental Protocols

Protocol 1: Synthesis of L-Azidohomoalanine (Aha)

This protocol is a condensed representation of a common synthetic route.

Materials:

  • N-Boc-L-aspartic acid β-benzyl ester

  • N-Methylmorpholine

  • Isobutyl chloroformate

  • Sodium borohydride (B1222165)

  • Methanesulfonyl chloride

  • Sodium azide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)

  • Standard glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Reduction of the Carboxylic Acid:

    • Dissolve N-Boc-L-aspartic acid β-benzyl ester in anhydrous THF and cool to -15°C.

    • Add N-methylmorpholine followed by the dropwise addition of isobutyl chloroformate.

    • After stirring, filter the reaction mixture and add the filtrate to a solution of sodium borohydride in water at 0°C.

    • Stir and then work up the reaction to isolate the corresponding alcohol, N-Boc-L-homoserine benzyl (B1604629) ester.

  • Mesylation of the Alcohol:

    • Dissolve the alcohol in DCM and cool to 0°C.

    • Add triethylamine (B128534) followed by the dropwise addition of methanesulfonyl chloride.

    • Stir and then perform an aqueous workup to isolate the mesylated product.

  • Azide Substitution:

    • Dissolve the mesylate in DMF and add sodium azide.

    • Heat the reaction mixture (e.g., to 60-80°C) and stir until the reaction is complete (monitor by TLC).

    • After cooling, perform an aqueous workup and extract the product. Purify by silica (B1680970) gel chromatography to obtain N-Boc-L-azidohomoalanine benzyl ester.

  • Deprotection:

    • To remove the Boc group, dissolve the product in a solution of TFA in DCM.

    • Stir at room temperature, then remove the solvent under reduced pressure.

    • The benzyl ester can be removed by hydrogenation (e.g., using H₂ and Pd/C).

    • The final product, L-azidohomoalanine, can be isolated as a hydrochloride salt.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-containing protein/peptide in a suitable buffer (e.g., PBS, pH 7.4).

  • Strained alkyne (e.g., DBCO or BCN-functionalized probe) dissolved in a compatible solvent (e.g., DMSO).

  • Reaction vessels.

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified protein or peptide in the reaction buffer to a final concentration of 1-10 mg/mL.[10]

    • Prepare a stock solution of the strained alkyne probe (e.g., 10 mM in DMSO).

  • Ligation Reaction:

    • Add the strained alkyne stock solution to the protein solution. A slight molar excess (1.1-1.5 equivalents) of the alkyne reagent is typically used.[10]

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to a few hours, depending on the specific reactants and concentrations.

  • Analysis and Purification:

    • Monitor the reaction progress by a suitable analytical technique (e.g., SDS-PAGE with fluorescent visualization if a fluorescent probe was used, or mass spectrometry).

    • Purify the labeled protein from excess reagents using appropriate methods such as size exclusion chromatography or dialysis.

Protocol 3: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-containing protein/peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7-8).

  • Alkyne-functionalized probe.

  • Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate (B8700270), or a Cu(I) complex).

  • Copper ligand (e.g., TBTA, THPTA) to stabilize Cu(I) and protect the protein.

  • Degassed buffers.

Procedure:

  • Preparation of Reactants:

    • Prepare solutions of the azide-modified protein, alkyne probe, copper(II) sulfate, sodium ascorbate, and ligand in degassed buffer.

  • Ligation Reaction:

    • In a reaction vessel, combine the azide-containing protein and the alkyne probe.

    • Add the copper ligand, followed by copper(II) sulfate.

    • Initiate the reaction by adding freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Analysis and Purification:

    • Quench the reaction by adding a chelating agent like EDTA.

    • Analyze the reaction mixture by SDS-PAGE or mass spectrometry.

    • Purify the conjugated protein to remove the catalyst and excess reagents.

Visualizations

Unnatural_Amino_Acid_Incorporation cluster_Cell Host Cell DNA Plasmid DNA (Orthogonal aaRS, tRNA, Target Gene with Amber Codon) Transcription Transcription DNA->Transcription 1 mRNA mRNA Transcription->mRNA aaRS Orthogonal aminoacyl-tRNA Synthetase (aaRS) Transcription->aaRS tRNA Orthogonal tRNA Transcription->tRNA Translation Translation (Ribosome) mRNA->Translation 4 Protein Protein with UAA Translation->Protein UAA_in Unnatural Amino Acid (UAA) (e.g., AzF) UAA_in->aaRS 2 Charged_tRNA Charged tRNA-UAA aaRS->Charged_tRNA 3 tRNA->aaRS Charged_tRNA->Translation 5

Caption: Workflow for site-specific incorporation of an unnatural amino acid.

Bioorthogonal_Reactions cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_Staudinger Staudinger Ligation Azide1 Protein-N₃ Product1 Protein-Triazole-Probe Azide1->Product1 Alkyne1 Probe-Alkyne Alkyne1->Product1 Catalyst1 Cu(I) Catalyst Catalyst1->Product1 Azide2 Protein-N₃ Product2 Protein-Triazole-Probe Azide2->Product2 Alkyne2 Probe-Strained Alkyne (e.g., DBCO) Alkyne2->Product2 Azide3 Protein-N₃ Product3 Protein-Amide-Probe Azide3->Product3 Phosphine Probe-Phosphine Phosphine->Product3

Caption: Key bioorthogonal reactions involving azide-containing amino acids.

References

A Comparative Guide to Copper Ligands for CuAAC with (2S,3S)-H-Abu(3-N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and specific method for the formation of 1,2,3-triazoles. The choice of the copper(I)-stabilizing ligand is critical in optimizing this reaction, particularly when working with sensitive biomolecules such as the non-canonical amino acid (2S,3S)-H-Abu(3-N3)-OH. This guide offers an objective comparison of commonly used copper ligands, supported by experimental data, to aid in the selection of the most suitable ligand for your research needs.

Performance Comparison of Common Copper Ligands

The efficacy of a CuAAC reaction is significantly influenced by the ligand's ability to stabilize the active Cu(I) catalytic species, prevent its oxidation, and accelerate the catalytic cycle. Here, we compare four widely used tris(triazolylmethyl)amine-based ligands: TBTA, THPTA, BTTES, and BTTAA. While direct comparative data for (2S,3S)-H-Abu(3-N3)-OH is not extensively published, the following data, extrapolated from studies on similar biomolecules, provides a strong indication of their relative performance.

LigandKey FeaturesReaction RateTypical YieldBiocompatibility
TBTA First-generation ligand, effective in organic and mixed aqueous/organic solvents.ModerateGood to ExcellentLow
THPTA Highly water-soluble, good for bioconjugation in aqueous buffers.ModerateGood to ExcellentModerate
BTTES Water-soluble with bulky tert-butyl groups to prevent catalyst aggregation.HighExcellentHigh
BTTAA High water solubility and an additional carboxylic acid moiety for enhanced catalytic activity.Very HighExcellentVery High

Quantitative Comparison of Reaction Rates:

In a comparative study using a fluorogenic assay with propargyl alcohol and 3-azido-7-hydroxycoumarin, the following conversion yields were observed within the first 30 minutes of the reaction[1]:

LigandConversion Yield (at 30 min)
BTTAA > 45%
BTTES ~30-40%
THPTA < 15%
TBTA < 15%

This data highlights the superior catalytic activity of BTTAA, followed by BTTES, in accelerating the CuAAC reaction. The slower rates observed with THPTA and TBTA may necessitate longer reaction times or higher catalyst concentrations to achieve comparable yields[1].

Experimental Protocols

The following are generalized protocols for performing a CuAAC reaction with (2S,3S)-H-Abu(3-N3)-OH and a generic alkyne partner. Optimization may be required based on the specific alkyne and desired reaction scale.

General Stock Solutions:

  • (2S,3S)-H-Abu(3-N3)-OH: 10 mM in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Alkyne: 10 mM in a compatible solvent (e.g., DMSO, water).

  • Copper(II) Sulfate (CuSO₄): 50 mM in deionized water.

  • Sodium Ascorbate (B8700270) (NaAsc): 1 M in deionized water (prepare fresh).

  • Ligand (TBTA, THPTA, BTTES, or BTTAA): 250 mM in a suitable solvent (TBTA in DMSO/t-BuOH; THPTA, BTTES, BTTAA in deionized water).

Protocol 1: General CuAAC Procedure

  • To a microcentrifuge tube, add the following in order:

    • (2S,3S)-H-Abu(3-N3)-OH solution (1.0 equivalent).

    • Alkyne solution (1.0 - 1.2 equivalents).

    • Reaction buffer to bring the total volume to the desired concentration.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of Cu:Ligand is commonly used to protect biomolecules[2][3]. Vortex briefly.

  • Add the catalyst premix to the reaction mixture containing the azide (B81097) and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.

  • Allow the reaction to proceed at room temperature for 1-4 hours. For ligands with slower kinetics (TBTA, THPTA), longer reaction times may be necessary.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).

  • Upon completion, the product can be purified using standard techniques.

Mandatory Visualizations

CuAAC Catalytic Cycle

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu_I Cu(I)-Ligand Cu_acetylide Cu(I)-acetylide Cu_I->Cu_acetylide + Alkyne - H⁺ Alkyne R'-C≡CH Metallacycle Copper metallacycle intermediate Cu_acetylide->Metallacycle + Azide Azide R-N₃ Triazolide Copper-triazolide Metallacycle->Triazolide Ring contraction Triazolide->Cu_I Releases product Product 1,4-disubstituted 1,2,3-triazole Triazolide->Product + H⁺ Proton_source H⁺

Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Workflow

Experimental_Workflow cluster_1 Preparation cluster_2 Reaction Setup cluster_3 Analysis & Purification A Prepare stock solutions: Azide, Alkyne, CuSO₄, Ligand, NaAsc B Combine Azide and Alkyne in reaction buffer A->B C Prepare Cu(I)-Ligand premix A->C D Add premix to Azide/Alkyne mixture B->D C->D E Initiate reaction with Sodium Ascorbate D->E F Incubate at room temperature E->F G Monitor reaction progress (LC-MS, HPLC) F->G H Purify the triazole product G->H

Caption: A generalized experimental workflow for the CuAAC reaction.

Conclusion

The selection of an appropriate copper ligand is a critical parameter for the successful implementation of the CuAAC reaction, especially in the context of drug development and bioconjugation where reaction efficiency and biocompatibility are paramount. Based on available data, BTTAA emerges as the superior ligand for reactions involving amino acid substrates like (2S,3S)-H-Abu(3-N3)-OH, offering the fastest reaction rates and high biocompatibility[1][4]. For applications where cost is a primary concern and reaction kinetics are less critical, THPTA provides a reliable water-soluble alternative. TBTA remains a viable option for reactions in organic or mixed-solvent systems, though its lower biocompatibility should be considered. Researchers are encouraged to empirically optimize the reaction conditions for their specific substrate and application to achieve the best results.

References

head-to-head comparison of different click chemistry reagents for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, "click chemistry" has emerged as a powerful toolkit for researchers, scientists, and drug development professionals. These reactions are prized for their high efficiency, selectivity, and biocompatibility, enabling the precise and stable linkage of molecules to biomolecules such as proteins, peptides, and nucleic acids.[1][2] This guide provides an objective, data-driven comparison of the leading click chemistry methodologies, including the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Tetrazine Ligation, and Thiol-Ene Chemistry.

Overview of Key Click Chemistry Reactions

The choice of a bioconjugation strategy can significantly influence the stability, efficacy, and homogeneity of the final product.[3] Each of the following methods offers a unique set of advantages and disadvantages related to their reaction kinetics, specificity, and the stability of the resulting covalent bond.[3]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed cycloaddition of an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted triazole.[4] It is known for its fast kinetics and high yields.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative to CuAAC, SPAAC utilizes a strained cyclooctyne (B158145) that reacts with an azide to form a stable triazole.[4] The absence of a cytotoxic copper catalyst makes it ideal for in vivo applications.[6]

  • Tetrazine Ligation: This reaction, an inverse-electron-demand Diels-Alder (iEDDA) reaction, occurs between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO).[7] It is renowned for its exceptionally fast reaction kinetics.[8][9]

  • Thiol-Ene Chemistry: This reaction involves the addition of a thiol to an alkene ('ene'). It can proceed via a radical-mediated pathway, often initiated by light, or through a Michael addition.[10] It offers a robust method for bioconjugation, particularly for cysteine-containing proteins.[11]

Below is a diagram illustrating the fundamental reaction schemes for these key click chemistry approaches.

Click_Chemistry_Reactions cluster_CuAAC CuAAC cluster_SPAAC SPAAC cluster_Tetrazine Tetrazine Ligation cluster_ThiolEne Thiol-Ene CuAAC_reagents R1-N3 + HC≡C-R2 CuAAC_product R1-Triazole-R2 CuAAC_reagents->CuAAC_product Cu(I) SPAAC_reagents R1-N3 + Cyclooctyne-R2 SPAAC_product R1-Triazole-R2 SPAAC_reagents->SPAAC_product Strain-promoted Tetrazine_reagents Tetrazine-R1 + TCO-R2 Tetrazine_product Dihydropyridazine-R1-R2 Tetrazine_reagents->Tetrazine_product iEDDA ThiolEne_reagents R1-SH + H2C=CH-R2 ThiolEne_product R1-S-CH2-CH2-R2 ThiolEne_reagents->ThiolEne_product Radical or Michael Addition

Figure 1: Overview of major click chemistry reactions for bioconjugation.

Quantitative Performance Comparison

The efficiency, speed, and stability of a bioconjugation reaction are critical parameters that dictate its suitability for a particular application.[3] The following tables summarize key quantitative data for the compared click chemistry reagents. Note that these values can vary depending on the specific reactants, buffer conditions, and reaction times.[3]

Table 1: Reaction Kinetics of Click Chemistry Reagents

Reaction TypeReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Typical Reaction Time
CuAAC Terminal Alkyne + Azide10 to 10⁴< 1 hour
SPAAC BCN + Benzyl Azide0.07 - 0.631 - 12 hours
DBCO/DIBAC + Benzyl Azide~0.1 - 1.01 - 4 hours
BARAC + Benzyl Azide~3.6< 1 hour
Tetrazine Ligation Tetrazine + TCO1 to 10⁶Seconds to minutes
Thiol-Ene Thiol + AlkeneVariable (often fast with photoinitiation)Minutes to a few hours

Data sourced from multiple references, including[4][6][8][12].

Table 2: Stability and Efficiency of Click Chemistry Linkages

Reaction TypeResulting LinkageBond StabilityReaction YieldBiocompatibility
CuAAC 1,4-disubstituted TriazoleHighly stableTypically >95%Cytotoxicity from copper catalyst is a concern.[1]
SPAAC TriazoleHighly stableGenerally >90%Excellent, no cytotoxic metal catalyst required.[6]
Tetrazine Ligation DihydropyridazineStableHigh to quantitativeExcellent
Thiol-Ene ThioetherHighly stable and irreversibleHighGood, especially Michael addition pathway. Radical pathway requires photoinitiator.[10]

Data sourced from multiple references, including[1][4][6][10].

Detailed Experimental Protocols

To facilitate an objective comparison, the following are generalized experimental workflows for labeling a model protein with a fluorescent dye using different click chemistry methods.

This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-containing fluorescent dye.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution.

  • Copper-chelating ligand (e.g., THPTA) stock solution.[13]

  • Reducing agent (e.g., sodium ascorbate) stock solution, freshly prepared.[14]

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Reagent Preparation: Prepare stock solutions of CuSO₄, ligand, and sodium ascorbate (B8700270) in an appropriate buffer.

  • Catalyst Premix: Combine the CuSO₄ and ligand solutions and incubate for a few minutes.[13]

  • Conjugation Reaction: In a reaction tube, mix the alkyne-modified protein with the azide-dye. A molar excess of the dye is often used.

  • Initiation: Add the freshly prepared sodium ascorbate to the reaction mixture, followed by the CuSO₄/ligand premix to initiate the reaction.[14]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Purification: Purify the protein conjugate from excess reagents using SEC or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling.

The following diagram outlines the experimental workflow for a typical CuAAC bioconjugation.

CuAAC_Workflow start Start reagent_prep Prepare Alkyne-Protein and Azide-Dye start->reagent_prep premix Premix CuSO4 and Ligand reagent_prep->premix reaction Mix Protein, Dye, Ascorbate, and Catalyst premix->reaction incubation Incubate at RT (1-2 hours) reaction->incubation purification Purify via SEC or Dialysis incubation->purification characterization Analyze Conjugate (SDS-PAGE, MS) purification->characterization end End characterization->end

Figure 2: Experimental workflow for CuAAC bioconjugation.

This protocol describes the copper-free click reaction between an azide-modified protein and a strained alkyne (e.g., DBCO)-functionalized molecule.[15]

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized molecule (e.g., fluorescent dye) dissolved in DMSO.

  • Purification system (e.g., SEC or dialysis).

Procedure:

  • Reagent Preparation: Dissolve the DBCO-functionalized molecule in DMSO to prepare a stock solution.

  • Conjugation Reaction: Add the DBCO-functionalized molecule to the azide-modified protein solution. A 2-5 fold molar excess of the DBCO reagent is commonly used.[15]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or as determined by the specific kinetics of the chosen cyclooctyne.

  • Purification: Remove excess DBCO-reagent by SEC or dialysis.

  • Characterization: Analyze the conjugate to determine the degree of labeling.

The workflow for SPAAC is more streamlined due to the absence of a catalyst system.

SPAAC_Workflow start Start reagent_prep Prepare Azide-Protein and DBCO-functionalized Molecule start->reagent_prep reaction Mix Protein and DBCO-reagent reagent_prep->reaction incubation Incubate at RT (2-4 hours) reaction->incubation purification Purify via SEC or Dialysis incubation->purification characterization Analyze Conjugate purification->characterization end End characterization->end

Figure 3: Experimental workflow for SPAAC bioconjugation.

This protocol outlines the rapid conjugation of a TCO-modified protein with a tetrazine-functionalized dye.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Tetrazine-functionalized dye in a compatible solvent (e.g., DMSO).

  • Purification system (e.g., SEC).

Procedure:

  • Reagent Preparation: Prepare solutions of the TCO-modified protein and the tetrazine-dye.

  • Conjugation Reaction: Add a slight molar excess (e.g., 1.1-2 equivalents) of the tetrazine-dye to the protein solution.

  • Incubation: The reaction is typically very fast and can be complete within minutes at room temperature.

  • Purification: Quickly purify the conjugate to remove any unreacted dye.

  • Characterization: Analyze the final product.

This protocol describes the light-induced conjugation of a thiol-containing protein (e.g., with a cysteine residue) to an alkene-modified molecule.

Materials:

  • Thiol-containing protein in a suitable buffer.

  • Alkene-functionalized molecule.

  • Photoinitiator (e.g., LAP, Irgacure).

  • UV light source (e.g., 365 nm).

  • Purification system.

Procedure:

  • Reagent Preparation: Prepare solutions of the protein, alkene-molecule, and photoinitiator.

  • Conjugation Reaction: Mix the components in a UV-transparent reaction vessel.

  • Initiation: Expose the mixture to UV light for a specified duration (e.g., 5-30 minutes) to initiate the radical-mediated reaction.

  • Purification: Purify the resulting conjugate.

  • Characterization: Analyze the final product.

Concluding Remarks

The choice between these powerful click chemistries depends on the specific requirements of the application.

  • CuAAC is a robust and widely used method, ideal for in vitro applications where high yields are paramount.[5]

  • SPAAC is the gold standard for copper-free bioconjugation, especially in living systems where cytotoxicity is a major concern.[4][6] The kinetics can be tuned by selecting different cyclooctyne reagents.[6]

  • Tetrazine Ligation offers unparalleled speed, making it the premier choice for applications requiring rapid conjugation, such as in vivo imaging with short-lived probes.[8][16]

  • Thiol-Ene Chemistry provides a highly stable linkage and is particularly useful for conjugating to cysteine residues, which are naturally present in many proteins.[10][11] The ability to control the reaction with light offers spatial and temporal control.[10]

By understanding the quantitative performance and experimental considerations of each method, researchers can select the optimal click chemistry reagent to advance their work in drug development, diagnostics, and fundamental biological research.

References

Assessing the Impact of (2S,3S)-H-Abu(3-N3)-OH Incorporation on Peptide Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. One such modification, the introduction of (2S,3S)-H-Abu(3-N3)-OH, an amino acid bearing an azido (B1232118) group, can significantly influence peptide conformation. This guide provides a comparative framework for assessing these structural changes, detailing the key experimental techniques, presenting illustrative data from analogous compounds, and offering detailed experimental protocols.

Comparative Data Presentation

To quantitatively assess the structural impact of incorporating an azido-modified amino acid, a direct comparison with an unmodified parent peptide is essential. The following tables provide a template for presenting such data, populated with illustrative findings from studies on a β-azidoalanine dipeptide (AAD) compared to an alanine (B10760859) dipeptide (AD).[1] This data serves as a proxy to demonstrate the nature of changes that could be expected upon incorporating (2S,3S)-H-Abu(3-N3)-OH.

Table 1: Circular Dichroism (CD) Spectroscopy Data

PeptideSecondary Structure ProfileKey Spectral FeaturesInterpretation
Parent Peptide (e.g., Alanine Dipeptide)Predominantly Polyproline II (PPII) conformation in aqueous solution.[1]Strong negative band around 198 nm, weak positive band around 218 nm.Characteristic of a PPII helix, an extended and flexible conformation.
Modified Peptide (e.g., β-Azidoalanine Dipeptide)Deviation from PPII, closer to a C7 turn conformation.[1]Shift in the negative band and altered intensity of the positive band.The azido group induces a more compact, turn-like structure.[1]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

ParameterParent Peptide (e.g., Alanine Dipeptide)Modified Peptide (e.g., β-Azidoalanine Dipeptide)Interpretation of Change
¹H Chemical Shifts (Δδ)
Amide Protons (NH)Reference values.Significant downfield or upfield shifts observed for residues near the modification.Alteration of the local electronic environment and hydrogen bonding network.
α-Protons (Hα)Reference values.Noticeable changes in chemical shifts.Indicates a change in the backbone dihedral angles (φ, ψ).
³J(HN,Hα) Coupling Constants ~6-7 Hz~8-9 HzA larger coupling constant suggests a more extended conformation or a preference for specific dihedral angles consistent with a turn-like structure.[1]
Nuclear Overhauser Effect (NOE) Contacts
Sequential (i, i+1)Strong dαN(i, i+1) NOEs.Similar or slightly altered intensities.Confirms sequential connectivity.
Medium-range (i, i+2), (i, i+3)Weak or absent.Emergence of new or stronger medium-range NOEs.Indicates the formation of a more compact structure, such as a turn or helix.[1]

Table 3: X-ray Crystallography Data

ParameterParent PeptideModified PeptideInterpretation of Change
Crystal System & Space Group e.g., Orthorhombic, P2₁2₁2₁May differ due to changes in molecular packing.Altered intermolecular interactions.
Unit Cell Dimensions (Å) a, b, ca', b', c'Changes in crystal packing.
Backbone Dihedral Angles (φ, ψ) e.g., PPII regione.g., β-turn or helical regionDirect evidence of conformational change induced by the modification.
Intramolecular Hydrogen Bonds Specific H-bond network.Potentially new or altered H-bond patterns.Stabilization of a different secondary structure.
Solvent Accessible Surface Area (Ų) Value for specific residues.Changes in solvent exposure of nearby residues.Indicates altered folding and packing.

Experimental Protocols

Accurate and reproducible experimental work is the foundation of any comparative structural study. Below are detailed protocols for the key techniques used to assess peptide structure.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of the peptide in solution.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized parent and modified peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). The buffer should be transparent in the far-UV region.

    • Determine the precise peptide concentration using a reliable method such as quantitative amino acid analysis.

    • Prepare a series of dilutions to find an optimal concentration that gives a high-tension voltage below 600V. A typical starting concentration is 50-100 µM.

  • Data Acquisition:

    • Use a calibrated spectropolarimeter.

    • Record spectra in the far-UV range (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Collect data at a scan speed of 50 nm/min with a response time of 1 s and a bandwidth of 1 nm.

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone under the same conditions.

  • Data Analysis:

    • Subtract the buffer baseline from the peptide spectra.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (mdeg × MRW) / (10 × d × c) where mdeg is the observed ellipticity, MRW is the mean residue weight, d is the path length in cm, and c is the concentration in g/mL.

    • Deconvolute the spectra using algorithms such as CONTINLL, SELCON3, or K2D to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution three-dimensional structural information in solution.

Methodology:

  • Sample Preparation:

    • Dissolve the parent and modified peptides in a suitable solvent (e.g., 90% H₂O/10% D₂O or a deuterated organic solvent like methanol-d₄) to a concentration of 1-5 mM.

    • Adjust the pH to a desired value (typically between 4 and 6 to slow down amide proton exchange).

    • Add a chemical shift reference standard (e.g., DSS or TSP).

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Acquire a series of 1D and 2D NMR spectra, including:

      • 1D ¹H: For a general overview of the sample.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 200-300 ms (B15284909) is typically used.

      • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this spectrum provides a fingerprint of the amide groups.

  • Data Analysis:

    • Process the spectra using software such as NMRPipe or TopSpin.

    • Assign the resonances to specific protons in the peptide sequence using the TOCSY and NOESY spectra.

    • Identify sequential and medium-range NOEs.

    • Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

    • Use the collected distance and dihedral angle restraints to calculate a family of 3D structures using software like CYANA, XPLOR-NIH, or Amber.

    • Analyze the resulting structures to identify the predominant conformation and assess the impact of the modification.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the peptide in the solid state.

Methodology:

  • Crystallization:

    • Dissolve the purified parent and modified peptides to a high concentration (typically 5-20 mg/mL) in a suitable buffer.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Monitor the crystallization trials regularly for the appearance of single crystals.

    • Optimize the conditions that produce crystals to obtain larger, well-diffracting crystals.

  • Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

    • Mount the frozen crystal on a goniometer in an X-ray beamline (preferably at a synchrotron source for high intensity).

    • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data using software like HKL2000 or XDS to obtain integrated intensities and a unit cell.

    • Determine the phases of the structure factors using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., SAD, MAD).

    • Build an initial atomic model into the resulting electron density map using software like Coot.

    • Refine the model against the diffraction data using software like PHENIX or REFMAC5, alternating between automated refinement and manual model building.

    • Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts in assessing the structural impact of the (2S,3S)-H-Abu(3-N3)-OH modification.

Experimental_Workflow_CD cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_ana Data Analysis cluster_comp Comparison P1 Dissolve Parent Peptide A1 Record CD Spectrum (190-260 nm) P1->A1 P2 Dissolve Modified Peptide P2->A1 P3 Determine Concentration P3->A1 D1 Baseline Subtraction A1->D1 A2 Record Buffer Baseline A2->D1 D2 Convert to Mean Residue Ellipticity D1->D2 D3 Deconvolution for Secondary Structure % D2->D3 C1 Compare Spectra and Secondary Structure Content D3->C1

Caption: Workflow for Comparative CD Spectroscopy Analysis.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition (1D & 2D NMR) cluster_ana Data Analysis & Structure Calculation cluster_comp Comparison P1 Dissolve Peptide in NMR Buffer (H2O/D2O) P2 Adjust pH P1->P2 A1 TOCSY P2->A1 A2 NOESY P2->A2 A3 HSQC (optional) P2->A3 D1 Resonance Assignment A1->D1 A2->D1 D2 NOE & Dihedral Restraint Generation D1->D2 D3 3D Structure Calculation D2->D3 C1 Compare Chemical Shifts, NOEs, and 3D Structures D3->C1 Experimental_Workflow_XRay cluster_cryst Crystallization cluster_data Data Collection cluster_struct Structure Determination cluster_comp Comparison C1 High Concentration Peptide Solution C2 Screen Crystallization Conditions C1->C2 C3 Optimize Crystal Growth C2->C3 D1 Cryo-protection C3->D1 D2 X-ray Diffraction Data Collection D1->D2 S1 Data Processing & Phasing D2->S1 S2 Model Building S1->S2 S3 Refinement & Validation S2->S3 Comp1 Compare Atomic Coordinates and Conformation S3->Comp1 Logical_Relationship Mod (2S,3S)-H-Abu(3-N3)-OH Incorporation Effect Azido Gauche Effect & Steric Hindrance Mod->Effect Backbone Altered Backbone Dihedral Angles (φ, ψ) Effect->Backbone Sidechain Changes in Sidechain Interactions Effect->Sidechain Hbond Modified Hydrogen Bonding Network Backbone->Hbond Sidechain->Hbond Structure New Secondary/Tertiary Structure (e.g., β-turn, helix) Hbond->Structure Property Altered Physicochemical Properties (Stability, Solubility, Activity) Structure->Property

References

A Comparative Guide to Analytical Methods for Verifying the Purity of (2S,3S)-H-Abu(3-N3)-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of non-natural amino acid conjugates like (2S,3S)-H-Abu(3-N3)-OH is paramount. This guide provides an objective comparison of key analytical methods used to verify the purity of these conjugates, complete with supporting data and detailed experimental protocols. The presence of impurities, including diastereomers or process-related side products, can significantly impact the efficacy, safety, and regulatory approval of a potential therapeutic agent.

Comparison of Core Analytical Techniques

The verification of purity for a chiral, functionalized amino acid conjugate requires a multi-pronged approach. No single technique can provide a complete profile of the compound's purity. The primary methods employed are High-Performance Liquid Chromatography (HPLC) for chemical purity, Chiral Chromatography for stereochemical integrity, Mass Spectrometry (MS) for identity confirmation and impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural verification and orthogonal purity assessment.

Table 1: Performance Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Chiral Chromatography (HPLC/GC)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity differences using a stationary and mobile phase.Differential interaction of enantiomers/diastereomers with a chiral stationary phase.Separation by HPLC followed by mass-to-charge ratio analysis.Absorption of radiofrequency energy by atomic nuclei in a magnetic field. Provides structural and quantitative data.
Primary Use Determination of chemical purity and quantification of known impurities.Separation and quantification of stereoisomers (enantiomers/diastereomers).Mass confirmation of the main compound and identification of unknown impurities.[1][2][3]Structural elucidation, absolute purity determination (without a specific reference standard for the impurity), and quantification of impurities.[4][5][6][7]
Sensitivity High (LOD often in µg/mL range).[8]High (Can detect ≤0.05% of the minor enantiomer).[9]Very High (Can detect trace-level impurities).Moderate to Low (Generally requires >1% for reliable quantification of impurities).[9]
Quantitative Accuracy High, with proper calibration.High for stereoisomeric ratio.[10]Semi-quantitative without specific standards; accurate with standards.High for absolute purity; does not require identical standards for impurities.[5]
Key Advantages Robust, reproducible, and widely available. Excellent for routine quality control.[11]The gold standard for assessing stereochemical purity.[9][12]Provides molecular weight information, aiding in the structural identification of unknown impurities.Provides unambiguous structural information and is a "universal" detector, making it a powerful orthogonal method.[5][13]
Limitations May not separate all impurities; requires chromophores for UV detection.Requires specific, often expensive, chiral columns; method development can be complex.Ionization efficiency can vary significantly between compounds, affecting quantification.Lower sensitivity compared to other methods; requires higher sample concentration.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following protocols are provided as robust starting points for the analysis of (2S,3S)-H-Abu(3-N3)-OH conjugates and can be adapted based on specific instrumentation and conjugate properties.

Reversed-Phase HPLC for Chemical Purity Assessment

This method is designed to separate the main conjugate from potential process-related impurities such as starting materials or by-products from the synthesis.[14][15][16]

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[11]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the conjugate in the sample diluent to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 210 nm (for the azide (B81097) group and peptide bonds if applicable).[11]

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks. Calculate the purity of the main compound as the percentage of the main peak area relative to the total area of all peaks.

Chiral HPLC for Stereochemical Purity

This protocol is critical for confirming the (2S,3S) configuration and quantifying other potential stereoisomers.

Instrumentation:

  • HPLC system as described above.

  • Chiral Stationary Phase (CSP) Column: A carbohydrate-based column such as CHIRALPAK IA or IC is often effective for amino acid derivatives.[12]

Reagents:

  • Mobile Phase: A mixture of hexane, ethanol, and a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) is a common starting point. The exact ratio must be optimized.

Procedure:

  • Method Development: Screen different chiral columns and mobile phase compositions to achieve baseline separation of all potential stereoisomers ((2R,3R), (2S,3R), (2R,3S)).

  • Sample Preparation: Prepare a 1 mg/mL solution of the conjugate in the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: CHIRALPAK IC (4.6 x 250 mm, 5 µm).

    • Mobile Phase: 80:20:0.1 Hexane:Ethanol:Trifluoroacetic Acid.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

  • Data Analysis: Determine the percentage of each stereoisomer. The stereochemical purity is reported as the percentage of the desired (2S,3S) isomer.

LC-MS for Identity and Impurity Profiling

This method confirms the molecular weight of the conjugate and helps identify unknown impurities detected in the HPLC analysis.

Instrumentation:

  • LC-MS system combining an HPLC with a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap).

Procedure:

  • LC Separation: Use the same column and mobile phases as the HPLC purity method. The flow can be directed to the MS detector post-UV analysis.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • Data Analysis:

    • Confirm the mass of the main peak corresponds to the expected molecular weight of the (2S,3S)-H-Abu(3-N3)-OH conjugate.

    • Analyze the mass spectra of impurity peaks to propose their structures (e.g., deletion of the azido (B1232118) group, presence of residual starting materials).

Quantitative NMR (qNMR) for Absolute Purity

qNMR provides an orthogonal assessment of purity without requiring a reference standard for the analyte. It quantifies the molecule of interest relative to a certified internal standard of known purity and concentration.

Instrumentation:

  • NMR Spectrometer (≥400 MHz).

Reagents:

  • Deuterated Solvent: DMSO-d6 or D2O.

  • Internal Standard: A certified reference standard with a known purity that has a simple, sharp signal in a region of the spectrum free from analyte signals (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the conjugate and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Identify a well-resolved signal from the analyte and a signal from the internal standard.

    • Carefully integrate both signals.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Visualized Workflows and Relationships

Diagrams created using Graphviz help to clarify complex analytical processes and the relationships between different purity assessments.

Analytical_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Verification Workflow cluster_results Final Assessment Crude Crude Conjugate HPLC 1. RP-HPLC Analysis (Chemical Purity) Crude->HPLC Initial Screen Chiral 2. Chiral HPLC (Stereochemical Purity) HPLC->Chiral Assess Stereoisomers LCMS 3. LC-MS Analysis (Identity & Impurity ID) HPLC->LCMS Identify Impurities qNMR 4. qNMR Analysis (Absolute Purity) HPLC->qNMR Orthogonal Check Chiral->qNMR Orthogonal Check LCMS->qNMR Orthogonal Check Report Certificate of Analysis (Purity Report) qNMR->Report Final Confirmation Impurity_Detection_Logic cluster_impurities Potential Impurity Types cluster_methods Detection Method I1 Process-Related (e.g., starting materials) M1 RP-HPLC I1->M1 M3 LC-MS I1->M3 M4 qNMR I1->M4 I2 Stereoisomers (e.g., (2R,3S)-isomer) M2 Chiral HPLC/GC I2->M2 I3 Degradants (e.g., loss of N3) I3->M1 I3->M3 I4 Unknowns I4->M3 Primary ID

References

A Comparative Guide to Linker Technologies for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting an antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and toxicity. The choice between different linker technologies dictates the mechanism of payload release and significantly impacts the overall performance of the ADC. This guide provides an objective comparison of major linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.

Core Concepts in ADC Linker Technology

ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells by leveraging the specificity of monoclonal antibodies. The linker's role is to ensure the ADC remains intact in systemic circulation and releases the payload only upon reaching the target tumor. Linker technologies are broadly categorized into two main classes: cleavable and non-cleavable linkers. A third, and increasingly important, consideration is the method of conjugation, with site-specific technologies offering advantages over traditional random conjugation.

Cleavable Linkers

Cleavable linkers are designed to be labile under specific physiological conditions found within the tumor microenvironment or inside tumor cells.[1] This targeted release is achieved through several mechanisms:

  • Enzyme-sensitive linkers: These often incorporate dipeptide sequences, such as valine-citrulline (vc), which are cleaved by lysosomal proteases like Cathepsin B that are overexpressed in many cancer cells.[]

  • pH-sensitive linkers: These utilize moieties like hydrazones that are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[3]

  • Glutathione-sensitive linkers: These employ disulfide bonds that are reduced in the cytoplasm, which has a significantly higher concentration of the reducing agent glutathione (B108866) than the bloodstream.[3]

A key advantage of many cleavable linkers is their ability to induce a "bystander effect." [4] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[5][] This is particularly advantageous in treating heterogeneous tumors.[4]

Non-Cleavable Linkers

Non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), form a stable connection between the antibody and the payload.[7] The release of the payload-linker-amino acid complex occurs only after the ADC is internalized and the antibody is completely degraded in the lysosome.[][7] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[7] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[8]

Site-Specific Conjugation

Traditional conjugation methods often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR) and conjugation sites.[9] Site-specific conjugation technologies aim to produce homogeneous ADCs with a precise DAR.[10] This is achieved by introducing specific tags or amino acids into the antibody sequence that allow for controlled conjugation.[10][] Methods include engineered cysteines, unnatural amino acids, and enzyme-mediated conjugation.[] Site-specifically conjugated ADCs often exhibit improved pharmacokinetics, a wider therapeutic window, and enhanced efficacy compared to their randomly conjugated counterparts.[10]

Click Chemistry in ADC Development

Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible, making them well-suited for bioconjugation. In ADC development, click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), allows for the precise and stable attachment of payloads to antibodies.[12] This technology is often used in conjunction with site-specific modification to create highly defined and stable ADCs.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data comparing the performance of different linker technologies. It is important to note that direct comparisons across different studies can be challenging due to variations in antibodies, payloads, cell lines, and experimental conditions.

Table 1: Comparative Plasma Stability of Different ADC Linkers
Linker TypeSpecific LinkerADC ExamplePlasma Source% Payload Release (Time)Reference
Cleavable (Enzyme-sensitive) mc-vc-PAB-MMAETrastuzumab-vc-MMAEHuman<1% (6 days)[4]
mc-vc-PAB-MMAETrastuzumab-vc-MMAEMonkey<1% (6 days)[4]
mc-vc-PAB-MMAETrastuzumab-vc-MMAERat~4% (6 days)[4]
mc-vc-PAB-MMAETrastuzumab-vc-MMAEMouse~25% (6 days)[4]
Non-Cleavable SMCC-DM1Trastuzumab-DM1-Generally high stability[7]
Cys-linker-MMAE-Human<0.01% (7 days)[4]
Cleavable (Enzyme-sensitive) GGFG-DXdTrastuzumab-DXdRat~50% DAR decrease (7 days)[13]
Cleavable (Novel) Exo-EVC-exatecanTrastuzumab-exo-EVC-exatecanRat>50% DAR retention (7 days)[13]
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
Antibody-TargetLinker TypePayloadCell LineIC50 (ng/mL)Reference
Trastuzumab-HER2Cleavable (vc-MMAE) MMAESK-OV-3 (HER2+)>10,000[14]
Trastuzumab-HER2Non-Cleavable (SMCC-DM1) DM1SK-OV-3 (HER2+)393[14]
Anti-CD30Non-Cleavable (MCC-DM1) DM1Karpas 299 (CD30+)0.06 nmol/L[15]
Anti-CD30Cleavable (vc-MMAE) MMAEKarpas 299 (CD30+)0.04 nmol/L[15]
Mil40-HER2Non-Cleavable (Cys-linker-MMAE) MMAEBT-474 (HER2+)-[16][17]
Mil40-HER2Non-Cleavable (Cys-linker-MMAE) MMAEHCC1954 (HER2+)-[16][17]
Mil40-HER2Non-Cleavable (Cys-linker-MMAE) MMAENCI-N87 (HER2+)-[16][17]
Mil40-HER2Non-Cleavable (Cys-linker-MMAE) MMAEMCF-7 (HER2-)-[16][17]
Mil40-HER2Non-Cleavable (Cys-linker-MMAE) MMAEMDA-MB-468 (HER2-)-[16][17]

Note: Direct comparison of IC50 values should be done with caution due to different units and experimental setups.

Table 3: Comparative In Vivo Efficacy of ADCs in Xenograft Models
Antibody-TargetLinker TypePayloadXenograft ModelDosingTumor Growth InhibitionReference
Trastuzumab-HER2Cleavable (GGFG-DXd) DXdNCI-N87 (gastric)-Comparable to Exo-linker ADC[13]
Trastuzumab-HER2Cleavable (Exo-EVC-exatecan) ExatecanNCI-N87 (gastric)-Slightly higher than T-DXd[13]
C16-M1S1Non-Cleavable (PEG6-C2-MMAD) MMADBxPC3 (pancreatic)10 mg/kg, single doseSignificant tumor regression[18]
ICAM1Cleavable (vc-MMAE) MMAECCA (cholangiocarcinoma)5 mg/kg, every 3 days53% inhibition of tumor weight[19]
ICAM1Cleavable (linker-DXd) DXdCCA (cholangiocarcinoma)5 mg/kg, every 3 days59% inhibition of tumor weight[19]
PSMACleavable (vc-MMAE) MMAELuCaP 96CR (prostate)1-6 mg/kg, once a weekComplete tumor regression

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data.

Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify premature payload release in plasma.

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, monkey, rat, mouse) at a specified concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 8, 24, 48, 96, 168 hours).

  • Sample Preparation:

    • For Drug-to-Antibody Ratio (DAR) Analysis: The ADC is captured from the plasma using protein A/G magnetic beads. The beads are washed, and the ADC is eluted.

    • For Free Payload Analysis: Proteins in the plasma sample are precipitated using an organic solvent (e.g., acetonitrile). The sample is centrifuged, and the supernatant containing the free payload is collected.

  • Analysis:

    • DAR Analysis: The eluted ADC is analyzed by Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR. A decrease in DAR over time indicates payload loss.

    • Free Payload Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of released payload.

  • Data Interpretation: The percentage of intact ADC or the amount of free payload is plotted against time to determine the stability profile.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC against cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (both antigen-positive and antigen-negative) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, a control antibody, and the free payload. Untreated cells serve as a negative control.

  • Incubation: The plates are incubated for a period of 72 to 120 hours at 37°C in a CO2 incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the untreated control. The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is calculated by fitting the data to a dose-response curve.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment groups (e.g., vehicle control, control antibody, ADC at different doses).

  • Dosing: The ADC and control agents are administered, typically intravenously, according to a predetermined schedule (e.g., once a week for three weeks).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.

  • Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when significant toxicity is observed. Tumors are often excised and weighed at the end of the study.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition compared to the control group.

Visualizing Key Processes and Workflows

Signaling Pathways

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Cleavable Released Membrane-Permeable Payload Lysosome->Payload_Cleavable 4a. Enzymatic/ pH-mediated Cleavage Payload_NonCleavable Released Payload-Linker-AA (Impermeable) Lysosome->Payload_NonCleavable 4b. Antibody Degradation Target Intracellular Target (e.g., DNA, Tubulin) Payload_Cleavable->Target 5a. Binds Target Bystander_Cell Neighboring Tumor Cell Payload_Cleavable->Bystander_Cell 6. Bystander Effect (Diffusion) Payload_NonCleavable->Target 5b. Binds Target Cell Death Cell Death Target->Cell Death Bystander_Cell->Target

Caption: Intracellular trafficking and payload release mechanisms for cleavable and non-cleavable linkers.

Experimental Workflows

ADC_Development_Workflow cluster_design ADC Design & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Ab_Selection Antibody Selection Linker_Payload_Selection Linker & Payload Selection Ab_Selection->Linker_Payload_Selection Conjugation Conjugation (Random vs. Site-Specific) Linker_Payload_Selection->Conjugation Purification Purification & Characterization (DAR) Conjugation->Purification Plasma_Stability Plasma Stability Assay Purification->Plasma_Stability Cytotoxicity Cytotoxicity Assay (IC50) Plasma_Stability->Cytotoxicity Bystander_Assay Bystander Effect Assay Cytotoxicity->Bystander_Assay Internalization Internalization Assay Bystander_Assay->Internalization Xenograft Xenograft Efficacy Study Internalization->Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity Lead Candidate\nSelection Lead Candidate Selection Toxicity->Lead Candidate\nSelection

Caption: A general experimental workflow for the development and evaluation of Antibody-Drug Conjugates.

Site_Specific_Conjugation_Workflow cluster_engineering Antibody Engineering cluster_conjugation Enzymatic Conjugation cluster_analysis Analysis WT_Ab Wild-Type Antibody Eng_Site Engineer Conjugation Site (e.g., Cysteine, UAA) WT_Ab->Eng_Site Expression Antibody Expression & Purification Eng_Site->Expression Reaction Enzymatic Reaction Expression->Reaction Enzyme Conjugation Enzyme (e.g., Sortase A, TGase) Enzyme->Reaction Linker_Payload Linker-Payload Substrate Linker_Payload->Reaction Purification_Analysis Purification & Homogeneity Analysis (DAR = 2.0) Reaction->Purification_Analysis

Caption: Workflow for enzymatic site-specific ADC conjugation, leading to a homogeneous product.

Conclusion

The choice of linker technology is a pivotal decision in the design of an ADC, with significant implications for its therapeutic success. Cleavable linkers offer the potential for a bystander effect, which can be advantageous for treating heterogeneous tumors, but may have lower plasma stability, particularly in rodent models.[4][13] Non-cleavable linkers generally provide enhanced stability and a better safety profile but lack the bystander effect.[7] The advent of site-specific conjugation technologies and the application of click chemistry are enabling the development of more homogeneous and stable ADCs with improved therapeutic windows. A thorough understanding of the interplay between the antibody, linker, and payload, supported by rigorous in vitro and in vivo evaluation, is essential for the rational design of the next generation of highly effective and safe ADCs.

References

A Comparative Guide to Azido-Amino Acids in Bioconjugation: Spotlight on (2S,3S)-H-Abu(3-N3)-OH and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids bearing bioorthogonal handles has revolutionized the field of bioconjugation, enabling the precise engineering of proteins and peptides for therapeutic and research applications. Among the most versatile bioorthogonal functionalities is the azide (B81097) group, which participates in highly efficient and specific "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This guide provides a comparative overview of various azido-amino acids used in bioconjugation, with a particular focus on the structural features of (2S,3S)-H-Abu(3-N3)-OH hydrochloride. While direct comparative kinetic data for this compound is not extensively available in the public domain, this guide compiles performance data for other commonly used azido-amino acids to provide a useful benchmark for researchers.

Structural Considerations of this compound

This compound, also known as (2S,3S)-3-azido-2-hydroxybutanoic acid hydrochloride, is a short-chain, non-canonical amino acid. Its key structural features include:

  • Beta-Azido Group: The azide functionality is located on the β-carbon of the butanoic acid backbone. The proximity of the azide to the peptide backbone may influence the accessibility of the azide for reaction and potentially the conformation of the resulting peptide.

  • Short Chain: The compact nature of the aminobutyric acid structure offers a minimal perturbation to the overall peptide or protein structure upon incorporation.

These features make it a potentially valuable tool for introducing an azide handle in sterically hindered positions or where minimal linker length is desired.

Performance Comparison of Azido-Amino Acids

The choice of an azido-amino acid can significantly impact the efficiency of the subsequent bioconjugation reaction. The following tables summarize available kinetic data for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction of various azido-amino acids with commonly used strained alkynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).

Table 1: Second-Order Rate Constants (k₂) for SPAAC Reactions of Various Azido-Amino Acids

Azido-Amino AcidStrained AlkyneRate Constant (k₂, M⁻¹s⁻¹)Reference
Novel Hydrophilic Azido-Amino Acid (1)DBCO0.34[1]
Azidolysine (N₃K)DBCO2.6[1]
Novel Hydrophilic Azido-Amino Acid (2)BCN0.28[1]
Fmoc-Azidolysine (Fmoc-N₃K)BCN0.037[1]
p-azido-L-phenylalanine (pAzF)DBCO-PEGNot specified, but reaction is efficient
p-azidomethyl-L-phenylalanine (pAMF)DBCO-PEGNot specified, but reaction is efficient

Note: The performance of this compound in these reactions is not documented in the reviewed literature. Researchers are encouraged to perform initial kinetic studies to determine its reactivity with their specific reaction partners.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are representative protocols for the incorporation of an Fmoc-protected azido-amino acid, such as (2S,3S)-Fmoc-Abu(3-N3)-OH, into a peptide using solid-phase peptide synthesis (SPPS), followed by CuAAC and SPAAC bioconjugation reactions.

Protocol 1: Incorporation of (2S,3S)-Fmoc-Abu(3-N3)-OH into a Peptide via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an azido-amino acid.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • (2S,3S)-Fmoc-Abu(3-N3)-OH

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU, HATU, or HCTU

  • Base: N,N'-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test to confirm the absence of free primary amines.

  • Incorporation of (2S,3S)-Fmoc-Abu(3-N3)-OH:

    • Couple (2S,3S)-Fmoc-Abu(3-N3)-OH using the same procedure as other amino acids. An extended coupling time of 2-4 hours or a double coupling step may be beneficial to ensure high efficiency.[2]

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.[2]

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.[2]

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide and remove side-chain protecting groups. Note: Avoid thiol-based scavengers as they can reduce the azide group.[2]

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet with cold ether.[2]

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the azido-peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azido-Peptide

This protocol describes a general procedure for conjugating an azide-modified peptide with an alkyne-containing molecule in solution.[3]

Materials:

  • Azide-modified peptide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, PEG, or drug molecule)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)

  • Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water/DMSO)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • Prepare Reactants: Dissolve the azide-modified peptide and a slight molar excess (1.1-1.5 equivalents) of the alkyne-functionalized molecule in the reaction buffer.[3]

  • Degas the Solution: Thoroughly degas the reaction mixture by bubbling with an inert gas to prevent oxidation of the Cu(I) catalyst.[3]

  • Prepare Catalyst Premix: For a final reaction concentration of 1 mM Cu(I), mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio.[3]

  • Initiate the Reaction: To the degassed peptide/alkyne solution, add the catalyst premix.[3]

  • Add Reducing Agent: Immediately add the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.[3]

  • Incubate: Gently mix the reaction and incubate at room temperature. Reaction times can range from 1 to 12 hours. Monitor the reaction progress by RP-HPLC or mass spectrometry.[3]

  • Purification: Purify the bioconjugate using RP-HPLC or size-exclusion chromatography (SEC).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azido-Peptide

This protocol outlines a copper-free method for conjugating an azide-modified peptide with a strained cyclooctyne (B158145).[3]

Materials:

  • Azide-modified peptide

  • Strained cyclooctyne (e.g., DBCO-functionalized molecule)

  • Reaction buffer (e.g., PBS pH 7.4 or other biocompatible buffer)

Procedure:

  • Prepare Reactants: Dissolve the azide-modified peptide and a slight molar excess (1.1-1.5 equivalents) of the strained cyclooctyne in the chosen reaction buffer.[3]

  • Incubate: Mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific azide and cyclooctyne. Monitor the reaction progress by RP-HPLC or mass spectrometry.[3]

  • Purification: Purify the bioconjugate using RP-HPLC or SEC.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Experimental_Workflow_SPPS cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection Resin->Fmoc_Deprotection_1 Coupling_1 Amino Acid Coupling Fmoc_Deprotection_1->Coupling_1 Wash_1 Wash Coupling_1->Wash_1 Fmoc_Deprotection_2 Fmoc Deprotection Wash_1->Fmoc_Deprotection_2 Coupling_Azido Couple (2S,3S)-Fmoc-Abu(3-N3)-OH Fmoc_Deprotection_2->Coupling_Azido Wash_2 Wash Coupling_Azido->Wash_2 Repeat Repeat Cycle Wash_2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification_SPPS RP-HPLC Purification Cleavage->Purification_SPPS Analysis_SPPS Mass Spec Analysis Purification_SPPS->Analysis_SPPS

Caption: Workflow for Solid-Phase Peptide Synthesis with an Azido-Amino Acid.

Bioconjugation_Workflows cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow Prepare_CuAAC Prepare Azido-Peptide & Alkyne Molecule Degas_CuAAC Degas Solution Prepare_CuAAC->Degas_CuAAC Catalyst_CuAAC Add Cu(I) Catalyst & Ligand Degas_CuAAC->Catalyst_CuAAC Reduce_CuAAC Add Sodium Ascorbate Catalyst_CuAAC->Reduce_CuAAC Incubate_CuAAC Incubate Reduce_CuAAC->Incubate_CuAAC Purify_CuAAC Purify Conjugate Incubate_CuAAC->Purify_CuAAC Analyze_CuAAC Analyze Conjugate Purify_CuAAC->Analyze_CuAAC Prepare_SPAAC Prepare Azido-Peptide & Strained Alkyne Mix_SPAAC Mix Reactants Prepare_SPAAC->Mix_SPAAC Incubate_SPAAC Incubate Mix_SPAAC->Incubate_SPAAC Purify_SPAAC Purify Conjugate Incubate_SPAAC->Purify_SPAAC Analyze_SPAAC Analyze Conjugate Purify_SPAAC->Analyze_SPAAC

Caption: Comparison of CuAAC and SPAAC Bioconjugation Workflows.

References

Safety Operating Guide

Proper Disposal of (2S,3S)-H-Abu(3-N3)-OH Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (2S,3S)-H-Abu(3-N3)-OH hydrochloride, a reagent utilized in click chemistry, is critical to ensure laboratory safety and environmental compliance.[1][2] This compound contains an azide (B81097) group, which renders it potentially hazardous.[3][4] This guide provides detailed procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Organic azides are energetic compounds that can be sensitive to heat, light, friction, and pressure, and may be acutely toxic.[3][5] The hydrochloride salt form may influence its solubility but does not mitigate the hazards associated with the azide functional group.

Key Hazards:

  • Potential for Explosion: Organic azides can decompose violently.[3][5]

  • Toxicity: Azide compounds are considered highly toxic and can be harmful if ingested or absorbed through the skin.[6][7]

  • Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[3][8][9]

  • Formation of Shock-Sensitive Salts: Contact with heavy metals (e.g., copper, lead, silver, mercury) can form highly shock-sensitive and explosive metal azides.[6][8][10] This is a critical consideration for plumbing, as disposing of untreated azide solutions down the drain can lead to the formation of explosive compounds in copper or lead pipes.[6][9]

  • Incompatibility with Halogenated Solvents: Do not use halogenated solvents such as dichloromethane (B109758) or chloroform, as they can form extremely unstable di- and tri-azidomethane.[3][5][8]

Personal Protective Equipment (PPE):

A summary of the required PPE is presented in the table below.

PPE ItemSpecification
Eye Protection Safety glasses or splash goggles must be worn.[6]
Hand Protection Nitrile gloves are recommended.[6]
Body Protection A lab coat must be worn. For larger quantities, a chemical-resistant apron is advised.[6][7]

II. Disposal Workflow

The recommended disposal procedure for this compound involves a decision-making process that prioritizes safety. For most laboratory settings, direct disposal as hazardous waste is the preferred method. Chemical deactivation is an alternative for trained personnel in well-equipped facilities.

DisposalWorkflow start Waste (2S,3S)-H-Abu(3-N3)-OH hydrochloride Generated decision Is chemical deactivation a safe and feasible option in your facility? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal No / Unsure deactivation Chemical Deactivation (Reduction to Amine) decision->deactivation Yes collect_direct 1. Collect in a designated, non-metallic, compatible waste container. direct_disposal->collect_direct perform_deactivation 1. Follow deactivation protocol (see Section III). deactivation->perform_deactivation label_direct 2. Clearly label the container: 'Hazardous Waste: Organic Azide'. collect_direct->label_direct pickup_direct 3. Arrange for pickup by Environmental Health & Safety (EHS). label_direct->pickup_direct verify_deactivation 2. Verify complete reaction (e.g., TLC). perform_deactivation->verify_deactivation collect_deactivated 3. Collect deactivated waste. verify_deactivation->collect_deactivated pickup_deactivated 4. Dispose of as hazardous waste through EHS. collect_deactivated->pickup_deactivated

Disposal decision workflow for this compound.

III. Experimental Protocol: Chemical Deactivation

Chemical deactivation of organic azides should only be performed by trained personnel. A common method is the reduction of the azide to the corresponding amine.

Materials:

  • Waste solution containing this compound

  • Stirring apparatus

  • Appropriate reaction vessel

  • Reducing agent (e.g., triphenylphosphine, Staudinger reaction)

  • Solvent (e.g., THF/water)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a well-ventilated fume hood, dilute the azide-containing waste with a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add the reducing agent (e.g., triphenylphosphine) portion-wise to control the exothermic reaction.

  • Allow the reaction to stir at room temperature. The duration may vary, typically from several hours to overnight.

  • Monitor the reaction for the complete consumption of the azide using an appropriate analytical method like TLC.

  • Once the deactivation is confirmed, the resulting amine solution must be collected as hazardous waste.

  • Label the waste container appropriately and arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[9]

IV. Spill Management

In the event of a spill, adhere to the following procedures:

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Use a chemical absorbent pad to wipe up the solution.[6]

    • If dealing with a solid, carefully sweep it up to avoid dust formation. A cloth dampened with soapy water (pH > 9) can be used to minimize dust.[10]

    • Wipe the area thoroughly with water adjusted to a pH of 9.[6]

    • Collect all contaminated materials in a labeled, non-metallic container for hazardous waste disposal.[10]

  • Large Spills (or spills outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Notify your institution's EHS or emergency response team.[10]

V. Waste Collection and Storage

Proper segregation and storage of azide-containing waste are paramount to prevent accidental reactions.

ParameterGuideline
Container Use a designated, non-metallic, and clearly labeled waste container.[3][8][10]
Segregation Crucially, do not mix azide waste with acidic waste. [3][5][8] This can generate highly toxic and explosive hydrazoic acid. Keep azide waste streams separate from other chemical waste.[3]
Labeling The container must be clearly labeled as "Hazardous Waste: Organic Azide" and detail the specific contents.[3]
Storage Location Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials. This should be a designated satellite accumulation area for hazardous waste.[9]

By adhering to these stringent protocols, laboratory professionals can safely manage and dispose of this compound, mitigating risks to personnel and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

Personal protective equipment for handling (2S,3S)-H-Abu(3-N3)-OH hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of (2S,3S)-H-Abu(3-N3)-OH hydrochloride, a click chemistry reagent containing an azide (B81097) group.[1][2][3][4] Adherence to these protocols is essential to ensure laboratory safety and mitigate risks associated with the chemical's reactivity and potential toxicity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and eye exposure.[5][6] The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesDouble gloving is recommended. Nitrile gloves are a suitable choice.[7] Avoid PVC gloves as they offer little chemical protection.[6]
Eyes/Face Safety goggles and a face shieldGoggles must be worn to protect against splashes. A full-face shield is preferred to protect the entire face.[8]
Body Laboratory coatA lab coat should be worn to protect against spills. Ensure it is kept clean and washed regularly.
Respiratory N95 or N100 respiratorA fit-tested respirator is strongly recommended when there is a risk of generating airborne powder or aerosols.[8]

Operational Plan and Handling Procedures

All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure and contain any potential incidents.[7][9]

Key Handling Protocols:

  • Engineering Controls : Always handle the compound within a chemical fume hood to ensure proper ventilation.[7][9] For reactions with a higher risk of explosion, a blast shield is required.[7][9]

  • Scale of Work : Use the smallest possible amount of the azide compound for your experiment.[5][9] Avoid scaling up reactions without prior approval and a thorough risk assessment.[9]

  • Utensils : Use plastic or ceramic spatulas for weighing and handling. Never use metal spatulas , as they can form shock-sensitive metal azides.[7][9][10]

  • Solvent Choice : Avoid halogenated solvents like dichloromethane (B109758) and chloroform, as they can form extremely unstable and explosive compounds with azides.[7][10][11]

  • Storage : Store the compound below room temperature, away from light, heat, friction, and pressure.[5][9][10] Ensure the storage container is clearly labeled.[11]

  • Purity : Do not use distillation or sublimation for purification, as this can introduce external energy and lead to decomposition.[11] Limit purification to extraction and precipitation.[11]

Disposal Plan

Azide-containing waste must be managed as hazardous waste and requires careful handling to prevent the formation of explosive compounds.[7][12]

Disposal Protocols:

  • Segregation : Azide-containing waste must be collected in a separate, clearly labeled waste container.[9][10][11]

  • Incompatible Waste : Do not mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[10]

  • Metal Contamination : Avoid contact with heavy metals, such as lead and copper, which can form highly explosive metal azides.[7][12] For this reason, never pour azide solutions down the drain , as they can react with metal pipes.[7]

  • Deactivation (for dilute solutions) : Dilute solutions (5% or less) can be deactivated by reaction with nitrous acid in a chemical fume hood.[7] This process involves the careful, stirred addition of a sodium nitrite (B80452) solution followed by gradual acidification.[7] The resulting solution should be neutralized before being disposed of as hazardous waste.[7]

Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal ReviewSDS Review SDS and Safety Protocols DonPPE Don Appropriate PPE ReviewSDS->DonPPE Weigh Weigh Compound (Plastic/Ceramic Spatula) DonPPE->Weigh Reaction Perform Reaction (Avoid Metals & Halogenated Solvents) Weigh->Reaction SegregateWaste Segregate Azide Waste Reaction->SegregateWaste Decontaminate Decontaminate Glassware & Work Area SegregateWaste->Decontaminate Dispose Dispose of Waste via Hazardous Waste Program Decontaminate->Dispose

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.